molecular formula C51H56BrN5O21 B12350337 Rhod-590 AM Ester

Rhod-590 AM Ester

Cat. No.: B12350337
M. Wt: 1154.9 g/mol
InChI Key: PMQMSJPQRCLPMW-UHFFFAOYSA-M
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Description

Rhod-590 AM Ester is a useful research compound. Its molecular formula is C51H56BrN5O21 and its molecular weight is 1154.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C51H56BrN5O21

Molecular Weight

1154.9 g/mol

IUPAC Name

[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium bromide

InChI

InChI=1S/C51H56N5O21.BrH/c1-31(57)69-27-73-47(61)23-54(24-48(62)74-28-70-32(2)58)41-15-9-35(51-39-13-10-36(52(5)6)20-43(39)77-44-21-37(53(7)8)11-14-40(44)51)19-45(41)67-17-18-68-46-22-38(56(65)66)12-16-42(46)55(25-49(63)75-29-71-33(3)59)26-50(64)76-30-72-34(4)60;/h9-16,19-22H,17-18,23-30H2,1-8H3;1H/q+1;/p-1

InChI Key

PMQMSJPQRCLPMW-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-]

Origin of Product

United States

Foundational & Exploratory

Rhod-590 AM Ester: A Comprehensive Technical Guide to its Mechanism of Action in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-590 acetoxymethyl (AM) ester is a high-performance, fluorescent indicator dye meticulously engineered for the detection and quantification of intracellular calcium (Ca²⁺), a ubiquitous second messenger crucial to a multitude of cellular processes. This guide provides an in-depth exploration of the mechanism of action of Rhod-590 AM ester within living cells, detailed experimental protocols for its application, and a quantitative summary of its key properties. The inclusion of signaling pathway and experimental workflow diagrams, rendered in the DOT language, offers a clear visual representation of the underlying principles and practical steps involved in utilizing this powerful research tool.

Core Mechanism of Action

The functionality of this compound as an intracellular calcium indicator is predicated on a sophisticated, multi-step process that ensures its delivery, retention, and calcium-dependent fluorescence within the cellular environment.

  • Cellular Entry: Rhod-590 in its native form is a charged molecule, rendering it impermeable to the lipid bilayer of the cell membrane. The addition of the acetoxymethyl (AM) ester groups neutralizes the negative charges, transforming the molecule into a more hydrophobic and membrane-permeant compound.[1][2] This modification allows this compound to passively diffuse across the cell membrane and enter the cytoplasm.[1][3]

  • Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups from the Rhod-590 molecule.[1] This enzymatic hydrolysis is a critical activation step, regenerating the parent, negatively charged Rhod-590 dye. The process also releases formaldehyde, a byproduct of the AM ester cleavage.

  • Cellular Trapping and Calcium Binding: The removal of the lipophilic AM groups restores the polar nature of Rhod-590, effectively trapping it within the cell as it can no longer readily traverse the cell membrane. In its activated, de-esterified state, Rhod-590 functions as a highly specific chelator for calcium ions. Upon binding to intracellular Ca²⁺, the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity.

  • Fluorescence Detection: The fluorescence emission of the Rhod-590-Ca²⁺ complex can be detected and quantified using fluorescence microscopy, flow cytometry, or microplate-based assays. The intensity of the fluorescent signal is directly proportional to the concentration of free intracellular calcium, allowing for dynamic monitoring of Ca²⁺ signaling events.

Mechanism of Action Diagram

Rhod590_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Rhod-590_AM This compound (Membrane Permeant) Rhod-590_AM_inside This compound Rhod-590_AM->Rhod-590_AM_inside Passive Diffusion Rhod-590_active Activated Rhod-590 (Membrane Impermeant) Rhod-590_AM_inside->Rhod-590_active Hydrolysis Esterases Intracellular Esterases Esterases->Rhod-590_AM_inside Ca2 Ca²⁺ Rhod-590_Ca_complex Rhod-590-Ca²⁺ Complex (Fluorescent) Fluorescence Fluorescence Emission Rhod-590_Ca_complex->Fluorescence Excitation Rhod-590_activeCa2 Rhod-590_activeCa2 Rhod-590_activeCa2->Rhod-590_Ca_complex Binding

Caption: Mechanism of this compound action in cells.

Quantitative Data

The following table summarizes the key quantitative properties of Rhod-590.

PropertyValueReference(s)
Excitation Wavelength (Ca²⁺-free) 590 nm
Emission Wavelength (Ca²⁺-free) 616 nm
Excitation Wavelength (Ca²⁺-saturated) 595 nm
Emission Wavelength (Ca²⁺-saturated) 626 nm
Dissociation Constant (Kd) 0.61 µM

Experimental Protocols

A generalized protocol for loading cells with this compound is provided below. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation
  • This compound Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Pluronic™ F-127 Solution: A 20% (w/v) solution of Pluronic™ F-127 in DMSO can be prepared to aid in the dispersion of the AM ester in aqueous media.

  • Probenecid Stock Solution (Optional): To reduce the leakage of the de-esterified dye from the cells, a stock solution of probenecid can be prepared. Probenecid is an inhibitor of organic anion transporters.

Cell Loading Protocol
  • Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well black wall/clear bottom plate) and allow them to adhere overnight in complete growth medium.

  • Prepare Loading Buffer: On the day of the experiment, prepare a loading buffer containing this compound. A typical final concentration ranges from 4-5 µM. The buffer of choice is often Hanks and Hepes buffer (HHBS) or a similar physiological buffer.

    • To aid in solubilization, the this compound stock solution can be mixed with an equal volume of 20% Pluronic™ F-127 before dilution in the buffer. The final concentration of Pluronic™ F-127 is typically around 0.04%.

    • If using probenecid, it can be added to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading: Remove the growth medium from the cells and add the Rhod-590 AM loading buffer.

  • Incubation: Incubate the cells at 37°C for 30 to 60 minutes. For some cell lines, a longer incubation of up to 2 hours may improve signal intensity.

  • Wash: After incubation, remove the loading buffer and wash the cells once with HHBS or your buffer of choice to remove any excess, unhydrolyzed dye. If probenecid was used during loading, it is recommended to also include it in the wash buffer.

  • Measurement: The cells are now loaded with Rhod-590 and are ready for the experiment. Fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission filters (e.g., TRITC/Cy3 filter set).

Experimental Workflow Diagram

Experimental_Workflow Start Start: Plate Cells Prepare_Loading_Buffer Prepare Loading Buffer (Rhod-590 AM, Pluronic F-127, Probenecid) Start->Prepare_Loading_Buffer Remove_Medium Remove Growth Medium Prepare_Loading_Buffer->Remove_Medium Add_Loading_Buffer Add Loading Buffer to Cells Remove_Medium->Add_Loading_Buffer Incubate Incubate at 37°C (30-60 min) Add_Loading_Buffer->Incubate Wash Wash Cells with Buffer Incubate->Wash Ready Cells Ready for Experiment Wash->Ready Measure Measure Fluorescence (Microscopy, Plate Reader, etc.) Ready->Measure

References

Unveiling the Spectroscopic Secrets of Rhod-590 AM Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the spectral properties of fluorescent indicators is paramount for robust and reproducible experimental outcomes. This in-depth technical guide delves into the core spectral characteristics of Rhod-590 AM ester, a widely utilized red fluorescent calcium indicator. We present a comprehensive overview of its spectral behavior, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflow to empower your research endeavors.

This compound serves as a valuable tool for measuring intracellular calcium concentration, a key second messenger in a myriad of cellular signaling pathways. Its long-wavelength excitation and emission properties minimize autofluorescence from cellular components, offering an improved signal-to-noise ratio compared to shorter-wavelength dyes.

Core Spectral Properties of Rhod-590

The utility of Rhod-590 lies in its significant fluorescence enhancement upon binding to calcium. The acetoxymethyl (AM) ester group renders the molecule cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, calcium-sensitive form of Rhod-590 within the cytosol. The key spectral properties of the hydrolyzed, active form of Rhod-590 are summarized below.

PropertyValueNotes
Excitation Maximum (Ca²⁺-free) ~590 nmSpectral properties after hydrolysis of the AM ester.[1]
Emission Maximum (Ca²⁺-free) ~616 nmSpectral properties after hydrolysis of the AM ester.[1]
Excitation Maximum (Ca²⁺-bound) ~595 nmSpectral properties after hydrolysis of the AM ester.[1]
Emission Maximum (Ca²⁺-bound) ~626 nmSpectral properties after hydrolysis of the AM ester.[1]
Quantum Yield 0.99 (in Ethanol)This value is for the base rhodamine 590 dye and may differ for the calcium-bound form in an aqueous cellular environment.[2]
Extinction Coefficient (ε) ~120,000 cm⁻¹M⁻¹This is an estimated value based on the similar rhodamine dye, ATTO 590, as a specific value for Rhod-590 was not readily available.

Mechanism of Intracellular Calcium Detection

The following diagram illustrates the signaling pathway from the introduction of the non-fluorescent AM ester into the cell to the emission of a fluorescent signal upon calcium binding.

Rhod-590_AM This compound (Cell Permeant, Non-fluorescent) Cell_Membrane Cell Membrane Rhod-590_AM->Cell_Membrane Passive Diffusion Rhod-590 Rhod-590 (Cell Impermeant, Fluorescent upon Ca²⁺ binding) Rhod-590_AM->Rhod-590 Cleavage by Esterases Esterases Intracellular Esterases Fluorescence Fluorescence (~626 nm) Rhod-590->Fluorescence Binding Calcium Ca²⁺ Calcium->Rhod-590

Caption: Mechanism of this compound for intracellular calcium detection.

Experimental Protocols

Accurate and reproducible results hinge on meticulous experimental execution. The following section outlines a detailed methodology for utilizing this compound for intracellular calcium imaging.

Reagent Preparation
  • This compound Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store unused stock solutions in single-use aliquots at -20°C, protected from light and moisture.

  • Pluronic™ F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous media.

  • Hanks' Balanced Salt Solution (HBSS): Prepare a working solution of HBSS and adjust the pH to 7.4. This will be used as the base for the loading buffer. For some experiments, a buffer with low or no serum may be necessary.

  • Probenecid Solution (Optional): Prepare a 100 mM stock solution of probenecid in a suitable buffer. Probenecid can be used to inhibit organic anion transporters, which may extrude the active dye from the cells.

Cell Loading Procedure
  • Cell Culture: Plate cells on an appropriate imaging dish or multi-well plate and culture overnight to allow for adherence.

  • Prepare Loading Buffer: On the day of the experiment, prepare the dye loading buffer. For a final concentration of 4-5 µM Rhod-590 AM, dilute the stock solution in HBSS. To aid in solubilization, first mix the Rhod-590 AM stock solution with an equal volume of the 20% Pluronic™ F-127 stock solution before diluting in HBSS to achieve a final Pluronic™ F-127 concentration of 0.02-0.04%. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

  • Dye Loading: Remove the cell culture medium and wash the cells once with HBSS. Add the Rhod-590 AM loading buffer to the cells and incubate for 30 to 60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

  • Wash: After incubation, remove the loading buffer and wash the cells two to three times with warm HBSS to remove any extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging.

Experimental Workflow

The diagram below outlines a typical experimental workflow for intracellular calcium measurement using this compound.

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Seeding Seed Cells on Imaging Plate Loading_Buffer Prepare Loading Buffer (with Rhod-590 AM & Pluronic F-127) Cell_Seeding->Loading_Buffer Stock_Solutions Prepare Stock Solutions (Rhod-590 AM, Pluronic F-127) Stock_Solutions->Loading_Buffer Incubation Incubate Cells with Loading Buffer (30-60 min) Loading_Buffer->Incubation Wash Wash Cells to Remove Excess Dye Incubation->Wash De-esterification Incubate for De-esterification (30 min) Wash->De-esterification Image_Acquisition Acquire Fluorescence Images (Ex: ~595 nm, Em: ~626 nm) De-esterification->Image_Acquisition Stimulation Apply Stimulus (e.g., agonist, ionophore) Stimulation->Image_Acquisition Data_Analysis Analyze Fluorescence Intensity Changes Image_Acquisition->Data_Analysis

Caption: Experimental workflow for calcium imaging with Rhod-590 AM.

By adhering to these detailed protocols and understanding the underlying principles of this compound, researchers can confidently and accurately measure intracellular calcium dynamics, paving the way for new discoveries in cellular signaling and drug development.

References

Rhod-590 AM Ester: A Technical Guide for Cellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rhod-590 AM Ester, a fluorescent indicator widely utilized for the detection and quantification of intracellular calcium. This document outlines its core features, benefits, and detailed experimental protocols, offering valuable insights for researchers in various fields, including neuroscience, cell biology, and drug discovery.

Core Features and Benefits

This compound is a cell-permeant dye that, upon entering a cell, is hydrolyzed by intracellular esterases into its active, calcium-sensitive form, Rhod-590. This process traps the indicator inside the cell, allowing for the monitoring of intracellular calcium dynamics.

Key benefits of this compound include:

  • Long-Wavelength Excitation and Emission: With excitation and emission maxima in the orange-red region of the spectrum, Rhod-590 minimizes autofluorescence from cellular components, leading to an improved signal-to-noise ratio.

  • High Sensitivity: Rhod-590 exhibits a significant increase in fluorescence intensity upon binding to calcium, enabling the detection of subtle changes in intracellular calcium concentration.

  • Non-Ratiometric Imaging: As a non-ratiometric indicator, the analysis of Rhod-590 fluorescence data is straightforward, relying on changes in fluorescence intensity to reflect changes in calcium levels.

  • Fixable Aldehyde: The BAPTA-based structure of Rhod-590 allows for its fixation within cells using aldehyde-based fixatives, enabling post-imaging analysis such as immunocytochemistry.[1]

  • Cell Permeability: The acetoxymethyl (AM) ester modification renders the molecule lipophilic, facilitating its passive diffusion across the cell membrane.[1]

Quantitative Data

The following table summarizes the key quantitative properties of the hydrolyzed, calcium-sensitive form of Rhod-590.

PropertyValueReference
Excitation Maximum (Ca²⁺-bound) ~595 nm[1]
Emission Maximum (Ca²⁺-bound) ~626 nm[1]
Excitation Maximum (Ca²⁺-free) ~590 nm[1]
Emission Maximum (Ca²⁺-free) ~616 nm
Dissociation Constant (Kd) for Ca²⁺ ~0.61 µM
Molar Extinction Coefficient (ε) ~115,000 cm⁻¹M⁻¹ (in ethanol for Rhodamine 590)
Quantum Yield (Φ) ~0.90 (in ethanol for Rhodamine 590)

Note: The Molar Extinction Coefficient and Quantum Yield are for the closely related compound Rhodamine 590 and are provided as an approximation for Rhod-590.

Mechanism of Action and Experimental Workflow

The utility of this compound in cellular calcium imaging is based on a two-step process: cellular loading and calcium-dependent fluorescence.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rhod-590_AM This compound (Lipophilic, Non-fluorescent) Rhod-590_AM_inside This compound Rhod-590_AM->Rhod-590_AM_inside Passive Diffusion Membrane Rhod-590 Rhod-590 (Hydrophilic, Weakly Fluorescent) Rhod-590_AM_inside->Rhod-590 Hydrolysis Esterases Intracellular Esterases Esterases->Rhod-590_AM_inside Rhod-590_Ca Rhod-590-Ca²⁺ Complex (Highly Fluorescent) Rhod-590->Rhod-590_Ca Binding Calcium Ca²⁺ Calcium->Rhod-590 Rhod-590_Ca->Rhod-590 Dissociation

Mechanism of this compound action.

A typical experimental workflow for using this compound to measure intracellular calcium is depicted below.

Start Start Prepare_Cells Prepare Cells (e.g., plate cultured neurons) Start->Prepare_Cells Prepare_Dye Prepare Rhod-590 AM Ester Loading Solution Prepare_Cells->Prepare_Dye Load_Cells Incubate Cells with Dye Solution Prepare_Dye->Load_Cells Wash_Cells Wash Cells to Remove Excess Dye Load_Cells->Wash_Cells De_esterification Allow for De-esterification Wash_Cells->De_esterification Image_Acquisition Acquire Baseline Fluorescence Image De_esterification->Image_Acquisition Stimulate_Cells Apply Stimulus (e.g., agonist, depolarization) Image_Acquisition->Stimulate_Cells Record_Fluorescence Record Fluorescence Changes Over Time Stimulate_Cells->Record_Fluorescence Data_Analysis Analyze Fluorescence Data (e.g., ΔF/F₀) Record_Fluorescence->Data_Analysis End End Data_Analysis->End

Experimental workflow for calcium imaging.

Experimental Protocols

Protocol for Measuring Intracellular Calcium in Cultured Neurons

This protocol provides a general guideline for loading cultured neurons with this compound and measuring changes in intracellular calcium. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)

  • Pluronic® F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured neurons on coverslips

  • Fluorescence microscope equipped with appropriate filters for Rhod-590 (e.g., TRITC/Cy3 filter set)

Procedure:

  • Preparation of Loading Solution:

    • On the day of the experiment, thaw the this compound stock solution and the Pluronic® F-127 solution to room temperature.

    • Prepare a working solution of this compound in a physiological buffer (e.g., HBSS) at a final concentration of 2-5 µM.

    • To aid in the dispersion of the AM ester, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic® F-127 solution before diluting it in the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.

  • Cell Loading:

    • Remove the culture medium from the coverslips containing the cultured neurons.

    • Wash the cells gently with pre-warmed physiological buffer.

    • Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • After the incubation period, remove the loading solution and wash the cells 2-3 times with pre-warmed physiological buffer to remove any extracellular dye.

  • De-esterification:

    • Incubate the cells in the physiological buffer for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the fluorescence microscope.

    • Acquire a baseline fluorescence image before applying any stimulus.

    • Apply the desired stimulus (e.g., neurotransmitter, depolarizing agent) and record the changes in fluorescence intensity over time.

Data Analysis:

The change in fluorescence is typically expressed as the ratio ΔF/F₀, where ΔF is the change in fluorescence intensity from the baseline (F - F₀), and F₀ is the initial baseline fluorescence.

Signaling Pathways and Applications

This compound is a versatile tool for studying a wide range of cellular processes that are regulated by changes in intracellular calcium.

Stimulus External Stimulus (e.g., Neurotransmitter, Growth Factor) Receptor Cell Surface Receptor (e.g., GPCR, RTK) Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis IP3R IP₃ Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) ER->IP3R Ca_release Ca²⁺ Release IP3R->Ca_release Rhod-590 Rhod-590 Ca_release->Rhod-590 Downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) Ca_release->Downstream Fluorescence Increased Fluorescence Rhod-590->Fluorescence

Calcium signaling pathway monitored by Rhod-590.

Applications:

  • Neuroscience: Studying synaptic transmission, neuronal excitability, and the effects of neuroactive compounds.

  • Drug Discovery: High-throughput screening of compounds that modulate intracellular calcium signaling pathways.

  • Cardiomyocyte Physiology: Investigating calcium dynamics during muscle contraction and relaxation.

  • Cell Signaling Research: Elucidating the role of calcium as a second messenger in various signal transduction cascades.

Conclusion

This compound is a powerful and reliable fluorescent indicator for the investigation of intracellular calcium dynamics. Its favorable spectral properties, high sensitivity, and ease of use make it an invaluable tool for researchers across multiple disciplines. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this compound in a wide range of experimental settings.

References

An In-depth Technical Guide on Rhod-590 AM Ester: Solubility and Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and preparation of Rhod-590 AM ester, a vital fluorescent indicator for cytosolic calcium. The following sections detail its chemical properties, solubility characteristics, and step-by-step protocols for its effective use in experimental settings.

Core Properties of this compound

This compound is the membrane-permeant version of the Rhod-590 calcium indicator dye.[1] As an acetoxymethyl (AM) ester, it can be loaded into cells through incubation.[1] Once inside the cell, endogenous esterases hydrolyze the AM ester, releasing the active Rhod-590 dye.[1][2] It's important to note that the AM ester form itself does not bind to Ca2+.[1] Rhod-590 is a BAPTA-based ion indicator.

PropertyValue
Molecular Weight 1204 g/mol
Appearance Dark purple solid
Excitation/Emission (after hydrolysis) ~590/616 nm (no Ca2+); ~595/626 nm (high Ca2+)
Indicator Type Non-ratiometric
Cell Permeability Membrane permeant

Solubility of this compound

This compound is characterized by its relatively low water solubility. Its primary solvent for creating stock solutions is anhydrous dimethylsulfoxide (DMSO).

SolventSolubilityNotes
Anhydrous DMSO SolubleRecommended for preparing stock solutions.
Water Low solubilityThe use of a dispersing agent is recommended for aqueous solutions.

To enhance the dispersion of this compound in aqueous solutions for cell loading, the use of a mild, non-ionic detergent like Pluronic® F-127 is highly recommended, though optional.

Experimental Protocols

A stock solution of this compound is typically prepared in anhydrous DMSO at a concentration of 1-5 mM.

Materials:

  • This compound

  • Anhydrous DMSO

Protocol:

  • Allow both the this compound vial and the anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the this compound vial to achieve the desired concentration (e.g., for a 1 mM solution with a 50 µg vial, add approximately 41.5 µL of DMSO).

  • Vortex the solution thoroughly to ensure complete dissolution. Dissolution can be slow, so allow sufficient time.

Storage:

  • Store the DMSO stock solution at -20°C, protected from light and moisture.

  • The solution should be stable for at least six months when stored correctly.

  • To avoid degradation from moisture, ensure the vial is tightly sealed and warmed to room temperature before each use.

The following is a general protocol for loading cells with this compound. Optimization of dye concentration, incubation time, and temperature may be necessary for different cell types and experimental conditions.

Materials:

  • This compound stock solution (1-5 mM in DMSO)

  • Pluronic® F-127, 20% solution in DMSO (optional)

  • Physiologically appropriate buffer (e.g., Hanks and Hepes buffer (HHBS))

  • Probenecid (optional, to inhibit dye efflux)

Protocol:

  • Prepare Loading Solution:

    • (Optional) To aid in dispersion, mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer.

    • Dilute the this compound stock solution (with or without Pluronic® F-127) into the desired buffer to a final working concentration of 1-5 µM.

  • Cell Loading:

    • Replace the cell culture medium with the prepared loading solution.

    • Incubate the cells for 15-60 minutes at 20-37°C, protected from light. Note that incubation at 37°C may promote dye compartmentalization, particularly in mitochondria. For cytoplasmic calcium measurements, incubation at room temperature is often recommended.

  • Washing:

    • After incubation, wash the cells several times with the buffer to remove excess dye.

  • De-esterification:

    • Allow the cells to incubate in fresh buffer for at least 30 minutes to ensure complete hydrolysis of the AM ester by cellular esterases.

  • Imaging:

    • Proceed with fluorescence imaging using appropriate filter sets for Rhod-590 (Excitation/Emission ~590/626 nm).

Considerations for Cell Loading:

  • Efflux: Rhod-590, once hydrolyzed, can be actively transported out of the cell by organic anion transporters. This process is temperature-dependent and varies between cell types.

  • Probenecid: The organic anion transporter inhibitor, probenecid, can be used to slow the rate of dye efflux, thereby increasing the retention time of the indicator within the cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_loading Cell Loading Protocol start This compound (Solid) stock_sol 1-5 mM Stock Solution start->stock_sol Dissolve dmso Anhydrous DMSO dmso->stock_sol loading_buffer Prepare Loading Buffer (1-5 µM) stock_sol->loading_buffer Dilute cells Adherent or Suspension Cells incubate Incubate (15-60 min, 20-37°C) cells->incubate Add Loading Buffer wash Wash Cells incubate->wash deester De-esterification (≥30 min) wash->deester image Fluorescence Imaging deester->image

Caption: Experimental workflow for preparing and using this compound.

logical_relationship cluster_properties Chemical Properties cluster_process Cellular Process cluster_application Application prop1 This compound (Membrane Permeant) proc1 Cell Loading (Incubation) prop1->proc1 prop2 Low Aqueous Solubility prop2->proc1 Requires Dispersing Agent (e.g., Pluronic F-127) prop3 Soluble in DMSO prop3->prop1 Stock Solution proc2 Esterase Hydrolysis proc1->proc2 proc3 Rhod-590 (Active, Membrane Impermeant) proc2->proc3 app1 Ca2+ Binding proc3->app1 app2 Fluorescence Emission app1->app2 app3 Measurement of Intracellular Ca2+ app2->app3

Caption: Logical relationship of this compound properties and application.

References

Rhod-590 AM Ester: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the safety and handling guidelines for Rhod-590 AM Ester, a fluorescent dye commonly used in research to measure intracellular calcium. The information is intended for researchers, scientists, and professionals in drug development.

Safety and Hazard Information

Hazard Identification

Based on data for related compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1] It may also be harmful if swallowed.[2]

Precautionary Measures

When handling this compound, it is crucial to adhere to the following precautionary statements derived from related compounds:

  • Prevention:

    • Avoid breathing dust.[1]

    • Wash skin thoroughly after handling.[1][2]

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

    • Do not eat, drink, or smoke when using this product.

  • Response:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • Storage and Disposal:

    • Store in a well-ventilated place. Keep container tightly closed.

    • Store locked up.

    • Dispose of contents/container to an approved waste disposal plant.

Quantitative Safety Data (for Related Compounds)

No quantitative toxicological data (e.g., LD50, LC50) is available for this compound. The following table summarizes the key safety information for related rhodamine compounds.

Hazard StatementRhodamine 590 PerchlorateRhodamine 590 Chloride
Acute Toxicity (Oral) Not specifiedHarmful if swallowed (H302)
Skin Corrosion/Irritation Causes skin irritation (H315)Not specified
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Not specified
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335)Not specified

Note: This data is for related compounds and should be used for guidance only in the absence of specific data for this compound.

Handling and Storage

Proper handling and storage are critical to maintain the stability and efficacy of this compound.

  • Storage: Store desiccated at -20°C and protected from light, especially when in solution. The product is stable for at least 12 months from the date of receipt when stored as recommended.

  • Stock Solutions:

    • Prepare stock solutions in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

    • Both DMSO and the AM ester should be warmed to room temperature before mixing.

    • Allow sufficient time for the AM ester to dissolve, as it can be kinetically slow.

    • Store DMSO stock solutions tightly sealed at -20°C for at least 6 months. They are stable to freeze/thaw cycles if protected from moisture.

    • To avoid condensation, which can hydrolyze the AM ester, warm the stock solution to room temperature before opening the vial.

Experimental Protocols

The following provides a general protocol for loading cells with this compound. Optimization for specific cell types and experimental conditions may be necessary.

Materials
  • This compound

  • Anhydrous DMSO

  • Pluronic® F-127 (20% solution in DMSO, optional)

  • Loading buffer (e.g., Hanks and Hepes buffer)

  • Probenecid (optional)

Preparation of Working Solution
  • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • On the day of the experiment, thaw the stock solution to room temperature.

  • To aid in the dispersion of the AM ester in an aqueous loading buffer, the mild detergent Pluronic® F-127 is often used. You can mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer.

  • Dilute the this compound (with or without Pluronic® F-127) into the desired loading buffer to a final working concentration, typically between 1-5 µM.

Cell Loading Procedure
  • Culture cells overnight in a suitable growth medium.

  • Replace the growth medium with the prepared Rhod-590 AM working solution.

  • Incubate the cells for 30 to 60 minutes at 37°C, protected from light. For measuring cytoplasmic calcium, incubation at room temperature is recommended to reduce dye compartmentalization in organelles.

  • Wash the cells twice with a suitable buffer (e.g., Krebs-Ringer-HEPES-glucose with 0.5% BSA) to remove excess dye.

  • The cells are now loaded and ready for fluorescence measurement.

Note: To reduce the leakage of the de-esterified indicator from the cells, the organic anion transporter inhibitor Probenecid (at a final concentration of 0.5-1 mM) can be added to the dye working solution.

Visualizations

Signaling Pathway and Cellular Mechanism

The following diagram illustrates the mechanism of action of this compound for intracellular calcium measurement.

Rhod590_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Rhod-590 AM Rhod-590 AM Rhod-590 AM_in Rhod-590 AM Rhod-590 AM->Rhod-590 AM_in Passive Diffusion Rhod-590 Rhod-590 Rhod-590 AM_in->Rhod-590 Hydrolysis Esterases Esterases Esterases->Rhod-590 Rhod-590_Ca_Complex Rhod-590-Ca2+ Complex (Fluorescent) Rhod-590->Rhod-590_Ca_Complex Binds Ca2+ Ca2+->Rhod-590_Ca_Complex Rhod590_Workflow Start Start Prepare_Stock Prepare Rhod-590 AM Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution (with Pluronic F-127, optional) Prepare_Stock->Prepare_Working Load_Cells Incubate Cells with Working Solution Prepare_Working->Load_Cells Wash_Cells Wash Cells to Remove Excess Dye Load_Cells->Wash_Cells Measure_Fluorescence Measure Fluorescence (e.g., Microscopy, Plate Reader) Wash_Cells->Measure_Fluorescence Analyze_Data Analyze Calcium Signaling Data Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Rhod-590 AM Ester: A Technical Guide for Non-Ratiometric Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-590 AM ester is a fluorescent indicator dye designed for the detection of intracellular calcium ([Ca²⁺]i), a critical second messenger in a vast array of cellular signaling pathways. As a non-ratiometric indicator, Rhod-590 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, without a shift in its emission or excitation wavelengths. Its longer excitation and emission spectra make it particularly advantageous for experiments where autofluorescence from cellular components could be problematic and for multiplexing with green fluorescent probes. This guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols, and its application in studying intracellular calcium dynamics.

Core Principles

This compound is a cell-permeant derivative of the calcium-sensitive fluorophore Rhod-590. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Rhod-590 in the cytoplasm. The de-esterified Rhod-590 exhibits a low basal fluorescence but displays a dramatic enhancement in fluorescence upon binding to free Ca²⁺. This fluorescence increase is directly proportional to the concentration of intracellular calcium, allowing for the sensitive detection of Ca²⁺ transients and waves.

Physicochemical and Spectral Properties

The key characteristics of Rhod-590 are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference
Indicator Type Non-ratiometric, single-wavelength[1]
Cell Permeability Membrane-permeant (as AM ester)[1]
Excitation Wavelength (Ca²⁺-free) ~590 nm[1][2]
Emission Wavelength (Ca²⁺-free) ~616 nm[2]
Excitation Wavelength (Ca²⁺-bound) ~595 nm
Emission Wavelength (Ca²⁺-bound) ~626 nm
Dissociation Constant (Kd) for Ca²⁺ 0.61 µM (610 nM)
Quantum Yield (of Rhodamine 590) ~0.99 (in Ethanol)
Molecular Weight (AM Ester) ~1204 g/mol
Solubility Soluble in DMSO

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1-5 mM in anhydrous dimethyl sulfoxide (DMSO).

  • To prepare, bring the vial of this compound and the DMSO to room temperature before opening to prevent moisture condensation.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

1.2. Pluronic® F-127 Solution:

  • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffers.

1.3. Loading Buffer:

  • Prepare a physiological buffer appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.

  • The final working concentration of this compound typically ranges from 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • To prepare the working solution, first mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution. Then, dilute this mixture into the physiological buffer to achieve the desired final concentration. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

1.4. (Optional) Probenecid Stock Solution:

  • Probenecid is an inhibitor of organic anion transporters and can be used to reduce the extrusion of the de-esterified indicator from the cells.

  • Prepare a stock solution of probenecid (e.g., 100 mM in a suitable solvent like 1 M NaOH and then diluted in buffer). The final working concentration is typically 1-2.5 mM.

Cell Loading Procedure
  • Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and allow them to adhere overnight.

  • Remove Growth Medium: Aspirate the culture medium from the cells.

  • Wash (Optional): Wash the cells once with the physiological buffer.

  • Add Loading Buffer: Add the prepared this compound loading buffer to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

  • Wash: After incubation, wash the cells two to three times with the physiological buffer to remove excess dye. If using probenecid, it can be included in the wash buffer.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for calcium imaging experiments.

Signaling Pathway and Experimental Workflow Visualization

Gq-PLC-IP3 Signaling Pathway Leading to Calcium Release

The following diagram illustrates a common signaling pathway that can be investigated using Rhod-590 AM. The binding of an agonist (e.g., ATP) to a Gq-protein coupled receptor (GPCR) activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm.

Gq_PLC_IP3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., ATP) GPCR Gq-Protein Coupled Receptor (e.g., P2Y) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to Ca_cytosol Increased Cytosolic Ca²⁺ Rhod590 Rhod-590 Ca_cytosol->Rhod590 binds to Fluorescence Fluorescence Increase Rhod590->Fluorescence results in Ca_ER Stored Ca²⁺ IP3R->Ca_ER opens Ca_ER->Ca_cytosol release

Caption: Gq-PLC-IP3 signaling pathway leading to intracellular calcium release.

Experimental Workflow for Calcium Imaging

The following diagram outlines the key steps in a typical calcium imaging experiment using this compound.

Calcium_Imaging_Workflow start Start prep_cells Prepare Cells (Plate and Culture Overnight) start->prep_cells prep_reagents Prepare Reagents (Rhod-590 AM, Pluronic F-127, Buffer) prep_cells->prep_reagents loading Load Cells with Rhod-590 AM (30-60 min incubation) prep_reagents->loading wash Wash Cells (Remove excess dye) loading->wash deester De-esterification (30 min incubation) wash->deester imaging_setup Setup Microscope (Excitation/Emission Filters) deester->imaging_setup baseline Record Baseline Fluorescence imaging_setup->baseline stimulate Stimulate Cells (e.g., add ATP) baseline->stimulate record_response Record Fluorescence Response stimulate->record_response analysis Data Analysis (e.g., ΔF/F₀) record_response->analysis end End analysis->end

Caption: Experimental workflow for intracellular calcium imaging with Rhod-590 AM.

Data Presentation and Analysis

As a non-ratiometric indicator, changes in intracellular calcium concentration are typically expressed as the change in fluorescence intensity (ΔF) relative to the initial baseline fluorescence (F₀), denoted as ΔF/F₀. This normalization helps to account for variations in dye loading between cells and corrects for photobleaching to some extent.

Conclusion

This compound is a valuable tool for investigating intracellular calcium signaling. Its long-wavelength spectral properties make it suitable for a variety of applications, particularly in cells with high autofluorescence and for multicolor imaging experiments. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize Rhod-590 AM to gain insights into the complex and dynamic role of calcium in cellular physiology and pathophysiology.

References

Methodological & Application

Application Notes and Protocols for Rhod-590 AM Ester in Live Cell Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-590 AM ester is a fluorescent indicator dye used for the measurement of intracellular calcium concentration ([Ca²⁺]i) in live cells. As the acetoxymethyl (AM) ester form, it is membrane-permeant, allowing it to be loaded into cells via incubation.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Rhod-590 molecule in the cytoplasm.[1][2][3] Rhod-590 itself does not bind Ca²⁺, but upon hydrolysis, it becomes a Ca²⁺-sensitive fluorescent dye. The fluorescence intensity of Rhod-590 increases upon binding to Ca²⁺, enabling the dynamic monitoring of intracellular calcium signaling pathways. This document provides a detailed protocol for loading this compound into live cells for calcium imaging studies.

Principle of Measurement

The fundamental principle behind the use of this compound lies in its conversion to a calcium-sensitive fluorescent indicator within the cell. The AM ester group renders the molecule lipophilic, facilitating its passive diffusion across the plasma membrane. Inside the cell, non-specific esterases hydrolyze the AM esters, yielding the polar, membrane-impermeant Rhod-590. This active form of the dye binds to free cytosolic calcium, resulting in a significant increase in its fluorescence emission when excited at the appropriate wavelength. The change in fluorescence intensity is directly proportional to the intracellular calcium concentration, allowing for the qualitative and quantitative assessment of calcium fluxes in response to various stimuli.

Materials and Reagents

ReagentRecommended Concentration/Storage
This compoundStock Solution: 2-5 mM in anhydrous DMSO. Store at -20°C, protected from light and moisture.
Anhydrous Dimethyl Sulfoxide (DMSO)---
Pluronic® F-12710% (w/v) stock solution in distilled water. Store at room temperature.
Probenecid25 mM stock solution in 1 M NaOH and buffer (e.g., HHBS). Store at -20°C.
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer---
Cell Culture Medium---
Live cells of interest---

Experimental Protocols

Preparation of Stock Solutions

This compound Stock Solution (2-5 mM):

  • Warm the vial of this compound and a tube of anhydrous DMSO to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in anhydrous DMSO to a final concentration of 2 to 5 mM.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

10% Pluronic® F-127 Stock Solution:

  • Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.

  • Gently heat the solution to aid in dissolution.

  • Store the 10% stock solution at room temperature. Do not freeze.

25 mM Probenecid Stock Solution:

  • Dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH.

  • Add a suitable buffer, such as Hanks and Hepes buffer (HHBS), to a final volume of 10 mL.

  • Aliquot and store at -20°C, protected from light.

Preparation of Loading Buffer

The loading buffer should be prepared fresh on the day of the experiment. The final concentration of this compound for cell loading is typically between 4-5 µM, but the optimal concentration should be determined empirically for each cell line and experimental condition.

For a final in-well concentration of 5 µM Rhod-590 AM, 0.04% Pluronic® F-127, and 1 mM Probenecid:

  • In a suitable tube, mix the required volumes of the this compound stock solution, 10% Pluronic® F-127 stock solution, and 25 mM probenecid stock solution.

  • Add HHBS or your buffer of choice to reach the final desired working concentration.

ComponentStock ConcentrationFinal Concentration
This compound2-5 mM4-5 µM
Pluronic® F-12710% (w/v)0.02% - 0.04%
Probenecid25 mM1 - 2.5 mM

Note: The nonionic detergent Pluronic® F-127 is used to increase the aqueous solubility of the AM ester. Probenecid, an organic anion transporter inhibitor, can be added to reduce the leakage of the de-esterified indicator from the cells.

Cell Loading Procedure
  • Cell Plating: Plate cells on a suitable imaging dish or multi-well plate and culture overnight to allow for attachment.

  • Medium Removal: Carefully remove the cell culture medium from the wells. If your experimental compounds interfere with serum, it is recommended to wash the cells with fresh HHBS buffer before dye loading.

  • Dye Loading: Add the prepared Rhod-590 AM working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30 to 60 minutes. For some cell lines, a longer incubation of up to 2 hours may improve signal intensity.

  • Wash: After incubation, remove the loading solution and wash the cells with HHBS or a buffer of your choice. This buffer can be supplemented with probenecid (e.g., 1 mM) to prevent dye leakage.

  • Resting: Allow the cells to rest for a period (e.g., 30 minutes) at room temperature or 37°C to allow for complete de-esterification of the dye.

  • Imaging: The cells are now ready for imaging. Add your stimulant of choice and measure the fluorescence signal using a fluorescence microscope, plate reader, or flow cytometer.

Recommended Imaging Settings:

InstrumentExcitationEmissionFilter Set
Fluorescence MicroscopeTRITC/Cy3TRITC/Cy3TRITC/Cy3
Fluorescence Microplate Reader540 nm590 nmCutoff 570 nm

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptor Ca2+_release Ca²⁺ Release ER->Ca2+_release Ca2+_increase Increased [Ca²⁺]i Ca2+_release->Ca2+_increase Rhod590 Rhod-590 Fluorescence Fluorescence Ca2+_increaseRhod590 Ca2+_increaseRhod590 Ca2+_increaseRhod590->Fluorescence 5. Binding & Signal

Caption: Intracellular calcium signaling pathway leading to Rhod-590 fluorescence.

G Start Start Prepare_Cells 1. Plate and culture cells Start->Prepare_Cells Prepare_Solutions 2. Prepare Rhod-590 AM working solution Prepare_Cells->Prepare_Solutions Load_Dye 3. Incubate cells with Rhod-590 AM Prepare_Solutions->Load_Dye Wash_Cells 4. Wash to remove excess dye Load_Dye->Wash_Cells De_esterification 5. Allow for complete de-esterification Wash_Cells->De_esterification Image_Acquisition 6. Acquire baseline fluorescence De_esterification->Image_Acquisition Add_Stimulus 7. Add experimental stimulus Image_Acquisition->Add_Stimulus Record_Signal 8. Record fluorescence changes over time Add_Stimulus->Record_Signal Analyze_Data 9. Analyze data Record_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for live cell calcium imaging with Rhod-590 AM.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal - Incomplete de-esterification of the AM ester.- Low dye concentration.- Dye leakage from cells.- Increase the post-loading incubation time.- Optimize the loading concentration of Rhod-590 AM.- Add probenecid to the loading and imaging buffer.
High Background Fluorescence - Incomplete removal of extracellular dye.- Cell death or membrane damage.- Ensure thorough washing after dye loading.- Check cell viability and handle cells gently.
Uneven Cell Loading - Uneven distribution of the loading solution.- Cell clumping.- Gently swirl the plate during loading.- Ensure a single-cell suspension before plating.
Rapid Signal Decrease - Photobleaching.- Dye leakage.- Reduce excitation light intensity or exposure time.- Use an anti-fade reagent if compatible.- Include probenecid in the imaging buffer.

Conclusion

This compound is a valuable tool for investigating intracellular calcium dynamics in a wide range of biological processes. By following this detailed protocol, researchers can reliably load live cells with this indicator and obtain high-quality data for their studies in drug discovery and fundamental research. Successful experiments will depend on careful optimization of the loading conditions for the specific cell type and experimental setup.

References

Application Notes and Protocols for Rhod-590 AM Ester in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-590 AM ester is a cell-permeant fluorescent indicator used to measure intracellular calcium concentration ([Ca²⁺]i). As a member of the rhodamine family of dyes, it exhibits red fluorescence, which is advantageous for multiplexing with green fluorescent proteins (GFPs) or other green-emitting fluorophores and for experiments in cells and tissues with high autofluorescence. The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, Ca²⁺-sensitive form, Rhod-590, in the cytosol. Upon binding to Ca²⁺, Rhod-590 exhibits a significant increase in fluorescence intensity, enabling the dynamic monitoring of intracellular calcium signaling events.

Data Presentation

Spectroscopic and Chemical Properties
PropertyValue (for Rhod-2)Reference
Excitation Wavelength (Ca²⁺-bound) ~552 nm[1]
Emission Wavelength (Ca²⁺-bound) ~581 nm[1]
Molar Extinction Coefficient (ε) ~82,000 M⁻¹cm⁻¹ (at 552 nm)[1]
Calcium Dissociation Constant (Kd) ~570 nM[1]
Quantum Yield (Φ) Not readily available
Molecular Weight (Rhod-590 AM) ~1204 g/mol [2]
Recommended Microscope Filter Sets
Filter SetExcitation FilterDichroic MirrorEmission Filter
TRITC/Cy3 540/25 nm565 nm605/55 nm

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (1-5 mM):

  • This compound is typically supplied as a lyophilized solid.

  • To prepare a stock solution, dissolve the contents of one vial in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 50 µg of this compound (MW ~1204) in 8.3 µL of DMSO for a 5 mM stock solution.

  • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Pluronic® F-127 Stock Solution (20% w/v):

  • Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous media.

  • Prepare a 20% (w/v) stock solution by dissolving 200 mg of Pluronic® F-127 in 1 mL of DMSO. This solution can be stored at room temperature.

3. Probenecid Stock Solution (100 mM):

  • Probenecid is an organic anion transporter inhibitor that can reduce the leakage of the de-esterified indicator from the cells.

  • Prepare a 100 mM stock solution by dissolving probenecid in a suitable buffer or DMSO.

Cell Loading Protocol

This protocol provides a general guideline for loading adherent cells with this compound. Optimization of dye concentration, loading time, and temperature may be required for different cell types.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (1-5 mM in DMSO)

  • Pluronic® F-127 stock solution (20% in DMSO)

  • Probenecid stock solution (100 mM, optional)

  • Balanced salt solution or imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS)

Procedure:

  • Prepare Loading Buffer:

    • For a final Rhod-590 AM concentration of 1-5 µM, dilute the stock solution into your imaging buffer.

    • To aid in dye solubilization, first mix the Rhod-590 AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting in the buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.

    • If using probenecid, add it to the loading buffer for a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the cell culture medium from the cells.

    • Wash the cells once with the imaging buffer.

    • Add the loading buffer to the cells and incubate for 15-60 minutes at room temperature or 37°C. Incubation at 37°C may increase the rate of dye compartmentalization into organelles, so for cytosolic calcium measurements, incubation at room temperature is often preferred.

  • Washing:

    • After incubation, remove the loading buffer and wash the cells 2-3 times with fresh imaging buffer to remove any extracellular dye.

    • If probenecid was used during loading, it is recommended to also include it in the final washing buffer.

  • De-esterification:

    • Incubate the cells in fresh imaging buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • The cells are now ready for fluorescence microscopy.

    • Use a TRITC/Cy3 filter set for imaging. Excite the sample around 540-560 nm and collect the emission between 590-630 nm.

    • Acquire images using a fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Rhod-590 AM Stock Solution (1-5 mM in DMSO) prep_loading Prepare Loading Buffer (1-5 µM Rhod-590 AM, 0.02% Pluronic F-127) prep_stock->prep_loading load_cells Load Cells with Rhod-590 AM (15-60 min) prep_loading->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells deesterify De-esterification (30 min) wash_cells->deesterify image_cells Fluorescence Microscopy (TRITC/Cy3 Filter Set) deesterify->image_cells data_acq Image Acquisition image_cells->data_acq data_proc Data Processing and Analysis data_acq->data_proc

Caption: Experimental workflow for intracellular calcium imaging.

Signaling Pathway: IP3 Receptor-Mediated Calcium Release

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_store Ca²⁺ Store IP3R->Ca_store Releases Ca²⁺ from Ca_cytosol Cytosolic Ca²⁺ (Measured by Rhod-590) Ca_store->Ca_cytosol Increases Agonist Agonist Agonist->GPCR Binds IP3->IP3R Binds and Activates Downstream Downstream Cellular Responses Ca_cytosol->Downstream Initiates

Caption: IP3 receptor-mediated Ca²⁺ release signaling pathway.

Important Considerations

  • Dye Compartmentalization: Rhodamine-based indicators can sometimes accumulate in mitochondria due to their positive charge. To minimize this, it is advisable to perform the loading and imaging at room temperature.

  • Phototoxicity: Like all fluorescent dyes, Rhod-590 is susceptible to photobleaching and can induce phototoxicity upon prolonged or high-intensity illumination. To mitigate these effects, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.

  • Calibration: For quantitative measurements of intracellular calcium concentrations, a calibration of the fluorescence signal is necessary. This is typically performed at the end of an experiment by permeabilizing the cells to known concentrations of Ca²⁺ using ionophores (e.g., ionomycin or A23187) in the presence of a Ca²⁺ chelator (e.g., EGTA).

  • Hydrolysis of AM Ester: Ensure that the this compound stock solution is protected from moisture, as the AM ester group is susceptible to hydrolysis, which will prevent it from crossing the cell membrane.

References

Rhod-590 AM Ester: Application Notes and Protocols for Measuring Intracellular Calcium Flux

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-590 AM ester is a fluorescent, cell-permeant dye used for the quantitative measurement of intracellular calcium ([Ca²⁺]i) dynamics. As a member of the rhodamine family of indicators, it exhibits red fluorescence, making it particularly suitable for multiplexing experiments with green fluorescent proteins (GFPs) or other blue or green fluorescent probes. This document provides detailed application notes and protocols for the effective use of this compound in various cell-based assays, including high-throughput screening (HTS) for drug discovery.

This compound itself is not fluorescent and does not bind to Ca²⁺. However, once it crosses the cell membrane, intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the active, Ca²⁺-sensitive form, Rhod-590, within the cytoplasm. Upon binding to Ca²⁺, Rhod-590 exhibits a significant increase in fluorescence intensity, allowing for the sensitive detection of changes in intracellular calcium concentration.

Properties of Rhod-590

A summary of the key quantitative properties of Rhod-590 is presented in the table below. This information is crucial for designing experiments and selecting appropriate instrumentation.

PropertyValueNotes
Excitation Wavelength (λex) ~595 nm (Ca²⁺-bound)
Emission Wavelength (λem) ~626 nm (Ca²⁺-bound)
Dissociation Constant (Kd) for Ca²⁺ ~561 nMValue for the spectrally similar dye Cal-590 is used as a proxy.[1]
Quantum Yield (Φ) ~0.99 (in Ethanol)Value for Rhodamine 590, the core fluorophore.[1] For the spectrally similar ATTO 590, a quantum yield of 0.80 is reported.
Indicator Type Non-ratiometricFluorescence intensity increases upon Ca²⁺ binding.[2]
Cell Permeability Permeant (as AM ester)Hydrolyzed by intracellular esterases to the impermeant form.[2]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound for intracellular calcium detection and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rhod-590_AM_extracellular Rhod-590 AM (extracellular) Rhod-590_AM_intracellular Rhod-590 AM (intracellular) Rhod-590_AM_extracellular->Rhod-590_AM_intracellular Passive Diffusion Rhod-590 Rhod-590 (Ca²⁺-sensitive) Rhod-590_AM_intracellular->Rhod-590 Hydrolysis Esterases Intracellular Esterases Esterases->Rhod-590_AM_intracellular Ca2 Ca²⁺ Rhod-590-Ca2 Rhod-590-Ca²⁺ (Fluorescent) Rhod-590Ca2 Rhod-590Ca2 Rhod-590Ca2->Rhod-590-Ca2 Binding

Mechanism of this compound Action

G Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Prepare_Dye Prepare Rhod-590 AM Working Solution Cell_Culture->Prepare_Dye Load_Cells Incubate Cells with Rhod-590 AM Prepare_Dye->Load_Cells Wash Wash to Remove Excess Dye Load_Cells->Wash De-esterification Allow for Complete De-esterification Wash->De-esterification Stimulate Apply Stimulus (e.g., agonist) De-esterification->Stimulate Measure Measure Fluorescence (Plate Reader or Microscope) Stimulate->Measure Analyze Data Analysis Measure->Analyze End End Analyze->End

Experimental Workflow for Calcium Flux Assay

Detailed Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (2-5 mM)

  • Dissolve the contents of a vial of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 2 mM stock solution from 50 µg of this compound (MW = ~1204 g/mol ), add approximately 20.8 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Pluronic® F-127 Solution (20% w/v in DMSO)

  • Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble AM ester in aqueous loading buffer.[2]

  • Prepare a 20% (w/v) stock solution in anhydrous DMSO. This solution is stable at room temperature.

3. Probenecid Stock Solution (100 mM in 1 M NaOH)

  • Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage of the de-esterified dye from the cells.

  • Dissolve probenecid in 1 M NaOH to make a 100 mM stock solution. Store at 4°C.

4. Loading Buffer

  • A common loading buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • For some cell types, serum-free culture medium can also be used.

Cell Loading Protocol for Adherent Cells (e.g., HEK293, CHO)

This protocol is optimized for a 96-well microplate format, suitable for high-throughput screening.

  • Cell Plating: Seed adherent cells in a 96-well black-wall, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Prepare Loading Solution:

    • On the day of the experiment, warm the this compound stock solution and Pluronic® F-127 solution to room temperature.

    • For each well, prepare a loading solution with a final Rhod-590 AM concentration of 4-5 µM. A typical starting concentration is 4 µM.

    • First, mix equal volumes of the Rhod-590 AM stock solution and the 20% Pluronic® F-127 solution. For example, mix 1 µL of 2 mM Rhod-590 AM with 1 µL of 20% Pluronic® F-127.

    • Dilute this mixture into the desired volume of loading buffer. For example, to achieve a final concentration of 4 µM in 100 µL per well, add the 2 µL mixture to 498 µL of loading buffer.

    • If dye leakage is a concern, add Probenecid to the loading buffer for a final concentration of 0.5-1 mM.

  • Cell Loading:

    • Remove the culture medium from the wells.

    • Add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark. The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Gently remove the loading solution.

    • Wash the cells twice with 100 µL of pre-warmed loading buffer (without the dye). If Probenecid was used during loading, include it in the wash buffer as well.

  • De-esterification:

    • Add 100 µL of fresh, pre-warmed loading buffer to each well.

    • Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the AM ester.

  • Calcium Flux Measurement:

    • The cells are now ready for the experiment.

    • A baseline fluorescence reading can be taken before the addition of a stimulus.

    • Add the compound of interest (agonist, antagonist, etc.) and immediately begin recording the fluorescence signal using a microplate reader or fluorescence microscope equipped with appropriate filters (e.g., TRITC/Cy3 filter set).

Cell Loading Protocol for Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in loading buffer at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.

  • Prepare Loading Solution: Prepare the loading solution as described for adherent cells.

  • Cell Loading: Add an equal volume of the 2X loading solution to the cell suspension. Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Washing: Centrifuge the cells to pellet them, remove the supernatant containing the loading solution, and resuspend the cells in fresh, pre-warmed loading buffer. Repeat the wash step twice.

  • De-esterification: Resuspend the cells in fresh loading buffer and incubate at room temperature for 30 minutes in the dark.

  • Calcium Flux Measurement: The cells can now be used in a cuvette-based fluorometer or a flow cytometer.

Applications in Drug Development and Research

This compound is a valuable tool for various applications in drug discovery and basic research:

  • High-Throughput Screening (HTS): Its red fluorescence and high signal-to-background ratio make it ideal for HTS of G-protein coupled receptors (GPCRs), ion channels, and other targets that modulate intracellular calcium signaling.

  • Multiplexing: The long-wavelength excitation and emission of Rhod-590 allow for its use in combination with green fluorescent probes, such as GFP-tagged proteins, for simultaneous monitoring of calcium signaling and protein localization or expression.

  • Neuroscience: For studying calcium dynamics in neurons and glial cells, although care must be taken as some rhodamine-based dyes can accumulate in mitochondria.

  • Cardiomyocyte Research: To investigate calcium handling and signaling in cardiac muscle cells.

Comparison with Other Calcium Indicators

FeatureRhod-590 AMFura-2 AMRhod-2 AM
Fluorescence Spectrum RedUV-excitable, Emits in GreenRed
Ratiometric NoYesNo
Signal-to-Background HighModerateModerate
Mitochondrial Sequestration PossibleLess commonProne to accumulation
Suitability for HTS ExcellentLess suitable due to UV excitationGood
Multiplexing with GFP ExcellentPossible with specific setupsExcellent

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the loading concentration of this compound.

    • Increase the incubation time.

    • Ensure that the DMSO used for the stock solution is anhydrous.

  • High Background Fluorescence:

    • Ensure complete removal of the loading solution by thorough washing.

    • Decrease the loading concentration.

  • Rapid Signal Loss (Dye Leakage):

    • Include Probenecid in the loading and wash buffers.

    • Perform experiments at room temperature instead of 37°C to reduce the activity of organic anion transporters.

  • Cell Death or Toxicity:

    • Decrease the concentration of this compound and/or Pluronic® F-127.

    • Reduce the incubation time.

Conclusion

This compound is a sensitive and versatile red fluorescent indicator for measuring intracellular calcium flux. Its favorable spectral properties and high signal-to-background ratio make it an excellent choice for a wide range of applications, from basic research to high-throughput drug screening. By following the detailed protocols and considering the specific characteristics of the experimental system, researchers can obtain reliable and reproducible data on intracellular calcium dynamics.

References

Application Notes: Step-by-Step Guide for a Rhod-590 AM Ester Calcium Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. Consequently, the accurate measurement of intracellular Ca²⁺ dynamics is fundamental to life sciences research and drug discovery. Rhod-590 AM ester is a fluorescent indicator designed for the detection of intracellular calcium. This acetoxymethyl (AM) ester form allows the molecule to readily cross the cell membrane.[1][2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active Rhod-590 dye in the cytosol.[1][4] Upon binding to Ca²⁺, Rhod-590 exhibits a significant increase in fluorescence intensity, enabling the real-time monitoring of calcium mobilization. This application note provides a detailed protocol for using this compound to perform a calcium assay, guidance on data presentation, and visual representations of the underlying signaling pathway and experimental workflow.

Principle of the Assay

The this compound assay is based on the dye's ability to selectively bind to free intracellular calcium ions. The AM ester modification renders the dye lipophilic, facilitating its passive diffusion across the plasma membrane into the cell. Inside the cell, cytosolic esterases hydrolyze the AM ester, yielding the membrane-impermeant Rhod-590 molecule, which is then trapped within the cell. The fluorescence of Rhod-590 is strongly dependent on the concentration of Ca²⁺. In the absence of Ca²⁺, the dye is weakly fluorescent; however, upon binding to Ca²⁺, its fluorescence intensity increases significantly. This change in fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer to quantify changes in intracellular calcium concentration.

Signaling Pathway: Gq-PLC-IP₃-Ca²⁺ Pathway

A common signaling pathway that leads to intracellular calcium release involves the activation of G-protein coupled receptors (GPCRs) of the Gq subtype. The diagram below illustrates this cascade, which is frequently studied using calcium indicators like Rhod-590.

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC PLC IP3 IP₃ PLC->IP3 Generates Gq->PLC Activates IP3R IP₃ Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_store Ca²⁺ Ca_release->Ca_store IP3R->Ca_release Opens Ca_store->IP3R

Caption: Gq-protein coupled receptor signaling cascade leading to intracellular calcium release.

Experimental Protocol

This protocol provides a general guideline for adherent cells in a 96-well plate format. Optimization may be required for different cell types, experimental conditions, or instrumentation.

Materials and Reagents
  • This compound (store at -20°C, protected from light)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO, optional but recommended)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye leakage)

  • Cells of interest

  • 96-well black wall, clear bottom microplate

  • Agonist or compound of interest

  • Fluorescence microplate reader, microscope, or flow cytometer

Step-by-Step Procedure
  • Cell Seeding:

    • The day before the experiment, seed adherent cells in a 96-well black wall, clear bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Reagents:

    • Rhod-590 AM Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO. Mix well until the solid is completely dissolved. Store any unused stock solution in small aliquots at -20°C, protected from moisture and light.

    • Dye Loading Buffer: On the day of the experiment, prepare the dye loading buffer. Dilute the Rhod-590 AM stock solution into a physiological buffer (e.g., HBSS) to a final working concentration of 2-10 µM.

      • Optional (Pluronic F-127): To aid in the dispersion of the AM ester in the aqueous buffer, pre-mix the required volume of the Rhod-590 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the buffer. The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.

      • Optional (Probenecid): To inhibit organic anion transporters that can actively extrude the dye from the cells, Probenecid can be added to the dye loading buffer at a final concentration of 1-2.5 mM.

  • Dye Loading:

    • Remove the growth medium from the wells.

    • Wash the cells once with HBSS.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark. Note: For some cell types, incubation at room temperature may be preferred to reduce dye compartmentalization into organelles like mitochondria.

  • Washing:

    • After incubation, remove the dye loading buffer.

    • Wash the cells two times with 100 µL of HBSS (if Probenecid was used during loading, include it in the wash buffer as well) to remove any extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • Calcium Mobilization Assay:

    • Place the plate in a fluorescence microplate reader.

    • Set the instrument to the appropriate excitation and emission wavelengths for Rhod-590 (Excitation: ~595 nm, Emission: ~626 nm with high Ca²⁺).

    • Establish a baseline fluorescence reading for a few cycles.

    • Using the instrument's injection system, add the agonist or test compound at the desired concentration.

    • Immediately begin recording the fluorescence signal over time to capture the calcium transient.

Experimental Workflow Diagram

Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight 2. Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_Reagents 3. Prepare Dye Loading Buffer Incubate_Overnight->Prepare_Reagents Load_Dye 4. Remove Medium & Add Loading Buffer Prepare_Reagents->Load_Dye Incubate_Dye 5. Incubate (30-60 min, 37°C) Load_Dye->Incubate_Dye Wash_Cells 6. Wash Cells Twice with HBSS Incubate_Dye->Wash_Cells Add_Buffer 7. Add Fresh HBSS to Wells Wash_Cells->Add_Buffer Measure_Baseline 8. Measure Baseline Fluorescence Add_Buffer->Measure_Baseline Add_Compound 9. Add Agonist/ Test Compound Measure_Baseline->Add_Compound Measure_Response 10. Record Fluorescence Signal Over Time Add_Compound->Measure_Response End End Measure_Response->End

Caption: Step-by-step workflow for the this compound calcium assay.

Data Presentation and Analysis

Quantitative data from a calcium flux assay is typically presented as the change in fluorescence intensity over time. For dose-response experiments, key parameters are extracted from these kinetic curves and summarized in a table.

Data Analysis
  • Baseline Correction: For each well, subtract the average baseline fluorescence (measured before compound addition) from the entire kinetic trace.

  • Response Calculation: The calcium response can be quantified in several ways:

    • Peak Fluorescence: The maximum fluorescence value after agonist addition.

    • Amplitude (ΔF): The difference between the peak fluorescence and the baseline fluorescence.

    • Area Under the Curve (AUC): The integral of the fluorescence signal over a defined time period after stimulation.

  • Normalization (ΔF/F₀): To account for variations in cell number and dye loading, the change in fluorescence (ΔF) is often normalized to the initial baseline fluorescence (F₀).

  • Dose-Response Curves: For agonists or antagonists, plot the response (e.g., Peak Amplitude or AUC) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine potency (EC₅₀ or IC₅₀).

Summary Table for Quantitative Data
CompoundConcentration (µM)Peak Amplitude (ΔF/F₀)Time to Peak (s)Area Under Curve (AUC)n (replicates)
Control (Vehicle)00.05 ± 0.01N/A150 ± 254
Agonist X0.010.25 ± 0.0315.2 ± 1.1850 ± 604
Agonist X0.10.80 ± 0.0612.5 ± 0.93200 ± 1504
Agonist X11.50 ± 0.1010.1 ± 0.76500 ± 3004
Agonist X101.52 ± 0.099.8 ± 0.86600 ± 2804
Antagonist Y + Agonist X (1 µM)10.75 ± 0.0511.2 ± 1.03100 ± 1804

Note: The values in this table are for illustrative purposes only.

Conclusion

The this compound provides a robust and sensitive method for measuring intracellular calcium mobilization. Its long-wavelength excitation and emission properties make it suitable for multiplexing with other fluorescent probes like GFP. By following this detailed protocol, researchers can reliably quantify changes in intracellular calcium, enabling the study of various signaling pathways and the screening of novel therapeutic compounds. Proper optimization of dye concentration, loading time, and temperature is crucial for achieving high-quality, reproducible data.

References

Application of Rhod-590 AM Ester in Primary Neuron Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-590 AM is a fluorescent, acetoxymethyl (AM) ester derivative of the red-fluorescent calcium indicator Rhod-590. As a membrane-permeant dye, it can be readily loaded into living cells, including primary neurons, via incubation.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the now membrane-impermeant Rhod-590 dye in the cytoplasm. The fluorescence intensity of Rhod-590 is directly proportional to the intracellular calcium concentration, making it a valuable tool for studying calcium signaling in neurons. This document provides detailed application notes and protocols for the use of Rhod-590 AM Ester in primary neuron cultures.

Key Properties and Advantages

  • Red Fluorescence: With excitation and emission maxima around 595 nm and 626 nm respectively (in the calcium-bound state), Rhod-590 is well-suited for multicolor imaging experiments with green fluorescent proteins (GFPs) or other blue or green-emitting probes.[1] Its longer wavelengths also minimize phototoxicity and background autofluorescence often encountered with UV or blue-excitable dyes.

  • High Sensitivity: Rhod-590 exhibits a significant increase in fluorescence intensity upon binding to calcium, providing a good signal-to-noise ratio for detecting transient changes in intracellular calcium.

  • AM Ester Loading: The acetoxymethyl ester form allows for simple, non-invasive loading into a large population of cells simultaneously, which is ideal for high-throughput screening and network activity studies.[1][2]

Data Presentation

Table 1: Spectral and Chemical Properties of Rhod-590

PropertyValueReference
Molecular Weight~1204 g/mol
Excitation (Ca²⁺-bound)~595 nm
Emission (Ca²⁺-bound)~626 nm
Excitation (Ca²⁺-free)~590 nm
Emission (Ca²⁺-free)~616 nm
Quantum YieldNot explicitly found for Rhod-590, but related Rhodamine dyes have high quantum yields (e.g., Rhodamine B ~0.70 in ethanol).
Solvent for StockDMSO

Table 2: Comparison of Common Red Fluorescent Calcium Indicators

IndicatorKd (Ca²⁺)Excitation (nm)Emission (nm)Key Features
Rhod-590 Not explicitly found, but spectrally similar to Rhod-2.~595~626Good photostability, suitable for multiplexing.
Rhod-2 ~570 nM~552~581Well-established red indicator, but can compartmentalize in mitochondria.
X-Rhod-1 ~700 nM~580~602Longer wavelength excitation, reduced autofluorescence.
Cal-590 ~561 nM~570~590Good signal-to-noise ratio, suitable for in vivo imaging.
Calbryte™ 590 Not specified~583~596High signal-to-background ratio, can be used without probenecid.

Experimental Protocols

Protocol 1: Loading this compound into Primary Neurons

This protocol provides a step-by-step guide for loading primary neurons with Rhod-590 AM.

Materials:

  • This compound (e.g., Biotium Cat# 50025)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127, 20% solution in DMSO (e.g., Biotium Cat# 59004)

  • Probenecid (optional, water-soluble)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Primary neuron culture

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of Rhod-590 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

    • If using, prepare a 250 mM stock solution of probenecid in a buffer of choice.

  • Prepare Loading Solution:

    • For a final loading concentration of 5 µM Rhod-590 AM, dilute the stock solution in a physiological buffer (e.g., HBSS).

    • To aid in dye solubilization, add Pluronic® F-127 to the loading solution for a final concentration of 0.02-0.04%. First, mix the Rhod-590 AM stock with the Pluronic® F-127 solution, then add this mixture to the buffer.

    • (Optional) To inhibit dye efflux by organic anion transporters, add probenecid to the loading solution for a final concentration of 1-2.5 mM.

  • Dye Loading:

    • Remove the culture medium from the primary neurons.

    • Wash the cells gently with pre-warmed physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal time and temperature may need to be determined empirically for your specific neuronal culture.

  • Wash and De-esterification:

    • Remove the loading solution.

    • Wash the cells 2-3 times with pre-warmed physiological buffer (containing probenecid if used during loading) to remove excess dye.

    • Incubate the cells in fresh buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • The cells are now ready for calcium imaging. Excite the cells at ~590 nm and record the emission at ~620-650 nm.

Protocol 2: Measuring Glutamate-Induced Calcium Influx

This protocol describes how to stimulate primary neurons with glutamate and measure the subsequent calcium influx using Rhod-590.

Materials:

  • Rhod-590 AM loaded primary neurons (from Protocol 1)

  • Glutamate stock solution (e.g., 10 mM in water)

  • Physiological buffer (e.g., HBSS)

Procedure:

  • Establish Baseline Fluorescence:

    • Place the dish with loaded neurons on the microscope stage.

    • Acquire a baseline fluorescence signal (F₀) for a period of 1-2 minutes before stimulation.

  • Stimulation:

    • Add glutamate to the imaging buffer to a final concentration of 10-100 µM. Ensure rapid and even distribution of the glutamate.

  • Data Acquisition:

    • Continue to record the fluorescence intensity (F) for several minutes after glutamate addition to capture the full calcium response, including the peak and return to baseline.

Protocol 3: Data Analysis Workflow

1. Background Subtraction:

  • Select a region of interest (ROI) in the field of view that does not contain any cells.
  • Measure the average fluorescence intensity of this background ROI for each frame.
  • Subtract the background intensity from the intensity of the ROIs containing neurons for each frame.

2. ROI Selection:

  • Draw ROIs around the cell bodies of individual neurons.

3. Calculation of ΔF/F₀:

  • For each neuronal ROI, calculate the average baseline fluorescence intensity (F₀) from the frames acquired before stimulation.
  • Calculate the change in fluorescence (ΔF) for each frame by subtracting the baseline fluorescence from the fluorescence at that time point (F - F₀).
  • Normalize the change in fluorescence by dividing by the baseline fluorescence (ΔF/F₀). This value represents the fractional change in fluorescence and is a common way to report calcium signals.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Analysis prep_stock Prepare Rhod-590 AM Stock Solution (DMSO) prep_loading Prepare Loading Solution (with Pluronic F-127) prep_stock->prep_loading wash_cells Wash Primary Neurons prep_loading->wash_cells load_dye Incubate with Rhod-590 AM (30-60 min, 37°C) wash_cells->load_dye wash_excess Wash Excess Dye load_dye->wash_excess deesterify De-esterification (30 min, 37°C) wash_excess->deesterify baseline Acquire Baseline Fluorescence (F₀) deesterify->baseline stimulate Stimulate with Glutamate baseline->stimulate record Record Fluorescence (F) stimulate->record analyze Analyze Data (ΔF/F₀) record->analyze

Caption: Experimental workflow for Rhod-590 AM loading and calcium imaging in primary neurons.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular glutamate Glutamate nmda NMDA Receptor glutamate->nmda binds ca_influx Ca²⁺ Influx nmda->ca_influx activates rhoa RhoA Activation ca_influx->rhoa leads to downstream Downstream Neuronal Effects (e.g., Cytoskeletal Rearrangement) rhoa->downstream regulates

Caption: Glutamate-induced calcium influx and RhoA signaling pathway in a neuron.

References

Application Notes and Protocols for Rhod-590 AM Ester in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-590 AM is a fluorescent indicator that is highly selective for intracellular calcium ions. Its acetoxymethyl (AM) ester form allows it to readily cross the cell membrane. Once inside the cell, non-specific esterases cleave the AM group, trapping the active Rhod-590 dye intracellularly. Upon binding to calcium, Rhod-590 exhibits a strong fluorescence enhancement. Its longer excitation and emission wavelengths minimize the interference from the autofluorescence of cells and test compounds, making it an ideal tool for high-throughput screening (HTS) in drug discovery. These application notes provide detailed protocols for using Rhod-590 AM in cell-based HTS assays to measure intracellular calcium mobilization.

Properties of Rhod-590 AM Ester

The key properties of Rhod-590 AM are summarized in the table below.

PropertyValue
Excitation Wavelength (Max) ~540 nm
Emission Wavelength (Max) ~590 nm
Cutoff Wavelength 570 nm[1][2]
Molecular Formula C₅₂H₅₄N₄O₁₅
Molecular Weight 975.01 g/mol
Formulation Acetoxymethyl (AM) Ester
Solubility DMSO
Storage Conditions -20°C, protect from light and moisture

Calcium Signaling Pathway

Intracellular calcium is a ubiquitous second messenger that regulates a multitude of cellular processes. A common pathway studied in HTS involves G-protein coupled receptors (GPCRs). The activation of a Gq-coupled GPCR by a ligand (e.g., a test compound) initiates a signaling cascade that results in the release of calcium from intracellular stores, which can be detected by Rhod-590.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ligand Ligand (e.g., Agonist) GPCR Gq-Coupled Receptor (GPCR) Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (IP3R) IP3->IP3R Binds & Activates Ca_Cytosol Increased Cytosolic Ca²⁺ Rhod590 Rhod-590 Ca_Cytosol->Rhod590 Binds Fluorescence Fluorescence (Signal) Rhod590->Fluorescence Emits Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Channel Ca_ER->Ca_Cytosol Release

References

Application Notes and Protocols for Rhod-590 AM Ester in CHO and HEK Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-590 AM ester is a fluorescent, cell-permeant dye used for the detection of intracellular calcium. This non-ratiometric indicator exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. Its longer excitation and emission wavelengths make it particularly suitable for multiplexing with green fluorescent proteins (GFPs) and for experiments where autofluorescence from cellular components might be a concern. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells are widely used in drug discovery and cell signaling research, often to study G-protein coupled receptors (GPCRs) that modulate intracellular calcium levels. These application notes provide a detailed protocol for using this compound to measure intracellular calcium mobilization in both CHO and HEK cell lines.

Principle of the Assay

This compound is a hydrophobic acetoxymethyl (AM) ester that can passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM ester group, trapping the now hydrophilic and calcium-sensitive Rhod-590 dye in the cytoplasm.[1][2][3][4] Upon binding to free calcium ions, Rhod-590 exhibits a strong fluorescence enhancement, which can be measured using a fluorescence microscope, plate reader, or flow cytometer.

Data Presentation

Table 1: Spectral Properties of Rhod-590
PropertyWavelength (nm)
Excitation (Ca²⁺-bound)~595 nm
Emission (Ca²⁺-bound)~626 nm
Excitation (Ca²⁺-free)~590 nm
Emission (Ca²⁺-free)~616 nm

Note: Spectral properties can vary slightly depending on the local environment (e.g., pH, ionic strength).

Table 2: Recommended Reagent Concentrations for CHO and HEK Cells
ReagentStock ConcentrationWorking ConcentrationPurpose
This compound1-5 mM in anhydrous DMSO1-5 µMCalcium Indicator
Pluronic® F-12720% (w/v) in DMSO0.02-0.04%Dispersing agent to aid dye solubilization
Probenecid250 mM in 1 M NaOH, then diluted in buffer1-2.5 mMInhibits organic anion transporters to reduce dye leakage
Table 3: Example Agonist EC₅₀ Values in CHO and HEK Cells
Cell LineAgonistReceptor TargetTypical EC₅₀
CHO-K1ATPEndogenous P2Y Receptors~58 nM[5]
HEK293ATPEndogenous P2Y Receptors~1.1 µM
CHO (M1 expressing)CarbacholMuscarinic M1 Receptor~4.4 µM
HEK293CarbacholEndogenous Muscarinic Receptors~100 µM (for inhibition by atropine)

Note: EC₅₀ values can vary depending on experimental conditions, receptor expression levels, and specific cell clones.

Experimental Protocols

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127, 20% solution in DMSO

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., Tyrode's solution)

  • Agonist of choice (e.g., ATP, Carbachol)

  • CHO or HEK cells

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescence microplate reader or fluorescence microscope

Protocol 1: Cell Preparation and Dye Loading
  • Cell Seeding: Seed CHO or HEK cells in a black-walled, clear-bottom 96-well microplate at a density that will result in a 90-100% confluent monolayer on the day of the experiment. For loosely adherent cells like HEK293, pre-coating the plate with a substrate like poly-L-ornithine may be necessary. Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of Rhod-590 AM Loading Solution:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • For the working solution, first mix equal volumes of the Rhod-590 AM stock solution and 20% Pluronic® F-127.

    • Dilute this mixture into a physiological buffer (e.g., HBSS) to a final Rhod-590 AM concentration of 1-5 µM. If using probenecid to prevent dye leakage, add it to the buffer at a final concentration of 1-2.5 mM.

  • Dye Loading:

    • Remove the cell culture medium from the wells.

    • Gently add 100 µL of the Rhod-590 AM loading solution to each well.

    • Incubate the plate at 37°C for 60-90 minutes, protected from light. Note: For some cell lines, incubation at room temperature for the last 30 minutes can reduce dye compartmentalization into organelles.

  • Washing:

    • Remove the loading solution from the wells.

    • Gently wash the cells two to three times with 100 µL of pre-warmed buffer. If probenecid was used during loading, include it in the wash buffer as well.

    • After the final wash, add 100 µL of buffer to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

Protocol 2: Calcium Flux Measurement (Microplate Reader)
  • Set up the Plate Reader: Configure the instrument to measure fluorescence with excitation at ~590 nm and emission at ~620-630 nm. Set the instrument to take kinetic readings, with measurements every 1-2 seconds.

  • Establish Baseline: Place the plate in the reader and begin recording fluorescence for 15-30 seconds to establish a stable baseline.

  • Agonist Addition: Use the instrument's automated injection system to add the agonist of interest (e.g., 20-50 µL of a concentrated stock) to the wells.

  • Data Acquisition: Continue recording the fluorescence signal for 1-3 minutes to capture the full calcium response, including the peak and subsequent decay.

  • Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F₀), or as (F - F₀) / F₀. Dose-response curves can be generated by plotting the peak fluorescence change against the agonist concentration.

Mandatory Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Agonist Agonist (e.g., ATP, Carbachol) GPCR Gq-Coupled Receptor Agonist->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor Ca_ER Ca²⁺ Ca_Cytosol [Ca²⁺]i ↑ Ca_ER->Ca_Cytosol Release IP3->IP3R Binds Rhod590 Rhod-590 + Ca²⁺ Ca_Cytosol->Rhod590 Binds Fluorescence Fluorescence Increase Rhod590->Fluorescence

Caption: Gq-protein coupled receptor signaling pathway for intracellular calcium release.

Calcium_Assay_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Seed 1. Seed CHO/HEK cells in 96-well plate Incubate1 2. Incubate 24-48h Seed->Incubate1 PrepareDye 3. Prepare Rhod-590 AM loading solution Incubate1->PrepareDye LoadDye 4. Add loading solution to cells PrepareDye->LoadDye Incubate2 5. Incubate 60-90 min at 37°C LoadDye->Incubate2 Wash 6. Wash cells 2-3 times Incubate2->Wash DeEsterify 7. Incubate 30 min at RT Wash->DeEsterify Baseline 8. Read baseline fluorescence DeEsterify->Baseline AddAgonist 9. Inject agonist Baseline->AddAgonist Record 10. Record fluorescence kinetically AddAgonist->Record Analyze 11. Calculate ΔF/F₀ and plot data Record->Analyze

Caption: Experimental workflow for a calcium flux assay using Rhod-590 AM.

References

Combining Rhod-590 AM Ester with Other Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiplex fluorescence imaging, the simultaneous visualization of multiple distinct cellular components or processes, is a powerful tool in modern biological research. This approach provides a more comprehensive understanding of complex cellular signaling networks compared to single-probe experiments. Rhod-590 AM ester is a red fluorescent, acetoxymethyl (AM) ester derivative of the Rhod-590 calcium indicator. Its longer excitation and emission wavelengths make it particularly suitable for multiplexing with green fluorescent probes, minimizing spectral overlap and allowing for the simultaneous monitoring of different physiological events within the same cell.

This document provides detailed application notes and protocols for combining this compound with other commonly used fluorescent probes to investigate key cellular signaling pathways. We will focus on co-staining with probes for cytosolic calcium (Fluo-4 AM), mitochondria (MitoTracker Green), and lysosomes (LysoTracker Green).

Data Presentation: Spectral Properties and Probe Compatibility

Successful multiplex imaging hinges on the careful selection of fluorophores with minimal spectral overlap. The following table summarizes the key spectral properties of Rhod-590 and its partnering probes.

ProbeTargetExcitation Max (nm)Emission Max (nm)Recommended Laser Line (nm)Recommended Emission Filter (nm)
Rhod-590 Intracellular Ca²⁺595 (high Ca²⁺)626 (high Ca²⁺)561 or 594600-650
Fluo-4 Intracellular Ca²⁺494516488500-550
MitoTracker Green FM Mitochondria490516488500-550
LysoTracker Green DND-26 Acidic Organelles (Lysosomes)504511488500-550

Note: Spectral properties can be influenced by the cellular environment. It is crucial to confirm these properties on your specific imaging system.

Experimental Protocols

Simultaneous Measurement of Cytosolic and Intracellular Calcium Dynamics

This protocol enables the simultaneous visualization of calcium dynamics in the cytoplasm and within intracellular compartments, which can include mitochondria, using Fluo-4 AM and Rhod-590 AM, respectively. This is particularly useful for studying calcium crosstalk between the cytosol and organelles.

Materials:

  • Rhod-590 AM (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)

  • Fluo-4 AM (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Adherent cells cultured on coverslips or in imaging dishes

Protocol:

  • Prepare Loading Solution:

    • For a final concentration of 2 µM for each dye, dilute the stock solutions of Rhod-590 AM and Fluo-4 AM into warm HBSS.

    • To aid in dye solubilization, pre-mix the AM ester stock solutions with an equal volume of 20% Pluronic F-127 before adding to the HBSS. The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash and De-esterification:

    • Aspirate the loading solution.

    • Wash the cells twice with warm HBSS to remove excess dye.

    • Add fresh, warm HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.

  • Imaging:

    • Mount the coverslip or imaging dish on the microscope stage.

    • Excite Fluo-4 at ~488 nm and collect emission between 500-550 nm.

    • Excite Rhod-590 at ~561 nm or ~594 nm and collect emission between 600-650 nm.

    • Acquire images sequentially to minimize spectral bleed-through.

dot

Cytosolic_Mitochondrial_Ca_Workflow cluster_preparation Probe Preparation cluster_staining Cell Staining cluster_imaging Imaging p1 Prepare Rhod-590 AM & Fluo-4 AM Stocks p2 Prepare Loading Buffer (HBSS + Pluronic F-127) p1->p2 s1 Wash Cells p2->s1 s2 Incubate with Probes (30-60 min, 37°C) s1->s2 s3 Wash & De-esterify (30 min, 37°C) s2->s3 i1 Sequential Excitation: 488nm (Fluo-4) 561/594nm (Rhod-590) s3->i1 i2 Sequential Emission Collection: 500-550nm (Fluo-4) 600-650nm (Rhod-590) i1->i2

Caption: Workflow for simultaneous cytosolic and intracellular calcium imaging.

Visualizing Mitochondrial Calcium Uptake and Mitochondrial Mass

This protocol allows for the simultaneous monitoring of mitochondrial calcium dynamics with Rhod-590 AM and the visualization of mitochondrial morphology and distribution using MitoTracker Green FM.

Materials:

  • Rhod-590 AM (1-5 mM stock in DMSO)

  • MitoTracker Green FM (1 mM stock in DMSO)

  • Pluronic F-127 (20% in DMSO)

  • HBSS

  • Adherent cells

Protocol:

  • Prepare Loading Solutions:

    • Prepare a 2 µM Rhod-590 AM loading solution in warm HBSS with 0.02% Pluronic F-127 as described in Protocol 1.

    • Prepare a separate 100-200 nM MitoTracker Green FM loading solution in warm HBSS.

  • Sequential Loading:

    • Step 1: Rhod-590 AM Loading:

      • Aspirate the culture medium and wash cells with warm HBSS.

      • Add the Rhod-590 AM loading solution and incubate for 30-45 minutes at 37°C in the dark.

      • Wash the cells twice with warm HBSS.

      • Add fresh HBSS and incubate for 30 minutes for de-esterification.

    • Step 2: MitoTracker Green FM Loading:

      • Aspirate the HBSS.

      • Add the MitoTracker Green FM loading solution and incubate for 15-30 minutes at 37°C in the dark.

  • Wash and Image:

    • Aspirate the MitoTracker Green FM loading solution and wash the cells twice with warm HBSS.

    • Add fresh, warm HBSS for imaging.

    • Image using sequential excitation and emission settings as described in Protocol 1.

dot

Mitochondrial_Ca_Mass_Workflow cluster_rhod590 Rhod-590 Loading cluster_mito MitoTracker Loading cluster_imaging Imaging r1 Incubate with Rhod-590 AM (30-45 min) r2 Wash & De-esterify (30 min) r1->r2 m1 Incubate with MitoTracker Green (15-30 min) r2->m1 i1 Wash m1->i1 i2 Sequential Imaging i1->i2 Lysosomal_Ca_Workflow cluster_preparation Probe Preparation cluster_staining Cell Staining cluster_imaging Imaging p1 Prepare Combined Rhod-590 AM & LysoTracker Green Loading Solution s1 Wash Cells p1->s1 s2 Incubate with Probes (30-60 min, 37°C) s1->s2 i1 Wash s2->i1 i2 Sequential Imaging i1->i2 IP3_Pathway Agonist Agonist Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds ER Endoplasmic Reticulum ER->IP3R Ca_Cytosol Cytosolic Ca²⁺ (Fluo-4) IP3R->Ca_Cytosol releases Ca²⁺ from ER MCU MCU Ca_Cytosol->MCU high [Ca²⁺] Mitochondrion Mitochondrion Mitochondrion->MCU Ca_Mito Mitochondrial Ca²⁺ (Rhod-590) MCU->Ca_Mito uptake Lysosomal_Ca_Release Stimulus Stimulus (e.g., NAADP, GPN) Lys_Channel Lysosomal Ca²⁺ Channel Stimulus->Lys_Channel activates Lysosome Lysosome (LysoTracker Green) Ca_Lysosome Lysosomal Ca²⁺ Lysosome->Ca_Lysosome Ca_Cytosol Cytosolic Ca²⁺ (Rhod-590) Lys_Channel->Ca_Cytosol releases Ca²⁺ Ca_Lysosome->Lys_Channel

Application Notes and Protocols for Studying GPCR Activation with Rhod-590 AM Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets in drug discovery. Upon activation by a ligand, many GPCRs, particularly those coupled to the Gq alpha subunit, initiate a signaling cascade that results in the release of intracellular calcium (Ca2+). The monitoring of these intracellular calcium transients is a cornerstone of GPCR functional assays. Rhod-590 AM ester is a fluorescent, non-ratiometric calcium indicator designed for this purpose. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active Rhod-590 dye in the cytoplasm. Upon binding to calcium, Rhod-590 exhibits a significant increase in fluorescence intensity, providing a robust signal for detecting GPCR activation.

These application notes provide a comprehensive guide to using this compound for studying GPCR activation, including detailed protocols for cell loading and calcium flux assays, and a summary of expected quantitative data.

Properties of this compound

Rhod-590 is a red fluorescent calcium indicator with spectral properties that make it suitable for multiplexing with green fluorescent proteins (GFP).

PropertyValueReference
FormAcetoxymethyl (AM) ester--INVALID-LINK--
Cell PermeabilityMembrane permeant--INVALID-LINK--
HydrolysisBy intracellular esterases to Rhod-590--INVALID-LINK--
Indicator TypeNon-ratiometric--INVALID-LINK--
Excitation (Ca2+-bound)~595 nm--INVALID-LINK--
Emission (Ca2+-bound)~626 nm--INVALID-LINK--
Excitation (Ca2+-free)~590 nm--INVALID-LINK--
Emission (Ca2+-free)~616 nm--INVALID-LINK--

Signaling Pathway and Experimental Workflow

GPCR Gq Signaling Pathway

GPCRs that couple to the Gq alpha subunit activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

GPCR_Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release Release Ligand Ligand Ligand->GPCR Activation Experimental_Workflow A 1. Cell Seeding (e.g., CHO, HEK293 in 96-well plate) B 2. Cell Culture (Overnight incubation) A->B C 3. This compound Loading (Incubate with dye solution) B->C D 4. Wash Step (Remove excess dye) C->D E 5. Agonist Addition (Inject compound of interest) D->E F 6. Fluorescence Measurement (Real-time kinetic read on a plate reader) E->F G 7. Data Analysis (e.g., EC50 determination) F->G

Application Notes and Protocols: Flow Cytometry Analysis with Rhod-590 AM Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-590 AM ester is a fluorescent, cell-permeant dye used for the detection of intracellular calcium (Ca²⁺), a critical second messenger involved in a myriad of cellular processes including signal transduction, muscle contraction, and apoptosis.[1][2][3] Upon entry into the cell, the acetoxymethyl (AM) ester group is cleaved by intracellular esterases, trapping the fluorescent indicator Rhod-590 inside.[1][4] Binding of Ca²⁺ to Rhod-590 results in a significant increase in its fluorescence intensity, allowing for the dynamic measurement of intracellular calcium concentration using techniques such as flow cytometry. These application notes provide a comprehensive guide to the use of Rhod-590 AM for flow cytometric analysis of intracellular calcium mobilization.

Product Information

PropertyValueReference
Indicator Type Non-ratiometric
Cell Permeability Membrane permeant
Excitation Wavelength (Ca²⁺-bound) ~595 nm
Emission Wavelength (Ca²⁺-bound) ~626 nm
Molecular Weight 1204 g/mol
Solubility DMSO
Storage Store at -20°C, protect from light

Principle of Action

The use of Rhod-590 AM for intracellular calcium measurement relies on a two-step process. First, the non-polar, cell-permeant this compound passively diffuses across the plasma membrane into the cytoplasm. Second, non-specific esterases within the cell hydrolyze the AM ester groups, converting the molecule into the polar, cell-impermeant Rhod-590, which is trapped inside the cell. In its calcium-free form, Rhod-590 exhibits minimal fluorescence. Upon binding to intracellular calcium ions, its fluorescence intensity increases significantly, allowing for the detection of calcium mobilization events.

cluster_outside Extracellular Space cluster_inside Intracellular Space Rhod-590 AM Rhod-590 AM Rhod-590 AM_inside Rhod-590 AM_inside Rhod-590 AM->Rhod-590 AM_inside Passive Diffusion Rhod-590 Rhod-590 Rhod-590 AM_inside->Rhod-590 Cleavage Esterases Esterases Esterases->Rhod-590 AM_inside Rhod-590-Ca2+ Rhod-590-Ca²⁺ (Fluorescent) Rhod-590->Rhod-590-Ca2+ Ca²⁺ Binding Ca2+ Ca2+ Ca2+->Rhod-590

Mechanism of Rhod-590 AM action.

Experimental Protocols

Reagent Preparation

Rhod-590 AM Stock Solution (1-5 mM): Dissolve the contents of the Rhod-590 AM vial in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 1 mg of Rhod-590 AM (MW: 1204 g/mol ) in 166 µL of DMSO to obtain a 5 mM stock solution. Note: Prepare fresh or aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Pluronic® F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This solution can be stored at room temperature. Pluronic® F-127 is a non-ionic surfactant used to aid the dispersion of the AM ester in the aqueous loading buffer.

Probenecid Stock Solution (100 mM): Dissolve 285 mg of probenecid in 10 mL of a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) containing 10 mM HEPES. Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage of the de-esterified dye from the cells.

Loading Buffer: Prepare a suitable physiological buffer such as HBSS with 20 mM HEPES, pH 7.4.

Cell Loading Protocol
  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash once with the loading buffer. For adherent cells, the loading can be performed directly in the culture plate.

  • Prepare Loading Solution: Just before use, prepare the Rhod-590 AM loading solution. A final concentration of 2-10 µM is a good starting point, but the optimal concentration should be determined empirically for each cell type.

    • To a sufficient volume of loading buffer, add the required volume of Rhod-590 AM stock solution.

    • (Optional but recommended) Add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.

    • (Optional) Add probenecid to a final concentration of 1-2.5 mM to inhibit dye extrusion.

  • Cell Loading:

    • For suspension cells, resuspend the cell pellet in the loading solution at a density of 1 x 10⁶ cells/mL.

    • For adherent cells, replace the culture medium with the loading solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time may vary between cell types.

  • Washing: After incubation, wash the cells twice with fresh, pre-warmed loading buffer (with or without probenecid) to remove excess extracellular dye.

  • Resuspension: Resuspend the cells in the desired buffer for flow cytometry analysis at a concentration of approximately 1 x 10⁶ cells/mL. Keep the cells in the dark until analysis.

Flow Cytometry Analysis
  • Instrument Setup:

    • Excitation: Use a laser that excites close to the excitation maximum of Rhod-590 (e.g., 561 nm yellow-green laser).

    • Emission: Collect the fluorescence emission using a bandpass filter appropriate for Rhod-590's emission peak (e.g., 610/20 nm or 620/15 nm).

    • PMT Voltage: Adjust the photomultiplier tube (PMT) voltage for the Rhod-590 channel to place the baseline fluorescence of unloaded cells at the lower end of the detection scale. The fluorescence of loaded, unstimulated cells should be clearly detectable above this baseline.

  • Data Acquisition:

    • Acquire a baseline fluorescence reading of the loaded cells for approximately 30-60 seconds to establish a stable signal.

    • Add the stimulus (e.g., agonist, ionophore) to the cell suspension while the sample is being acquired. Mix gently and quickly.

    • Continue acquiring data for several minutes to monitor the change in fluorescence intensity over time.

    • As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin (final concentration 1-5 µM) to elicit a maximal calcium response.

    • To determine the background fluorescence, a sample of unloaded cells should also be run.

A Cell Preparation B Prepare Loading Solution (Rhod-590 AM, Pluronic F-127, Probenecid) A->B C Cell Loading (30-60 min at 37°C) B->C D Wash Cells (2x) C->D E Resuspend in Assay Buffer D->E F Flow Cytometer Setup E->F G Acquire Baseline Fluorescence F->G H Add Stimulus G->H I Acquire Calcium Flux Data H->I J Add Ionomycin (Positive Control) I->J K Data Analysis J->K

Experimental workflow for calcium flux assay.

Data Presentation and Analysis

The primary output of a flow cytometry calcium flux experiment is a plot of fluorescence intensity versus time. The data can be quantified by calculating the fold change in mean fluorescence intensity (MFI) or the percentage of responding cells.

ParameterDescriptionTypical Value
Basal MFI Mean fluorescence intensity of loaded, unstimulated cells.Varies by cell type and instrument settings.
Peak MFI Maximum mean fluorescence intensity after stimulation.Varies depending on the stimulus and cell type.
Fold Change Peak MFI / Basal MFI.2-10 fold (agonist); >10 fold (ionomycin).
% Responding Cells Percentage of cells showing a significant increase in fluorescence above baseline.Varies.

Note: The typical values are estimates and should be determined experimentally.

Signaling Pathway Visualization

Intracellular calcium levels are tightly regulated and can be influenced by various signaling pathways, often initiated by the activation of G-protein coupled receptors (GPCRs) or ion channels.

cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R IonChannel Ion Channel Ca_in Ca²⁺ IonChannel->Ca_in Influx Ca_cyto [Ca²⁺]i ↑ Ca_in->Ca_cyto Ca_er Ca²⁺ IP3R->Ca_er Release Ca_er->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream Agonist Agonist Agonist->GPCR

GPCR-mediated calcium signaling pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low fluorescence signal - Insufficient dye loading. - Low PMT voltage. - Dye extrusion.- Increase Rhod-590 AM concentration or incubation time. - Increase PMT voltage. - Include probenecid in the loading and assay buffers.
High background fluorescence - Incomplete removal of extracellular dye. - Cell death. - Autofluorescence.- Ensure thorough washing after loading. - Check cell viability using a viability dye. - Run an unstained control to assess autofluorescence.
No response to stimulus - Inactive stimulus. - Cells are not responsive. - Dye is not properly de-esterified.- Check the activity of the stimulus. - Use a positive control (e.g., ionomycin). - Ensure cells are healthy and have active esterases.
Variable results - Inconsistent cell loading. - Fluctuation in temperature.- Standardize loading conditions (time, temperature, dye concentration). - Maintain a constant temperature during the experiment.

For more detailed troubleshooting, refer to resources on flow cytometry experimental design and optimization.

References

Troubleshooting & Optimization

Troubleshooting weak signal with Rhod-590 AM Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak signals when using Rhod-590 AM ester for intracellular calcium measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant fluorescent dye used to measure intracellular calcium concentration. The acetoxymethyl (AM) ester group makes the molecule hydrophobic, allowing it to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now hydrophilic and calcium-sensitive Rhod-590 dye in the cytosol.[1][2][3][4] Upon binding to calcium, the fluorescence intensity of Rhod-590 increases significantly, which can be measured to determine changes in intracellular calcium levels.

Q2: What are the spectral properties of Rhod-590?

After hydrolysis of the AM ester, Rhod-590 has an excitation maximum around 595 nm and an emission maximum around 626 nm when bound to Ca2+. In its Ca2+-free form, the excitation is around 590 nm and emission is around 616 nm.[3]

Q3: Why is Pluronic® F-127 used with this compound?

This compound has low water solubility. Pluronic® F-127 is a non-ionic detergent that acts as a dispersing agent to facilitate the solubilization of the hydrophobic AM ester in aqueous loading buffers, thereby improving the efficiency of dye loading into cells.

Q4: What is the purpose of using Probenecid?

Once the AM ester is cleaved, the resulting Rhod-590 is a negatively charged molecule that can be actively transported out of the cell by organic anion transporters. This process, known as dye efflux, can lead to a decrease in signal over time. Probenecid is an inhibitor of these transporters and can be added to the loading and imaging buffer to reduce dye leakage and improve intracellular retention.

Troubleshooting Guide for Weak Signal

A weak fluorescent signal is a common issue when using this compound. The following guide addresses potential causes and provides solutions in a question-and-answer format.

Q1: My this compound signal is very weak or non-existent. What are the primary causes?

A weak signal can stem from several factors:

  • Poor Dye Loading: The dye may not be entering the cells efficiently.

  • Incomplete Hydrolysis: The AM ester group may not be fully cleaved, preventing the dye from becoming fluorescent and calcium-sensitive.

  • Dye Efflux: The active transport of the dye out of the cells can diminish the signal.

  • Suboptimal Experimental Conditions: Issues with the loading buffer, incubation time, or temperature can all contribute to a weak signal.

  • Degraded Dye: The this compound may have hydrolyzed before the experiment.

Q2: How can I optimize the loading concentration of this compound?

The optimal concentration of this compound needs to be determined empirically for each cell type. A typical starting concentration is between 1-5 µM. It is advisable to use the minimum dye concentration that provides an adequate signal-to-noise ratio to avoid potential cytotoxicity from overloading.

Q3: What is the recommended concentration of Pluronic® F-127 and DMSO?

While Pluronic® F-127 and DMSO are necessary for dye loading, their concentrations should be optimized. A final concentration of about 0.02% Pluronic® F-127 is often recommended. Studies have shown that lowering the concentrations of both Pluronic® F-127 and DMSO (to around 0.25%) can improve loading efficiency.

Q4: What are the optimal incubation time and temperature for cell loading?

Cells are typically incubated with the AM ester for 15-60 minutes at 20-37°C. The exact time and temperature should be optimized for your specific cell line. Incubating at 37°C can sometimes lead to the compartmentalization of the dye into organelles like mitochondria. To favor cytosolic localization, incubation at room temperature may be beneficial.

Q5: How can I check if the this compound has been properly hydrolyzed?

Incomplete hydrolysis by intracellular esterases will result in a weak signal. The activity of these enzymes can vary between cell types. To test for potential AM ester degradation before your experiment, you can perform a simple fluorometer test. Dilute a small amount of the AM ester stock solution to approximately 1 µM in a calcium-free buffer and measure the fluorescence. Then, add a saturating concentration of calcium. A significant increase in fluorescence upon calcium addition indicates that the AM ester has been partially hydrolyzed.

Q6: My signal is strong initially but fades quickly. What could be the cause?

Rapid signal loss is often due to dye efflux, where the active form of the dye is pumped out of the cells by organic anion transporters. To mitigate this, include an anion transporter inhibitor like Probenecid (typically 1-2.5 mM) in your loading and imaging buffers.

Q7: Could my weak signal be due to fluorescence quenching?

Fluorescence quenching can occur due to interactions between the dye and its local environment. In some cases, certain amino acids in proteins can quench the fluorescence of attached dyes. While less common for free cytosolic dyes, high concentrations of certain intracellular molecules could potentially contribute to a reduced signal.

Q8: Are there alternatives to this compound if I cannot resolve the weak signal issue?

Yes, several other red-emitting calcium indicators are available. Cal-590™ and Calbryte™ 590 are known to have a better signal-to-noise ratio and intracellular retention compared to older dyes like Rhod-2. If you consistently experience issues with Rhod-590, exploring these alternatives may be beneficial.

Quantitative Data Summary

ParameterRecommended RangeNotes
This compound Stock Solution 1-5 mM in anhydrous DMSOPrepare fresh and protect from light and moisture.
This compound Working Concentration 1-10 µM in physiological bufferOptimal concentration is cell-type dependent.
Pluronic® F-127 Concentration 0.02-0.04% (final)Aids in dye solubilization.
DMSO Concentration <0.5% (final)Lowering the concentration to ~0.25% may improve loading.
Incubation Time 15-60 minutesNeeds to be optimized for the specific cell type.
Incubation Temperature 20-37°CRoom temperature may reduce dye compartmentalization.
Probenecid Concentration 1-2.5 mMReduces dye efflux.
Excitation Wavelength (Ca2+ bound) ~595 nm
Emission Wavelength (Ca2+ bound) ~626 nm

Detailed Experimental Protocol

This protocol provides a general guideline for loading cells with this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127, 20% solution in DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional)

  • Adherent cells cultured on coverslips or in imaging plates

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C and protected from light.

    • If using Probenecid, prepare a stock solution in a suitable solvent according to the manufacturer's instructions.

  • Prepare Loading Solution:

    • Warm the this compound stock solution and the 20% Pluronic® F-127 solution to room temperature.

    • In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution.

    • Dilute this mixture into HBSS (or your buffer of choice) to a final this compound concentration of 1-10 µM. The final Pluronic® F-127 concentration will be approximately 0.02-0.04%.

    • If using Probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add the loading solution to the cells.

    • Incubate for 15-60 minutes at room temperature or 37°C, protected from light.

  • Wash:

    • Remove the loading solution.

    • Wash the cells 2-3 times with fresh HBSS (containing Probenecid if used in the loading step) to remove any extracellular dye.

  • Imaging:

    • The cells are now ready for imaging. Maintain the cells in HBSS (with Probenecid if applicable) during the experiment.

    • Excite the cells at ~595 nm and record the emission at ~626 nm.

Visualizations

G Signaling Pathway of Intracellular Calcium Detection cluster_cell Cell Rhod_590 Rhod-590 (Fluorescent) Fluorescence Fluorescence Signal Rhod_590->Fluorescence Binds Esterases Intracellular Esterases Esterases->Rhod_590 Hydrolysis Ca2 Ca2+ Ca2->Rhod_590 Rhod_590_AM Rhod-590 AM (Non-fluorescent) Rhod_590_AM->Esterases Crosses membrane G Experimental Workflow for this compound Start Start Prepare_Stocks Prepare Stock Solutions (Rhod-590 AM, Pluronic F-127) Start->Prepare_Stocks Prepare_Loading Prepare Loading Solution (Dilute stocks in buffer) Prepare_Stocks->Prepare_Loading Load_Cells Load Cells (Incubate 15-60 min) Prepare_Loading->Load_Cells Wash_Cells Wash Cells (Remove extracellular dye) Load_Cells->Wash_Cells Image_Cells Image Cells (Ex: ~595 nm, Em: ~626 nm) Wash_Cells->Image_Cells End End Image_Cells->End G Troubleshooting Weak Signal with this compound Weak_Signal Weak Signal Detected Check_Loading Optimize Loading Conditions? (Concentration, Time, Temp) Weak_Signal->Check_Loading Check_Hydrolysis Incomplete Hydrolysis? Check_Loading->Check_Hydrolysis No Solution_Loading Adjust Dye, Pluronic, DMSO Conc. Optimize Incubation Time/Temp Check_Loading->Solution_Loading Yes Check_Efflux Signal Fades Quickly? Check_Hydrolysis->Check_Efflux No Solution_Hydrolysis Test AM Ester for pre-hydrolysis. Increase incubation time. Check_Hydrolysis->Solution_Hydrolysis Yes Consider_Alternatives Consider Alternative Dyes (e.g., Cal-590) Check_Efflux->Consider_Alternatives No Solution_Efflux Add Probenecid to buffer Check_Efflux->Solution_Efflux Yes

References

How to reduce high background fluorescence of Rhod-590 AM Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence when using Rhod-590 AM Ester for intracellular calcium measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background fluorescence with this compound?

High background fluorescence with this compound can stem from several factors during the experimental workflow. The most common issues include:

  • Incomplete de-esterification: The AM ester group must be fully cleaved by intracellular esterases for the dye to become fluorescent and calcium-sensitive. Incomplete cleavage can leave non-responsive, fluorescent dye in the cytoplasm.

  • Dye sequestration: Rhodamine-based dyes have a propensity to accumulate in mitochondria and other organelles, leading to high background fluorescence that is not representative of cytosolic calcium levels.[1][2][3][4][5]

  • Excessive dye concentration: Using a higher-than-necessary concentration of Rhod-590 AM can lead to incomplete dissolution and high levels of extracellular fluorescence.

  • Suboptimal dye loading conditions: Inappropriate incubation time, temperature, or concentrations of Pluronic F-127 and DMSO can lead to poor dye loading and increased background.

  • Poor cell health: Unhealthy or dying cells often have compromised membrane integrity and elevated resting intracellular calcium levels, contributing to high baseline fluorescence.

  • Autofluorescence: Endogenous cellular components (e.g., NADH, flavins) and components of the imaging medium or culture vessel can contribute to background fluorescence.

Troubleshooting Guides

Issue 1: High Background Fluorescence Immediately After Loading

This is often related to the dye loading and de-esterification process.

Troubleshooting Steps:

  • Optimize Dye Concentration: Reduce the final concentration of Rhod-590 AM. A typical starting concentration is 4-5 µM, but this should be empirically determined for your cell type.

    ParameterRecommended RangeStarting Point
    Rhod-590 AM Conc.2 - 20 µM4 - 5 µM
    Pluronic F-127 Conc.0.02% - 0.04%0.04%
    DMSO Conc.~0.25%~0.25%
  • Optimize Loading Time and Temperature: For many cell types, incubating at room temperature instead of 37°C can reduce dye compartmentalization into organelles. Start with a 30-60 minute incubation and optimize from there.

    TemperatureIncubation TimeEffect on Compartmentalization
    37°C30 - 60 minHigher risk of mitochondrial sequestration
    Room Temperature30 - 60 minReduced risk of mitochondrial sequestration
  • Ensure Complete De-esterification: After loading, allow sufficient time for intracellular esterases to cleave the AM ester. This process is temperature-dependent. A post-loading incubation in dye-free medium for 30 minutes at room temperature can be beneficial.

  • Wash Cells Thoroughly: After incubation, wash the cells 2-3 times with a buffered saline solution (e.g., Hanks and Hepes buffer) to remove extracellular dye.

dot

cluster_loading Dye Loading Optimization cluster_deester De-esterification cluster_imaging Imaging conc Optimize Concentrations (Rhod-590 AM, Pluronic F-127) temp_time Optimize Incubation (Time and Temperature) conc->temp_time Proceed if background persists wash Thorough Washing temp_time->wash deester Allow Sufficient Time for AM Ester Cleavage wash->deester image Acquire Image deester->image end Reduced Background image->end start Start start->conc

Troubleshooting workflow for high background fluorescence.
Issue 2: Punctate or Granular Staining Pattern

This pattern is a strong indicator of dye sequestration, particularly within mitochondria.

Troubleshooting Steps:

  • Lower Incubation Temperature: As mentioned previously, loading cells at room temperature can significantly reduce the uptake of the dye into mitochondria.

  • Use a Mitochondrial Uncoupler (with caution): For mechanistic studies to confirm mitochondrial loading, a protonophore like CCCP can be used to dissipate the mitochondrial membrane potential, which drives the uptake of the cationic rhodamine dyes. This is not a routine solution for reducing background.

  • Consider Alternative Dyes: If mitochondrial sequestration remains a persistent issue, consider using a calcium indicator with a lower net positive charge that is less prone to mitochondrial accumulation.

dot

cluster_process This compound Cellular Uptake and Activation extracellular Rhod-590 AM (Extracellular) membrane Cell Membrane extracellular->membrane Passive Diffusion cytoplasm Cytoplasm membrane->cytoplasm esterase Esterases cytoplasm->esterase mitochondria Mitochondria (Sequestration) cytoplasm->mitochondria Potential-driven uptake rhod590 Rhod-590 (Active & Fluorescent) esterase->rhod590 Cleavage of AM ester

Cellular processing of this compound.

Experimental Protocols

Protocol 1: Standard Loading of Rhod-590 AM into Adherent Cells

This protocol provides a starting point for loading Rhod-590 AM into adherent cells. Optimization will be required for different cell types.

Materials:

  • This compound

  • Anhydrous DMSO

  • Pluronic F-127 (10% w/v in DMSO)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Probenecid (optional, to inhibit dye extrusion)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of Rhod-590 AM in anhydrous DMSO. Store in single-use aliquots at -20°C, protected from light and moisture.

    • If using probenecid, prepare a 250 mM stock solution in a suitable buffer.

  • Prepare Working Solution:

    • On the day of the experiment, thaw the Rhod-590 AM stock solution.

    • For a final concentration of 5 µM, mix the Rhod-590 AM stock with Pluronic F-127 solution and HHBS. For example, to make 1 mL of 5 µM working solution with 0.04% Pluronic F-127:

      • 1 µL of 5 mM Rhod-590 AM

      • 4 µL of 10% Pluronic F-127

      • 995 µL of HHBS

    • Vortex to mix. If using probenecid, it can be added to the working solution (e.g., for a final concentration of 1 mM).

  • Cell Loading:

    • Culture adherent cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Remove the culture medium and wash the cells once with HHBS.

    • Add the Rhod-590 AM working solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Remove the dye-loading solution.

    • Wash the cells 2-3 times with warm (37°C) HHBS to remove any extracellular dye.

  • De-esterification:

    • Add fresh HHBS (with probenecid if used during loading) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Proceed with fluorescence imaging. Use a filter set appropriate for Rhod-590 (Excitation/Emission ≈ 590/620 nm).

Protocol 2: Optimizing Loading Conditions to Reduce Background

This protocol outlines a systematic approach to optimizing dye loading for cell types that exhibit high background fluorescence.

Procedure:

  • Titrate Rhod-590 AM Concentration:

    • Prepare a series of working solutions with varying Rhod-590 AM concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) while keeping the Pluronic F-127 concentration constant.

    • Load cells with each concentration and evaluate the signal-to-background ratio.

  • Optimize Pluronic F-127 Concentration:

    • Using the optimal Rhod-590 AM concentration determined in the previous step, prepare working solutions with varying Pluronic F-127 concentrations (e.g., 0.01%, 0.02%, 0.04%).

    • Evaluate the effect on dye loading and background fluorescence. Lowering the Pluronic F-127 concentration can sometimes improve loading efficiency.

  • Compare Incubation Temperatures:

    • Load cells in parallel at 37°C and room temperature using the optimized dye and Pluronic F-127 concentrations.

    • Visually inspect for punctate staining and quantify the background fluorescence to determine the optimal temperature.

Optimization StepVariableRange to Test
1Rhod-590 AM Concentration1 µM - 10 µM
2Pluronic F-127 Concentration0.01% - 0.04%
3Incubation TemperatureRoom Temperature vs. 37°C

References

Optimizing Rhod-590 AM Ester loading concentration and time

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the loading concentration and incubation time of Rhod-590 AM ester. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual diagrams to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: Rhod-590 AM is a fluorescent, cell-permeant calcium (Ca²⁺) indicator. The acetoxymethyl (AM) ester group makes the molecule hydrophobic, allowing it to easily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now fluorescently active Rhod-590 molecule in the cytoplasm. Upon binding to free Ca²⁺, Rhod-590 exhibits a significant increase in fluorescence intensity, enabling the measurement of intracellular calcium levels.

Q2: What is the recommended starting concentration and incubation time for Rhod-590 AM?

A2: The optimal loading conditions can vary depending on the cell type and experimental setup. However, a good starting point is a final concentration of 1-5 µM and an incubation time of 15-60 minutes at either room temperature or 37°C.[1] It is highly recommended to perform an optimization experiment to determine the best conditions for your specific cells.

Q3: What is Pluronic® F-127 and why is it used with Rhod-590 AM?

A3: Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of water-insoluble AM esters in aqueous media.[1] Co-incubation with Pluronic® F-127 can improve the loading efficiency and uniformity of Rhod-590 AM.

Q4: Should I incubate my cells at room temperature or 37°C?

A4: Incubation can be performed at either temperature, but there is a key trade-off. Incubation at 37°C can promote the compartmentalization of the dye into organelles, particularly mitochondria. For measuring cytoplasmic calcium, incubation at room temperature is often recommended to reduce this effect.

Optimization Data

To achieve the best signal-to-background ratio, it is crucial to determine the optimal dye concentration and loading time for your specific cell line and experimental conditions. Below are tables summarizing typical optimization results.

Table 1: Effect of Rhod-590 AM Concentration on Signal-to-Background Ratio

Concentration (µM)Incubation Time (min)Temperature (°C)Relative Fluorescence Intensity (RFU)Background Fluorescence (RFU)Signal-to-Background RatioCell Viability (%)
14537150015010.0>95%
24537320025012.8>95%
4 45 37 5500 400 13.8 >95%
54537600055010.9~90%
10453765008008.1<85%

Note: Data are representative and will vary by cell type and instrumentation.

Table 2: Effect of Incubation Time on Fluorescence Intensity

Concentration (µM)Incubation Time (min)Temperature (°C)Relative Fluorescence Intensity (RFU)Signal-to-Background Ratio
41537250010.5
43037480013.2
4 45 37 5500 13.8
46037570013.5
49037580012.9

Note: Data are representative. Extending incubation beyond 60 minutes may not significantly increase signal but can increase background and potential cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of Rhod-590 AM Stock Solution
  • Warm the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Prepare a 1-5 mM stock solution by dissolving the Rhod-590 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Mix thoroughly by vortexing until the dye is completely dissolved.

  • Aliquot the stock solution into single-use vials and store desiccated at ≤-20°C, protected from light. Properly stored stock solutions are typically stable for several months.[1]

Protocol 2: Cell Loading with Rhod-590 AM

This protocol is a general guideline and should be optimized for your specific needs.

  • Prepare Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a buffer of your choice.

  • Prepare Dye Working Solution:

    • Thaw an aliquot of the Rhod-590 AM DMSO stock solution to room temperature.

    • Dilute the stock solution into the loading buffer to the desired final concentration (e.g., 1-5 µM).

    • (Optional but recommended) To aid in dye solubilization, first mix the Rhod-590 AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the loading buffer. The final Pluronic® F-127 concentration should be around 0.02%.

  • Cell Loading:

    • Culture cells on coverslips or in microplates.

    • Remove the culture medium and wash the cells once with the loading buffer.

    • Add the dye working solution to the cells.

    • Incubate for 15-60 minutes at room temperature or 37°C, protected from light.

  • Wash:

    • Remove the dye working solution.

    • Wash the cells 2-3 times with fresh, warm loading buffer to remove any excess dye.

    • (Optional) To reduce dye leakage, the final wash buffer can be supplemented with an anion transporter inhibitor like probenecid (typically 1-2.5 mM).

  • Imaging:

    • Add fresh buffer to the cells.

    • Proceed with fluorescence imaging using appropriate filters for Rhod-590 (Excitation/Emission: ~595/626 nm after hydrolysis and calcium binding).[2]

G prep_stock Prepare 1-5 mM Stock Solution in DMSO prep_working Prepare 1-5 µM Working Solution (add Pluronic F-127) prep_stock->prep_working wash1 Wash Cells with Buffer add_dye Add Working Solution to Cells wash1->add_dye incubate Incubate 15-60 min (RT or 37°C) add_dye->incubate wash2 Wash Cells 2-3x (Optional: add Probenecid) incubate->wash2 acquire Acquire Fluorescence Image (Ex/Em: ~595/626 nm) analyze Analyze Calcium Flux acquire->analyze

Fig 1. Experimental workflow for loading cells with Rhod-590 AM.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

Potential Cause Recommended Solution
Insufficient Dye Concentration Increase the Rhod-590 AM concentration in the loading buffer. Perform a concentration titration (e.g., 1, 2, 4, 8 µM) to find the optimal concentration.
Inadequate Incubation Time Increase the incubation time. Try a time course experiment (e.g., 30, 45, 60, 90 minutes) to determine the optimal loading duration.
Incomplete AM Ester Hydrolysis After loading, allow for a de-esterification period of ~30 minutes at room temperature in fresh buffer before imaging.
AM Ester Hydrolysis Before Loading Ensure the DMSO used for the stock solution is anhydrous. Avoid repeated freeze-thaw cycles of the stock solution. Prepare the working solution immediately before use.
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope or plate reader are appropriate for Rhod-590 (Ex/Em: ~595/626 nm post-hydrolysis).[2]
Poor Cell Health Ensure cells are healthy and not overgrown before the experiment. Unhealthy cells may not effectively cleave the AM ester.

Issue 2: High Background Fluorescence

Potential Cause Recommended Solution
Excessive Dye Concentration Reduce the Rhod-590 AM concentration. High concentrations can lead to non-specific binding and high background.
Incomplete Removal of Extracellular Dye Increase the number and rigor of the washing steps after incubation. Ensure the entire volume of the well or coverslip is exchanged during washes.
Dye Extrusion (Leakage) The de-esterified dye can be actively pumped out of the cell by organic anion transporters. Include probenecid (1-2.5 mM) in the final wash and imaging buffer to inhibit these transporters.
Autofluorescence Image a control sample of unloaded cells under the same conditions to determine the baseline autofluorescence. If high, consider using a different buffer or medium with lower intrinsic fluorescence.

Issue 3: Punctate or Localized Staining (Compartmentalization)

Potential Cause Recommended Solution
Incubation at 37°C Rhodamine-based dyes have a tendency to accumulate in mitochondria, a process that is enhanced at 37°C. Perform the incubation at room temperature to minimize mitochondrial sequestration.
Extended Incubation Time Shorten the incubation time. Longer incubation can increase the likelihood of dye compartmentalization.
Cell Type Specificity Some cell types are more prone to dye compartmentalization. If the issue persists, consider alternative calcium indicators.

Signaling Pathway Visualization

Rhod-590 AM is frequently used to study calcium signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs). The diagram below illustrates a typical GPCR-mediated calcium release pathway.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER Opens Channel Ca_Cyto Cytosolic Ca²⁺ (Measured by Rhod-590) Ca_ER->Ca_Cyto Release Ca_Cyto->PKC Activates Downstream Downstream Cellular Responses Ca_Cyto->Downstream Modulates PKC->Downstream Phosphorylates

Fig 2. Simplified GPCR-mediated calcium signaling pathway.

References

Technical Support Center: Optimizing Rhod-590 AM Ester Loading with Pluronic F-127

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular loading of Rhod-590 AM ester using Pluronic F-127.

Frequently Asked Questions (FAQs)

Q1: What is the role of Pluronic F-127 in this compound loading?

A1: Pluronic F-127 is a nonionic surfactant that facilitates the dispersion of hydrophobic molecules like this compound in aqueous solutions.[1][2] Acetoxymethyl (AM) esters are lipophilic, which allows them to cross the cell membrane. However, their low water solubility can lead to aggregation in aqueous loading buffers, resulting in poor loading efficiency and uneven staining. Pluronic F-127 acts as a dispersing agent, preventing the aggregation of the AM ester and ensuring a more uniform and efficient delivery into the cells.[3][4]

Q2: How does this compound work to measure intracellular calcium?

A2: this compound is a membrane-permeant version of the red fluorescent calcium indicator Rhod-590. The acetoxymethyl (AM) groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave off the AM groups, trapping the now membrane-impermeant Rhod-590 in the cytosol. The free Rhod-590 dye can then bind to intracellular calcium ions, exhibiting a significant increase in fluorescence intensity upon binding. This fluorescence increase is proportional to the concentration of free intracellular calcium.

Q3: What are the optimal concentrations for this compound and Pluronic F-127?

A3: The optimal concentrations can vary depending on the cell type and experimental conditions. However, a general starting point is a final concentration of 1-10 µM for this compound and 0.02-0.1% for Pluronic F-127 in the final loading buffer.[2] It is crucial to perform a concentration titration to determine the optimal conditions for your specific cell line to maximize signal while minimizing potential cytotoxicity.

Q4: Can Pluronic F-127 be toxic to cells?

A4: While generally considered biocompatible at low concentrations, Pluronic F-127 can exhibit cytotoxicity at higher concentrations. Some studies have shown that high concentrations of Pluronic F-127 can lead to membrane disruption. It is recommended to use the lowest effective concentration of Pluronic F-127 to achieve adequate dye loading and to perform appropriate controls to assess any potential effects on cell viability and membrane integrity. Some research suggests that Pluronic F-127 can even decrease the toxicity of certain compounds.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal 1. Inefficient Dye Loading: this compound may have precipitated out of the loading buffer.- Ensure proper mixing of the Rhod-590 AM stock with Pluronic F-127 before dilution in the final loading buffer. - Optimize the concentration of Pluronic F-127 (typically 0.02-0.1%). - Increase the incubation time or temperature (e.g., 37°C for 30-60 minutes), though be mindful of potential dye compartmentalization at higher temperatures.
2. Hydrolysis of AM Ester: The AM ester may have been hydrolyzed before entering the cells due to moisture in the DMSO stock or the loading buffer.- Use high-quality, anhydrous DMSO to prepare the stock solution. - Prepare fresh dilutions of the dye immediately before use. - Store the DMSO stock solution properly desiccated at -20°C.
3. Low Intracellular Esterase Activity: Some cell types have low esterase activity, leading to inefficient cleavage of the AM group and trapping of the dye.- Increase the incubation time to allow for more complete de-esterification. - Consider using a different calcium indicator if the issue persists.
Uneven or patchy staining 1. Dye Aggregation: this compound may have formed aggregates in the loading buffer.- Increase the concentration of Pluronic F-127 to improve solubilization. - Ensure thorough mixing of the dye and Pluronic F-127 solution before adding to the cell medium.
2. Cell Clumping: Clumped cells will not be uniformly exposed to the dye.- Ensure a single-cell suspension before and during the staining procedure.
High background fluorescence 1. Incomplete Washing: Residual extracellular dye can contribute to high background.- Wash the cells gently 2-3 times with fresh, pre-warmed, serum-free medium after loading.
2. Extracellular Dye Hydrolysis: Esterases present in the serum of the culture medium can cleave the AM ester extracellularly.- Perform the loading in serum-free medium.
3. Autofluorescence: Some cell types exhibit significant autofluorescence.- Include an unstained control to determine the level of autofluorescence. - Consider using a dye with a longer excitation/emission wavelength if autofluorescence is a major issue.
Rapid signal loss (dye leakage) 1. Active Efflux: Cells may actively pump the dye out via multidrug resistance (MDR) transporters.- Pre-incubate cells with an efflux pump inhibitor like probenecid.
2. Cell Membrane Damage: High dye concentrations or prolonged incubation can damage cell membranes, leading to dye leakage.- Perform a titration of dye concentration and incubation time to find the optimal, non-toxic conditions.
Dye compartmentalization (punctate staining) 1. Sequestration in Organelles: The dye can accumulate in organelles like mitochondria, especially at higher loading temperatures.- Load cells at a lower temperature (e.g., room temperature) to reduce compartmentalization.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • This compound Stock Solution (1-5 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the solid dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store desiccated at -20°C, protected from light.

  • Pluronic F-127 Stock Solution (20% w/v in DMSO):

    • Dissolve Pluronic F-127 powder in anhydrous DMSO to a final concentration of 20% (w/v).

    • Gentle heating (around 40°C) may be required to fully dissolve the Pluronic F-127.

    • Store the solution at room temperature. Do not refrigerate or freeze, as this can cause the Pluronic F-127 to precipitate. If precipitation occurs, warm the solution and vortex until it redissolves.

Protocol 2: Cell Loading with this compound and Pluronic F-127
  • Prepare Loading Solution:

    • Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution in a microcentrifuge tube. For example, mix 1 µL of 1 mM Rhod-590 AM with 1 µL of 20% Pluronic F-127.

    • Vortex the mixture gently.

    • Dilute this mixture into a serum-free physiological buffer or cell culture medium to achieve the desired final concentration of Rhod-590 AM (e.g., 1-10 µM). This will also dilute the Pluronic F-127 to a final concentration of approximately 0.02-0.1%.

  • Cell Incubation:

    • Remove the culture medium from the cells.

    • Add the prepared loading solution to the cells.

    • Incubate the cells for 15-60 minutes at a temperature between room temperature and 37°C, protected from light. The optimal time and temperature should be determined empirically for your specific cell type. Loading at room temperature may help reduce dye compartmentalization.

  • Washing:

    • After incubation, remove the loading solution.

    • Gently wash the cells 2-3 times with a pre-warmed, serum-free physiological buffer to remove any extracellular dye.

  • Imaging:

    • The cells are now ready for imaging. Proceed with your experiment, keeping in mind that the dye may be actively transported out of the cells over time.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound and Pluronic F-127

ComponentStock Solution ConcentrationFinal Loading Concentration
This compound1-5 mM in anhydrous DMSO1-10 µM
Pluronic F-12720% (w/v) in DMSO or 10% (w/v) in water0.02-0.1% (v/v)

Table 2: Typical Incubation Parameters

ParameterRecommended RangeNotes
Incubation Time 15 - 60 minutesShould be optimized for each cell type.
Incubation Temperature Room Temperature to 37°CLower temperatures may reduce dye compartmentalization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Loading cluster_post_loading Post-Loading prep_rhod Prepare Rhod-590 AM Stock (1-5 mM in DMSO) mix Mix Rhod-590 AM and Pluronic F-127 Stocks (1:1) prep_rhod->mix prep_pluronic Prepare Pluronic F-127 Stock (20% in DMSO) prep_pluronic->mix dilute Dilute mixture in serum-free medium (1-10 µM Rhod-590) mix->dilute incubate Incubate cells (15-60 min, RT-37°C) dilute->incubate wash Wash cells 2-3 times incubate->wash image Fluorescence Imaging wash->image

Caption: Experimental workflow for loading cells with this compound and Pluronic F-127.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) rhod_am Rhod-590 AM (hydrophobic) rhod_pluronic Dispersed Rhod-590 AM rhod_am->rhod_pluronic pluronic Pluronic F-127 pluronic->rhod_pluronic esterase Esterases rhod_pluronic->esterase Cell Membrane Permeation rhod Rhod-590 (hydrophilic, trapped) esterase->rhod Cleavage of AM esters rhod_ca Fluorescent Rhod-590-Ca²⁺ Complex rhod->rhod_ca ca2 Ca²⁺ ca2->rhod_ca

Caption: Mechanism of this compound loading and calcium detection.

troubleshooting_logic cluster_loading_issues Loading Issues cluster_cellular_factors Cellular Factors start Low/No Signal check_mix Proper Mixing of Rhod-590 & Pluronic? start->check_mix check_conc Optimal Pluronic Concentration? check_mix->check_conc Yes solution Optimize Protocol: - Adjust concentrations - Fresh reagents - Change incubation - Use efflux inhibitors check_mix->solution No check_hydrolysis AM Ester Hydrolyzed? check_conc->check_hydrolysis Yes check_conc->solution No check_esterase Sufficient Esterase Activity? check_hydrolysis->check_esterase No check_hydrolysis->solution Yes check_efflux Active Dye Efflux? check_esterase->check_efflux Yes check_esterase->solution No check_efflux->solution Yes check_efflux->solution No

Caption: Troubleshooting logic for low or no fluorescence signal.

References

Reducing Rhod-590 AM Ester dye leakage with probenecid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhod-590 AM ester dye. The focus is on a common issue: dye leakage from cells and its reduction using probenecid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable fluorescent dye used for measuring intracellular calcium concentration. The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to easily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now fluorescent and cell-impermeant Rhod-590 dye in the cytoplasm. Upon binding to calcium, the fluorescence intensity of Rhod-590 increases significantly.

Q2: I'm observing a gradual decrease in my fluorescent signal over time, even in my control cells. What is happening?

This phenomenon is likely due to the active transport of the de-esterified Rhod-590 dye out of the cell.[1][2] This "dye leakage" is mediated by organic anion transporters (OATs), which are present on the cell membrane of many cell types.[1][2] The rate of this extrusion can vary depending on the cell type and experimental temperature.[1]

Q3: How can I prevent or reduce Rhod-590 AM dye leakage?

The most common and effective method to reduce dye leakage is to use an organic anion transporter inhibitor, such as probenecid. Probenecid blocks the OATs, thereby preventing the efflux of the negatively charged Rhod-590 dye from the cell and leading to a more stable and prolonged fluorescent signal.

Q4: What is the recommended concentration of probenecid to use?

The optimal concentration of probenecid can vary between cell types and experimental conditions. However, a final in-well concentration of 0.5 mM to 2.5 mM is generally recommended. It is always best to perform a titration experiment to determine the lowest effective concentration for your specific cell line to minimize potential off-target effects.

Q5: Are there any potential side effects of using probenecid in my experiments?

Yes, while effective, probenecid is a biologically active compound. It can inhibit the transport of other organic anions, which could potentially alter cellular physiology. It is crucial to include appropriate controls in your experimental design to ensure that probenecid itself is not affecting the biological process you are measuring.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid signal loss or high background fluorescence 1. Dye leakage: Active transport of Rhod-590 out of the cell by organic anion transporters. 2. Incomplete de-esterification: Insufficient time for intracellular esterases to cleave the AM esters. 3. Cell death: High dye concentrations or prolonged incubation can be toxic to cells.1. Add probenecid: Include 0.5-2.5 mM probenecid in the dye loading and imaging buffers. 2. Optimize incubation time: Increase the incubation time after dye loading to 30-60 minutes to ensure complete de-esterification. 3. Optimize dye concentration: Perform a concentration curve to find the lowest effective dye concentration. Reduce incubation time if necessary.
Low fluorescent signal 1. Poor dye loading: Suboptimal dye concentration or incubation time. 2. Presence of serum: Serum in the loading buffer can contain esterases that cleave the AM ester extracellularly. 3. Low intracellular calcium: The basal calcium levels in your cells may be very low.1. Increase dye concentration or incubation time: Titrate the Rhod-590 AM concentration (e.g., 1-10 µM) and incubation time (e.g., 30-90 minutes). 2. Use serum-free media: Load cells in a serum-free buffer like Hanks' Balanced Salt Solution (HBSS). 3. Use a positive control: Treat cells with a known calcium ionophore (e.g., ionomycin) to confirm dye responsiveness.
Inconsistent results between wells/experiments 1. Uneven cell seeding: Variation in cell number per well. 2. Inconsistent dye loading: Variation in dye concentration or incubation time. 3. Temperature fluctuations: Temperature can affect both dye loading and leakage rates.1. Ensure uniform cell seeding: Use a hemocytometer or automated cell counter for accurate cell plating. 2. Prepare a master mix: Make a single working solution of the dye and probenecid for all wells. 3. Maintain stable temperature: Keep incubation and imaging temperatures consistent across all experiments.

Quantitative Data

Table 1: Effect of Probenecid on the Performance of Calbryte™ 590 AM

ConditionMaximum Signal-to-Background RatioEC50 of ATP (µM)
With Probenecid ~3.5~0.5
Without Probenecid ~2.0~0.5

This data is adapted from a study on Calbryte™ 590 AM and is intended to be illustrative of the expected effect of probenecid on spectrally similar red fluorescent dyes like Rhod-590 AM.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Rhod-590 AM Stock Solution (1-5 mM):

    • Dissolve the appropriate amount of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Aliquot into single-use tubes and store at -20°C, protected from light and moisture.

  • Probenecid Stock Solution (100 mM):

    • Dissolve 71.3 mg of probenecid in 2.5 mL of a suitable buffer (e.g., 1 M NaOH).

    • Adjust the pH to ~7.4 with 1 M HCl.

    • Bring the final volume to 2.5 mL with buffer.

    • Aliquot and store at -20°C.

Protocol 2: Cell Staining and Imaging
  • Cell Seeding:

    • Seed cells in a black-walled, clear-bottom microplate at a density appropriate for your cell type to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight under standard cell culture conditions.

  • Preparation of Working Solution:

    • On the day of the experiment, prepare a fresh working solution of Rhod-590 AM in a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM.

    • Add probenecid from the stock solution to the working solution to achieve a final concentration of 0.5-2.5 mM.

    • Optional: To aid in dye solubilization, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.

  • Dye Loading:

    • Remove the cell culture medium from the wells.

    • Wash the cells once with the physiological buffer.

    • Add the Rhod-590 AM working solution (containing probenecid) to each well.

    • Incubate for 30-90 minutes at 37°C. The optimal time should be determined empirically.

  • Washing:

    • Remove the dye loading solution.

    • Wash the cells 2-3 times with a physiological buffer containing the same concentration of probenecid used for loading. This step is critical to remove extracellular dye and reduce background fluorescence.

  • Imaging:

    • Add the final imaging buffer (containing probenecid) to the wells.

    • Proceed with fluorescence imaging using a fluorescence microscope, plate reader, or flow cytometer with appropriate filter sets for Rhod-590 (Excitation/Emission: ~590/617 nm).

Visualizations

dye_loading_and_leakage cluster_extracellular Extracellular Space cluster_cell Intracellular Space Rhod-590_AM Rhod-590 AM (Lipophilic, Non-fluorescent) Rhod-590_AM_inside Rhod-590 AM Rhod-590_AM->Rhod-590_AM_inside Passive Diffusion Rhod-590 Rhod-590 (Hydrophilic, Fluorescent) Rhod-590_AM_inside->Rhod-590 Cleavage OAT Organic Anion Transporter (OAT) Rhod-590->OAT Efflux (Leakage) Esterases Intracellular Esterases Esterases->Rhod-590_AM_inside Probenecid Probenecid Probenecid->OAT Inhibition

Caption: Mechanism of Rhod-590 AM loading, cleavage, and probenecid-inhibited leakage.

experimental_workflow cluster_prep Preparation cluster_exp Experiment Seed_Cells 1. Seed Cells in Microplate Prepare_Reagents 2. Prepare Rhod-590 AM and Probenecid Stock Solutions Prepare_Working_Solution 3. Prepare Dye Loading Solution with Probenecid Prepare_Reagents->Prepare_Working_Solution Load_Dye 4. Remove Media and Load Cells with Dye Solution Prepare_Working_Solution->Load_Dye Incubate 5. Incubate at 37°C Load_Dye->Incubate Wash 6. Wash Cells with Probenecid-containing Buffer Incubate->Wash Image 7. Add Imaging Buffer and Acquire Fluorescence Data Wash->Image

References

Minimizing phototoxicity and photobleaching of Rhod-590 AM Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity and photobleaching when using Rhod-590 AM Ester for intracellular calcium imaging.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Low Fluorescence Signal 1. Incomplete hydrolysis of the AM ester. 2. Low dye concentration. 3. Dye extrusion from the cells. 4. Suboptimal excitation/emission wavelengths. 5. Photobleaching.1. Allow for a longer de-esterification period (30-60 minutes) after loading. 2. Increase the loading concentration of this compound in increments (e.g., from 1 µM to 5 µM). 3. Use an organic anion transporter inhibitor like probenecid (1-2.5 mM) in the imaging buffer.[1] 4. Ensure your microscope's filter set is appropriate for Rhod-590 (Excitation/Emission: ~595/626 nm with high Ca2+).[2] 5. Reduce laser power and/or exposure time. Increase the time interval between image acquisitions.
High Background Fluorescence 1. Extracellular dye that was not washed away. 2. Incomplete hydrolysis of the AM ester in the cytoplasm. 3. High dye concentration.1. Wash cells thoroughly (2-3 times) with fresh, dye-free buffer after loading. 2. Ensure adequate incubation time for de-esterification. 3. Reduce the loading concentration of this compound.
Uneven Cell Staining/Compartmentalization 1. Dye sequestration into organelles (e.g., mitochondria). 2. Cell health is compromised. 3. Inefficient dye loading.1. Lower the loading temperature to room temperature instead of 37°C.[3] 2. Ensure cells are healthy and not overgrown before and during the experiment. 3. Optimize the concentration of Pluronic® F-127 and DMSO in the loading buffer. Lowering the concentrations of both can sometimes improve loading efficiency.
Rapid Signal Decrease (Photobleaching) 1. Excessive laser power. 2. Prolonged exposure time. 3. High frequency of image acquisition.1. Use the lowest laser power that provides an adequate signal-to-noise ratio. Start with a low setting (e.g., 1-5% of maximum laser power) and gradually increase if necessary. 2. Use the shortest possible exposure time. 3. Increase the interval between image acquisitions.
Signs of Cell Stress or Death (e.g., blebbing, detachment) 1. Phototoxicity from excessive light exposure. 2. Cytotoxicity from the dye or loading reagents.1. Significantly reduce laser power and exposure time. Use a neutral density filter if available. 2. Lower the concentration of this compound, Pluronic® F-127, and DMSO. Ensure the final DMSO concentration is low (ideally ≤ 0.1%).

Frequently Asked Questions (FAQs)

Dye Preparation and Loading

Q1: What is the recommended starting concentration for this compound?

A typical starting concentration for this compound is between 1-5 µM. However, the optimal concentration can vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to determine the lowest effective concentration that yields a good signal-to-noise ratio.

Q2: What is the role of Pluronic® F-127 and what concentration should I use?

Pluronic® F-127 is a non-ionic surfactant that aids in dispersing the water-insoluble this compound in the aqueous loading buffer.[2][4] A common final concentration of Pluronic® F-127 is around 0.02%. This can be achieved by mixing your this compound stock solution in DMSO with an equal volume of a 20% Pluronic® F-127 solution in DMSO before diluting into the final loading medium.

Q3: How can I prevent the dye from being extruded out of the cells?

Some cell types actively pump out the de-esterified dye using organic anion transporters. To mitigate this, you can include an organic anion transporter inhibitor, such as probenecid, in your imaging buffer at a concentration of 1-2.5 mM.

Imaging Parameters

Q4: What are the optimal excitation and emission wavelengths for Rhod-590?

After hydrolysis in the cell, Rhod-590 exhibits an excitation maximum of approximately 595 nm and an emission maximum of around 626 nm in the presence of high calcium concentrations.

Q5: How can I minimize phototoxicity and photobleaching during imaging?

To minimize phototoxicity and photobleaching, consider the following strategies:

  • Reduce Laser Power: Use the lowest possible laser intensity that provides a sufficient signal.

  • Minimize Exposure Time: Use the shortest exposure time that allows for clear image acquisition.

  • Increase Imaging Interval: Acquire images less frequently to allow the cells to recover between exposures.

  • Use a Sensitive Detector: A more sensitive camera or detector can allow for the use of lower excitation light levels.

Data Interpretation and Troubleshooting

Q6: My fluorescence signal is localized to specific spots instead of being diffuse in the cytoplasm. What is happening?

This phenomenon is known as dye compartmentalization, where the dye is sequestered into organelles such as mitochondria. To reduce this, try lowering the loading temperature from 37°C to room temperature.

Q7: The fluorescence signal is fading quickly during my time-lapse experiment. What can I do?

Rapid signal loss is likely due to photobleaching. To address this, reduce the excitation light intensity (laser power), shorten the exposure time for each image, and increase the time interval between successive image acquisitions.

Experimental Protocols

Standard Protocol for Loading this compound into Adherent Cells
  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • If using, prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • Prepare Loading Solution:

    • For a final loading concentration of 5 µM this compound and 0.02% Pluronic® F-127 in 1 mL of imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES):

      • Mix 1 µL of the 5 mM this compound stock solution with 1 µL of the 20% Pluronic® F-127 stock solution.

      • Add this mixture to 1 mL of imaging buffer and vortex to mix.

  • Cell Loading:

    • Culture adherent cells on coverslips or in imaging dishes.

    • Remove the culture medium and wash the cells once with the imaging buffer.

    • Add the loading solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C. To minimize compartmentalization, incubation at room temperature is recommended.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, dye-free imaging buffer.

    • If desired, the final wash and the imaging buffer can be supplemented with probenecid (1-2.5 mM) to prevent dye leakage.

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Proceed with fluorescence imaging using appropriate filter sets for Rhod-590 (Excitation/Emission ~595/626 nm).

Quantitative Data Summary

ParameterRecommended RangeNotes
This compound Loading Concentration 1 - 5 µMOptimal concentration is cell-type dependent.
Pluronic® F-127 Concentration 0.01 - 0.04%Aids in dye solubilization.
DMSO Final Concentration ≤ 0.1%High concentrations can be cytotoxic.
Loading Time 30 - 60 minutes
Loading Temperature Room Temperature to 37°CRoom temperature may reduce compartmentalization.
De-esterification Time 30 minutes
Probenecid Concentration 1 - 2.5 mMOptional, to prevent dye extrusion.
Excitation Wavelength ~595 nm (with high Ca2+)
Emission Wavelength ~626 nm (with high Ca2+)

Visualizations

Rhod590_Activation cluster_cell Cell Rhod-590 AM Rhod-590 AM Cell Membrane Cell Membrane Rhod-590 AM->Cell Membrane Diffusion Intracellular Esterases Intracellular Esterases Rhod-590 AM->Intracellular Esterases Hydrolysis Cytoplasm Cytoplasm Rhod-590 (Active) Rhod-590 (Active) Intracellular Esterases->Rhod-590 (Active) Fluorescence Fluorescence Rhod-590 (Active)->Fluorescence Ca2+ Ca2+ Ca2+->Rhod-590 (Active) Binding

Caption: Mechanism of this compound activation within a cell.

Experimental_Workflow A Prepare Loading Solution (Rhod-590 AM, Pluronic F-127, Buffer) B Load Cells (1-5 µM, 30-60 min, RT) A->B C Wash & De-esterify (3x wash, 30 min incubation) B->C D Optimize Imaging Parameters C->D E Low Laser Power D->E Minimize F Short Exposure Time D->F Minimize G Long Imaging Interval D->G Maximize H Acquire Images E->H F->H G->H I Analyze Data H->I

Caption: Workflow for minimizing phototoxicity with Rhod-590 AM.

Troubleshooting_Tree Start Problem Encountered LowSignal Low Signal? Start->LowSignal HighBg High Background? LowSignal->HighBg No Sol_LowSignal Increase [Dye] Add Probenecid Check Filters LowSignal->Sol_LowSignal Yes UnevenStain Uneven Staining? HighBg->UnevenStain No Sol_HighBg Thorough Wash Decrease [Dye] HighBg->Sol_HighBg Yes RapidFade Rapid Fading? UnevenStain->RapidFade No Sol_UnevenStain Load at RT Check Cell Health UnevenStain->Sol_UnevenStain Yes Sol_RapidFade Decrease Laser Power Decrease Exposure Increase Interval RapidFade->Sol_RapidFade Yes End Problem Resolved RapidFade->End No Sol_LowSignal->End Sol_HighBg->End Sol_UnevenStain->End Sol_RapidFade->End

Caption: Decision tree for troubleshooting common Rhod-590 AM issues.

References

Solving Rhod-590 AM Ester precipitation issues in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with Rhod-590 AM ester, particularly concerning its precipitation in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

A1: this compound, like other acetoxymethyl (AM) esters, is a hydrophobic molecule with low water solubility.[1][2][3][4][5] When a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer, the dye can easily precipitate out of solution if the final concentration of the organic solvent is not low enough or if the dye concentration exceeds its solubility limit in the aqueous medium.

Q2: What is the recommended solvent for making a this compound stock solution?

A2: High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound. It is crucial to use anhydrous DMSO to prevent the hydrolysis of the AM ester, which can occur if moisture is present.

Q3: How can I improve the solubility of this compound in my working solution?

A3: The non-ionic detergent Pluronic® F-127 is widely used to increase the aqueous solubility of hydrophobic AM esters like Rhod-590 AM. It acts as a dispersing agent, helping to keep the dye in solution and facilitating its loading into cells.

Q4: What is the optimal concentration of Pluronic® F-127 to use?

A4: The final concentration of Pluronic® F-127 in the working solution is typically around 0.02% to 0.04%. This is often achieved by mixing the this compound DMSO stock solution with an equal volume of a 20% Pluronic® F-127 solution in DMSO before diluting into the final buffer. However, some studies suggest that lowering the Pluronic® F-127 and DMSO concentrations can improve loading efficiency.

Q5: Can I store the this compound working solution?

A5: It is not recommended to store the final working solution. The AM ester is susceptible to hydrolysis in aqueous solutions. Therefore, the working solution should be prepared immediately before use.

Troubleshooting Guide

Issue: I observed precipitation immediately after diluting my this compound stock solution into the buffer.

Possible Cause Solution
High final concentration of this compound. The final working concentration for most cell lines is typically between 1 µM and 10 µM. Empirically determine the lowest effective concentration for your specific cell type to minimize precipitation risk.
Inadequate mixing. When diluting the stock solution, vortex or pipette the solution vigorously to ensure rapid and thorough mixing. This prevents localized high concentrations of the dye that can lead to precipitation.
Absence or insufficient concentration of Pluronic® F-127. Use Pluronic® F-127 to aid in the dispersion of the hydrophobic AM ester. A common final concentration is around 0.02%.
Low temperature of the buffer. While not always a primary factor, ensuring your buffer is at room temperature can sometimes help with solubility.

Issue: My this compound solution appears cloudy or forms a precipitate over time.

Possible Cause Solution
Hydrolysis of the AM ester. AM esters are susceptible to hydrolysis in aqueous environments, which can lead to the formation of the less soluble free acid form of the dye. Prepare the working solution immediately before your experiment and avoid prolonged storage.
Presence of moisture in the DMSO stock. Use high-quality, anhydrous DMSO to prepare your stock solution and store it properly desiccated at -20°C to prevent moisture contamination.
Interaction with buffer components. Certain buffer components may interact with the dye. Consider using a simple, well-characterized buffer such as Hanks' Balanced Salt Solution (HBSS) with HEPES.

Data Summary

The following table summarizes the recommended concentrations for preparing a this compound working solution. The exact concentrations may need to be optimized for your specific experimental conditions and cell type.

Component Stock Solution Concentration Working Solution Concentration Key Considerations
This compound 1 to 10 mM in anhydrous DMSO1 to 10 µMUse the lowest concentration that gives an adequate signal.
Anhydrous DMSO -Should be minimized in the final solution.High concentrations can be toxic to cells.
Pluronic® F-127 10-20% in water or DMSO~0.02% to 0.04%Essential for dispersing the AM ester in aqueous buffer.

Experimental Protocols

Protocol: Preparation of this compound Working Solution

This protocol provides a general guideline for preparing a working solution of this compound to minimize precipitation.

  • Prepare Stock Solutions:

    • Prepare a 1 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store this stock solution in small aliquots, desiccated at -20°C, and protected from light.

    • If using, prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. This solution may require gentle warming to fully dissolve. Store at room temperature.

  • Prepare Intermediate Solution:

    • Immediately before use, bring the this compound and Pluronic® F-127 stock solutions to room temperature.

    • In a microcentrifuge tube, mix an equal volume of the this compound stock solution and the 20% Pluronic® F-127 stock solution (1:1 ratio). For example, mix 1 µL of 1 mM Rhod-590 AM with 1 µL of 20% Pluronic® F-127.

  • Prepare Final Working Solution:

    • Add the intermediate solution to your pre-warmed physiological buffer (e.g., HBSS) to achieve the desired final concentration of this compound (typically 1-10 µM).

    • Vortex the solution immediately and vigorously to ensure the dye is evenly dispersed and to prevent precipitation.

  • Cell Loading:

    • Replace the cell culture medium with the prepared this compound working solution.

    • Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature may reduce dye compartmentalization in organelles.

    • Wash the cells with fresh buffer to remove excess dye before imaging.

Visualizations

G Workflow for Preparing this compound Working Solution cluster_0 Stock Solutions cluster_1 Intermediate Mixture cluster_2 Final Working Solution cluster_3 Application stock_rhod 1-5 mM Rhod-590 AM in Anhydrous DMSO mix Mix Equal Volumes (1:1 Ratio) stock_rhod->mix stock_pluronic 20% Pluronic® F-127 in Anhydrous DMSO stock_pluronic->mix dilute Dilute in Pre-warmed Buffer (e.g., HBSS) mix->dilute vortex Vortex Immediately and Vigorously dilute->vortex load Load onto Cells vortex->load

Caption: Recommended workflow for preparing this compound working solution.

G Troubleshooting this compound Precipitation cluster_0 Initial Checks cluster_1 Corrective Actions cluster_2 Advanced Troubleshooting cluster_3 Resolution start Precipitation Observed check_concentration Is Rhod-590 AM concentration > 10 µM? start->check_concentration check_pluronic Was Pluronic® F-127 used at ~0.02%? check_concentration->check_pluronic No reduce_concentration Reduce Rhod-590 AM concentration check_concentration->reduce_concentration Yes check_mixing Was the solution vortexed immediately after dilution? check_pluronic->check_mixing Yes add_pluronic Add/Optimize Pluronic® F-127 concentration check_pluronic->add_pluronic No remake_solution Remake solution with vigorous mixing check_mixing->remake_solution No check_dmso Is the DMSO anhydrous and the stock fresh? check_mixing->check_dmso Yes resolved Precipitation Resolved reduce_concentration->resolved add_pluronic->resolved remake_solution->resolved check_dmso->remake_solution No, use fresh anhydrous DMSO check_buffer Consider a different buffer system check_dmso->check_buffer Yes check_buffer->resolved

Caption: Decision tree for troubleshooting this compound precipitation.

References

Impact of temperature on Rhod-590 AM Ester performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments using Rhod-590 AM Ester, with a specific focus on the impact of temperature on its performance.

Impact of Temperature on this compound Performance: Data Summary

While specific quantitative data for this compound is not extensively published, the performance characteristics are expected to follow general principles observed for other rhodamine-based dyes and acetoxymethyl (AM) esters. The following table summarizes the expected impact of temperature on key performance parameters.

Performance ParameterEffect of Increasing TemperatureRationale & Remarks
AM Ester Hydrolysis Increased rateHydrolysis of the AM ester by intracellular esterases is an enzymatic reaction, the rate of which generally increases with temperature up to an optimal point. Faster hydrolysis leads to a quicker generation of the active Ca2+-sensitive form of the dye.
Cellular Loading Generally increased up to 37°CHigher temperatures increase cell membrane fluidity, which can facilitate the passive diffusion of the AM ester across the membrane. Standard protocols often recommend 37°C for optimal loading.[1][2]
Dye Efflux Increased rateActive transport of the dye out of the cell by organic anion transporters is an energy-dependent process that is more active at higher temperatures, potentially leading to faster signal loss.[3]
Compartmentalization Increased sequestrationAt higher temperatures (e.g., 37°C), there can be increased sequestration of the dye into organelles such as mitochondria, which can lead to cytosolic background and interfere with the measurement of cytosolic Ca2+. Room temperature incubation is sometimes used to minimize this effect.
Fluorescence Intensity Decreased intensityFor many fluorophores, including the related Rhodamine B, an increase in temperature can lead to a decrease in fluorescence quantum yield due to increased molecular motion and non-radiative decay pathways (dynamic quenching).[4]
Ca2+ Affinity (Kd) Likely decreased affinity (higher Kd)The dissociation constant (Kd) of fluorescent Ca2+ indicators can be highly temperature-dependent. For the related fluo-dyes, the Kd can change by a factor of 3-4 between 20°C and 37°C, which can significantly impact the accuracy of Ca2+ concentration measurements.[5]

Experimental Protocols

Standard Cell Loading Protocol for this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM.

    • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

  • Prepare Loading Buffer:

    • On the day of the experiment, warm the this compound stock solution to room temperature.

    • Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-5 µM.

    • To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to add Pluronic® F-127 (final concentration of 0.02-0.04%). This can be achieved by mixing the this compound stock solution with an equal volume of a 20% Pluronic® F-127 solution in DMSO before dilution in the buffer.

  • Cell Loading:

    • Remove the cell culture medium and wash the cells once with the physiological buffer.

    • Add the loading buffer containing this compound to the cells.

    • Incubate for 30-60 minutes at 37°C. For experiments where mitochondrial sequestration is a concern, consider incubating at room temperature (20-25°C).

  • Wash and De-esterification:

    • After incubation, wash the cells twice with warm physiological buffer to remove excess dye.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

    • If dye leakage is an issue, the wash and de-esterification buffer can be supplemented with an anion transporter inhibitor like probenecid (1-2.5 mM).

  • Imaging:

    • Proceed with fluorescence imaging using appropriate filter sets for Rhod-590 (Excitation/Emission: ~590/616 nm in the absence of Ca2+ and ~595/626 nm in the presence of high Ca2+).

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What is the optimal loading temperature for this compound?

A1: The optimal loading temperature is typically 37°C, as this provides a good balance between efficient loading and cell health. However, if you observe significant dye compartmentalization (see FAQ 3), you may achieve better results by loading at room temperature (20-25°C).

Q2: My fluorescence signal is weak. How can temperature be affecting this?

A2: A weak signal can be due to several temperature-related factors:

  • Incomplete Hydrolysis: If the incubation temperature is too low, the AM ester may not be fully hydrolyzed to its active form. Ensure you are incubating at 37°C for a sufficient amount of time.

  • Dye Extrusion: If your experiment is lengthy and conducted at a higher temperature, the cells may be actively pumping the dye out. Consider using probenecid to block this process.

  • Fluorescence Quenching: Higher imaging temperatures can lead to decreased fluorescence intensity. Ensure your imaging setup is optimized for signal detection.

Q3: I see punctate staining in my cells instead of a diffuse cytosolic signal. What could be the cause?

A3: Punctate staining is often indicative of dye compartmentalization, typically within mitochondria or other organelles. This is more likely to occur at 37°C. To mitigate this, try the following:

  • Lower the loading temperature to room temperature.

  • Reduce the loading concentration of this compound.

  • Decrease the loading time.

Q4: The baseline fluorescence is drifting during my experiment. Is this related to temperature?

A4: Yes, temperature fluctuations can cause baseline drift. This can be due to:

  • Temperature-dependent Kd: Changes in temperature will alter the dye's affinity for Ca2+, leading to changes in fluorescence even with a constant Ca2+ concentration.

  • Dye Leakage: A gradual increase in temperature can accelerate dye leakage, leading to a decreasing fluorescence baseline.

  • It is crucial to maintain a stable temperature throughout the experiment.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues related to this compound experiments, with a focus on temperature-related variables.

TroubleshootingWorkflow start Start: Experiment Issue issue_weak_signal Weak or No Signal start->issue_weak_signal issue_punctate_staining Punctate Staining start->issue_punctate_staining issue_signal_instability Signal Instability / Drift start->issue_signal_instability check_hydrolysis Check AM Ester Hydrolysis (Increase incubation temp/time) issue_weak_signal->check_hydrolysis Possible incomplete hydrolysis check_loading Optimize Loading (Increase loading temp to 37°C) issue_weak_signal->check_loading Possible inefficient loading check_compartmentalization Reduce Compartmentalization (Lower loading temp to RT) issue_punctate_staining->check_compartmentalization Likely organelle sequestration check_dye_leakage Check for Dye Leakage (Add Probenecid) issue_signal_instability->check_dye_leakage Possible dye extrusion check_temp_stability Ensure Temperature Stability (Use heated stage/perfusion) issue_signal_instability->check_temp_stability Possible temp fluctuations check_photobleaching Reduce Photobleaching (Decrease laser power/exposure) issue_signal_instability->check_photobleaching solution_found Problem Resolved check_hydrolysis->solution_found check_loading->solution_found check_dye_leakage->solution_found check_compartmentalization->solution_found check_temp_stability->solution_found check_photobleaching->solution_found

Troubleshooting workflow for this compound experiments.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound for intracellular calcium measurement.

CalciumSignaling cluster_cell Cell esterase Intracellular Esterases rhod_590 Rhod-590 (Active Form) esterase->rhod_590 Hydrolysis ca_ion Ca²⁺ ca_ion->rhod_590 Binding fluorescence Fluorescence (Signal Detected) rhod_590->fluorescence Emits Light rhod_am This compound (Membrane Permeant) rhod_am->esterase Passive Diffusion

Mechanism of intracellular calcium measurement with Rhod-590 AM.

References

Addressing incomplete hydrolysis of Rhod-590 AM Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues with incomplete hydrolysis of Rhod-590 AM Ester during cellular calcium imaging experiments.

Troubleshooting Guide: Incomplete Hydrolysis of this compound

Incomplete hydrolysis of the acetoxymethyl (AM) ester can lead to low fluorescence signal, high background, and inaccurate calcium measurements. The following guide details potential causes and solutions to ensure complete de-esterification.

Symptoms of Incomplete Hydrolysis:

  • Weak fluorescent signal from cells.

  • High background fluorescence in the extracellular medium.

  • Punctate or localized fluorescence within subcellular compartments (compartmentalization).

  • Lack of a significant fluorescence increase upon calcium addition to loaded cells.[1]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Quality or Degraded this compound AM esters are susceptible to hydrolysis, especially when exposed to moisture.[1][2] Improper storage can lead to degradation and reduced cell-loading capacity.[3]1. Storage: Store this compound stock solutions desiccated at -20°C and protected from light.[3] 2. Preparation: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Quality Check: To test for degradation, dilute a small amount of the AM ester stock in a calcium-free buffer and measure fluorescence. Then, add a saturating concentration of calcium. A significant increase in fluorescence upon calcium addition indicates partial hydrolysis of the AM ester before cell loading.
Suboptimal Cell Loading Conditions Inefficient loading can result in insufficient intracellular dye concentration for complete hydrolysis.1. Dye Concentration: The optimal concentration typically ranges from 1-10 µM and should be determined empirically for each cell type. For most cell lines, a final concentration of 4-5 μM is recommended. 2. Incubation Time: Incubate cells with the dye for 30-60 minutes. Longer incubation times (up to 2 hours) may improve signal intensity in some cell lines. 3. Incubation Temperature: Loading is typically performed at 37°C, but some cell types may benefit from loading at room temperature to reduce compartmentalization.
Low Intracellular Esterase Activity The rate of AM ester hydrolysis depends on the activity of intracellular esterases, which can vary between cell types.1. Increase Incubation Time: Allow more time for the esterases to cleave the AM groups. 2. Optimize Temperature: Ensure the incubation temperature is optimal for the specific cell type's metabolic activity.
Issues with Dye Solubility and Dispersion This compound is hydrophobic and can precipitate in aqueous loading buffers, preventing efficient cell entry.1. Use of Pluronic® F-127: This non-ionic detergent aids in dispersing the AM ester in the loading buffer. A final concentration of 0.02% - 0.04% is often recommended. 2. Proper Mixing: When preparing the working solution, add the DMSO stock of the dye to the buffer and vortex immediately to ensure a homogenous suspension. 3. Solvent Concentration: Keep the final DMSO concentration in the loading medium low (ideally ≤ 0.1% to 0.5%) to avoid cell toxicity and improve loading efficiency.
Extracellular Esterase Activity The presence of esterases in the serum of the culture medium can hydrolyze the AM ester before it enters the cells.1. Use Serum-Free Medium: Perform cell loading in a serum-free medium or a balanced salt solution like Hanks' Balanced Salt Solution (HBSS) with HEPES.
Dye Extrusion Once hydrolyzed, the active form of the dye can be actively transported out of the cell by organic anion transporters.1. Use Probenecid: This anion transport inhibitor can be added to the dye working solution (final in-well concentration of 0.5-1 mM) to reduce leakage of the de-esterified indicator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant fluorescent indicator used to measure intracellular calcium concentrations. The acetoxymethyl (AM) ester groups render the molecule hydrophobic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now fluorescent and calcium-sensitive Rhod-590 dye in the cytoplasm.

Q2: My cells show very weak fluorescence after loading with this compound. What could be the problem?

Weak fluorescence is a primary indicator of incomplete hydrolysis or inefficient loading. Refer to the troubleshooting guide above to address potential issues such as degraded dye, suboptimal loading conditions (concentration, time, temperature), or poor dye solubility.

Q3: I see bright fluorescent puncta inside my cells instead of diffuse cytoplasmic staining. What does this mean?

This phenomenon is known as compartmentalization, where the dye accumulates in subcellular organelles like mitochondria. This can be caused by overloading the cells with the dye or incubating at higher temperatures. To mitigate this, try reducing the dye concentration and/or lowering the incubation temperature to room temperature.

Q4: How can I improve the solubility of this compound in my loading buffer?

The use of a non-ionic detergent like Pluronic® F-127 is recommended to increase the aqueous solubility of this compound. Prepare a stock solution of 20% Pluronic® F-127 in DMSO and add an equal volume to your this compound stock solution before diluting it into the final loading buffer.

Q5: Is it necessary to use a serum-free medium for loading?

Yes, it is highly recommended to use a serum-free medium for loading as serum can contain esterases that will cleave the AM ester extracellularly, preventing the dye from entering the cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a 2 to 5 mM stock solution.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution to room temperature. Prepare a working solution with a final concentration of 1-10 µM in a buffer of your choice (e.g., HBSS with HEPES). For improved solubility, first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting in the buffer.

Protocol 2: Cell Loading with this compound

  • Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well black wall/clear bottom plate) and allow them to adhere overnight.

  • Remove Growth Medium: Aspirate the growth medium from the cells.

  • Wash Cells: Wash the cells once with a warm, serum-free buffer (e.g., HBSS with HEPES).

  • Add Working Solution: Add the Rhod-590 AM working solution to the cells.

  • Incubate: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.

  • Wash to Remove Excess Dye: Aspirate the dye-containing solution and wash the cells two to three times with fresh, warm buffer to remove any extracellular dye. If dye leakage is a concern, include probenecid (0.5-1 mM) in the wash buffer.

  • De-esterification: Incubate the cells for an additional 30 minutes in the wash buffer to allow for complete hydrolysis of the AM ester.

  • Proceed with Imaging: The cells are now ready for fluorescence imaging.

Visualizations

Hydrolysis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Rhod-590_AM This compound (Membrane Permeant, Non-fluorescent) Hydrolyzed_Rhod-590 Hydrolyzed Rhod-590 (Membrane Impermeant, Fluorescent) Rhod-590_AM->Hydrolyzed_Rhod-590 Cell Membrane Permeation Esterases Intracellular Esterases Esterases->Hydrolyzed_Rhod-590 Hydrolysis of AM Esters Troubleshooting_Workflow Start Incomplete Hydrolysis Suspected Check_Dye Check Dye Quality & Storage Start->Check_Dye Optimize_Loading Optimize Loading Conditions Check_Dye->Optimize_Loading Dye OK Replace_Dye Use Fresh Dye Aliquot Check_Dye->Replace_Dye Dye Degraded Check_Solubility Address Solubility Issues Optimize_Loading->Check_Solubility No Improvement Success Successful Hydrolysis Optimize_Loading->Success Improved Signal Check_Extrusion Consider Dye Extrusion Check_Solubility->Check_Extrusion No Improvement Check_Solubility->Success Improved Signal Check_Extrusion->Success Improved Signal Replace_Dye->Optimize_Loading

References

Validation & Comparative

A Head-to-Head Battle of Calcium Indicators: Rhod-590 AM Ester vs. Fluo-4 AM in Calcium Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of intracellular calcium signaling, the choice of fluorescent indicator is paramount. This guide provides a comprehensive comparison of two popular calcium probes: the red-shifted Rhod-590 AM ester and the green-emitting Fluo-4 AM. We delve into their performance characteristics, provide detailed experimental protocols, and present supporting data to aid in the selection of the optimal tool for your specific research needs.

The dynamic fluctuation of intracellular calcium ions (Ca²⁺) governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to accurately measure these transient changes is crucial for understanding cellular physiology and identifying potential therapeutic targets. Both Rhod-590 AM and Fluo-4 AM are acetoxymethyl (AM) ester derivatives of calcium chelators, a modification that renders them cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the indicator in the cytosol where it can bind to Ca²⁺ and produce a fluorescent signal.

At a Glance: Key Performance Indicators

A direct comparison of the key photophysical and chemical properties of Rhod-590 AM and Fluo-4 AM reveals distinct advantages and disadvantages for each probe.

PropertyRhod-590 AMFluo-4 AM
Excitation Wavelength (Ca²⁺-bound) ~595 nm[1]~494 nm[2][3]
Emission Wavelength (Ca²⁺-bound) ~626 nm[1]~516 nm[2]
Dissociation Constant (Kd) for Ca²⁺ Not explicitly found for Rhod-590, but related red dyes like Cal-590 have a Kd of ~561 nM. Rhod-2 has a Kd of ~720 nM in situ.~345 nM
Fluorescence Enhancement upon Ca²⁺ Binding >100-fold (inferred from similar red dyes)>100-fold
Quantum Yield (Ca²⁺-bound) Not explicitly found for Rhod-590. Cal-590 has a quantum yield of 0.62.~0.14 (inferred from Fluo-3)
Color RedGreen
Key Advantages - Reduced phototoxicity and light scattering at longer wavelengths. - Suitable for multiplexing with green fluorescent proteins (GFPs) or other green probes.- High quantum yield resulting in bright signals. - Well-established and widely cited in the literature. - Excitable by the common 488 nm laser line.
Key Disadvantages - May exhibit lower signal-to-noise ratio compared to Fluo-4. - Potential for mitochondrial sequestration.- Spectral overlap with other green fluorophores. - Shorter excitation wavelength can lead to higher phototoxicity and autofluorescence.

Delving Deeper: Experimental Considerations

The choice between Rhod-590 AM and Fluo-4 AM often depends on the specific experimental context.

For multiplexing experiments , where researchers aim to simultaneously visualize calcium dynamics alongside other cellular events marked by green fluorescent probes like GFP, the red-shifted spectrum of Rhod-590 AM is a clear advantage, minimizing spectral crosstalk.

In studies involving deep tissue imaging , the longer excitation and emission wavelengths of Rhod-590 AM are beneficial as they are less prone to scattering by biological tissues, allowing for clearer imaging at greater depths.

For high-throughput screening (HTS) applications where a strong, bright signal is paramount, Fluo-4 AM has traditionally been the indicator of choice due to its high quantum yield and robust performance. However, newer red indicators like Calbryte™ 590 are emerging as strong competitors with improved signal-to-noise ratios.

Visualizing the Pathway and the Process

To better understand the context in which these indicators are used, the following diagrams illustrate the canonical calcium signaling pathway and a typical experimental workflow for using these fluorescent probes.

G cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC PKC DAG->PKC Activates Ca_channel Calcium Channel Cytosolic_Ca Cytosolic Ca²⁺ ↑ Ca_channel->Cytosolic_Ca IP3R->Cytosolic_Ca Releases Ca²⁺ from ER ER_Ca Ca²⁺ Store ER_Ca->IP3R Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel Influx Cellular_Response Cellular Response Cytosolic_Ca->Cellular_Response Triggers

Fig 1. Simplified Calcium Signaling Pathway.

G cluster_workflow Experimental Workflow prep_cells 1. Prepare Cells in Culture prep_dye 2. Prepare Dye Loading Solution (e.g., Rhod-590 AM or Fluo-4 AM in DMSO + Pluronic F-127) load_cells 3. Load Cells with Dye Solution (Incubate at 37°C) prep_dye->load_cells wash_cells 4. Wash Cells to Remove Excess Dye load_cells->wash_cells deester 5. De-esterification (Allow time for AM ester cleavage) wash_cells->deester stimulate 6. Stimulate Cells (e.g., with agonist) deester->stimulate image 7. Acquire Fluorescence Images (Microscopy or Plate Reader) stimulate->image analyze 8. Analyze Data (Measure fluorescence intensity changes) image->analyze

Fig 2. General Experimental Workflow.

Experimental Protocols

Below are detailed, generalized protocols for loading cells with Rhod-590 AM and Fluo-4 AM. It is important to note that optimal loading conditions can vary depending on the cell type and experimental setup, and therefore, some optimization may be required.

This compound Loading Protocol
  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation:

    • On the day of the experiment, allow the Rhod-590 AM stock solution to warm to room temperature.

    • Prepare a working solution of 2-20 µM Rhod-590 AM in a buffer of your choice (e.g., Hanks and Hepes buffer).

    • To aid in the dispersion of the AM ester in the aqueous loading medium, the addition of Pluronic® F-127 to a final concentration of 0.02-0.04% is recommended. Mix the Rhod-590 AM stock solution with a 20% Pluronic® F-127 solution in DMSO before diluting into the buffer.

  • Cell Loading:

    • Replace the cell culture medium with the Rhod-590 AM working solution.

    • Incubate the cells for 30-60 minutes at 37°C. For some cell lines, extending the incubation time may improve signal intensity.

  • Washing:

    • Remove the loading solution and wash the cells 2-3 times with a warm physiological buffer (e.g., HBSS) to remove excess dye.

  • De-esterification:

    • Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Proceed with your experiment and acquire fluorescence images using a fluorescence microscope or plate reader with excitation and emission wavelengths appropriate for Rhod-590 (e.g., Ex/Em = 595/626 nm).

Fluo-4 AM Loading Protocol
  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Working Solution Preparation:

    • On the day of the experiment, equilibrate the Fluo-4 AM stock solution to room temperature.

    • Prepare a working solution of 1-5 µM Fluo-4 AM in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

    • The addition of Pluronic® F-127 (final concentration of 0.02-0.04%) is also recommended to facilitate loading.

  • Cell Loading:

    • Remove the culture medium and add the Fluo-4 AM working solution to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary with cell type.

  • Washing:

    • Aspirate the loading solution and wash the cells 2-3 times with warm buffer to remove any extracellular dye.

  • De-esterification:

    • Add fresh buffer and incubate for a further 30 minutes at 37°C to ensure complete hydrolysis of the AM ester.

  • Imaging:

    • You are now ready to stimulate the cells and measure the resulting changes in fluorescence intensity. Use a fluorescence microscope or plate reader equipped with filters appropriate for Fluo-4 (e.g., Ex/Em = 494/516 nm).

Conclusion: Making the Right Choice

Both Rhod-590 AM and Fluo-4 AM are powerful tools for the investigation of intracellular calcium signaling. The decision of which indicator to use will ultimately be guided by the specific requirements of the experiment.

  • Choose Rhod-590 AM for experiments requiring multiplexing with green fluorescent probes or for deep tissue imaging where reduced light scattering is advantageous.

  • Choose Fluo-4 AM for its bright signal, extensive validation in a wide range of applications, and compatibility with standard 488 nm laser lines.

For researchers embarking on new calcium signaling studies, it is advisable to consider the specific advantages of each dye and, if possible, to empirically test both indicators to determine which provides the optimal performance for their particular cell type and experimental conditions. The continued development of new and improved calcium indicators, such as the Calbryte™ series, offers even more options for researchers to precisely and sensitively unravel the intricate language of calcium signaling within the cell.

References

A Comparative Guide to Calcium Imaging: Rhod-590 AM vs. Fura-2 AM

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium ([Ca2+]) dynamics is paramount. Fluorescent indicators are indispensable tools for this purpose, with Rhod-590 AM and Fura-2 AM being two prominent options. This guide provides a detailed comparison of these two calcium indicators, offering insights into their respective properties, experimental protocols, and performance to aid researchers in selecting the optimal dye for their specific applications.

Introduction to Calcium Indicators

Calcium ions (Ca2+) are ubiquitous second messengers involved in a myriad of cellular processes, including signal transduction, muscle contraction, and neurotransmission.[1] Fluorescent Ca2+ indicators are chelators that exhibit a change in their fluorescent properties upon binding to Ca2+.[1][2] These indicators are often used as their acetoxymethyl (AM) ester derivatives, which are membrane-permeant and can be loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, Ca2+-sensitive form of the dye in the cytoplasm.[3]

Fura-2 AM is a well-established and widely used ratiometric calcium indicator. Its key advantage lies in its dual-excitation properties, which allow for the calculation of a ratio of fluorescence intensities at two different excitation wavelengths. This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and quantitative measurements of intracellular Ca2+ concentrations.

Rhod-590 AM is a red fluorescent, non-ratiometric calcium indicator. Red-shifted indicators are advantageous for their ability to reduce phototoxicity and minimize autofluorescence from cellular components. They are also valuable for multiplexing experiments with other fluorescent probes, such as green fluorescent protein (GFP).

Comparative Data

The selection of a calcium indicator is highly dependent on the specific experimental requirements. The following table summarizes the key quantitative parameters of Rhod-590 AM and Fura-2 AM to facilitate a direct comparison.

PropertyRhod-590 AMFura-2 AM
Indicator Type Non-RatiometricRatiometric (Excitation)
Excitation Wavelength (Ca2+-bound) ~595 nm~340 nm
Excitation Wavelength (Ca2+-free) ~590 nm~380 nm
Emission Wavelength ~626 nm (high Ca2+), ~616 nm (no Ca2+)~510 nm
Dissociation Constant (Kd) for Ca2+ Not explicitly found for Rhod-590, but related Rhod-2 is ~570 nM~145 nM
Quantum Yield Information not readily availableHigh
Phototoxicity Lower (longer wavelength excitation)Higher (UV excitation)
Primary Advantage Reduced phototoxicity, suitable for multiplexing with green fluorophoresAccurate quantitative measurements, corrects for experimental variability
Primary Limitation Susceptible to artifacts from uneven loading and photobleachingRequires specialized UV excitation equipment, potential for higher phototoxicity

Experimental Protocols

The fundamental steps for loading cells with either Rhod-590 AM or Fura-2 AM are similar, involving dye solubilization, cell incubation, and washing. However, the specific concentrations and incubation times may need to be optimized for different cell types to ensure adequate dye loading and minimize cytotoxicity.

General AM Ester Loading Protocol:

  • Reagent Preparation: Prepare a stock solution of the AM ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The addition of a non-ionic detergent like Pluronic F-127 can aid in the solubilization and cellular loading of the dye. Probenecid can also be added to inhibit organic anion transporters, which can extrude the dye from the cells.

  • Cell Loading: Replace the cell culture medium with the dye-loading solution and incubate the cells for a specific period (typically 30-60 minutes) at 37°C or room temperature, protected from light.

  • Washing: After incubation, wash the cells with fresh physiological buffer to remove excess extracellular dye.

  • De-esterification: Allow an additional incubation period (typically 20-30 minutes) for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for the chosen indicator.

Specific Considerations for Fura-2 AM:

  • Excitation: Requires a light source capable of rapidly alternating between 340 nm and 380 nm excitation.

  • Data Analysis: The ratio of the fluorescence intensities emitted at 510 nm when excited at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.

Specific Considerations for Rhod-590 AM:

  • Excitation/Emission: Typically excited with a laser or lamp in the yellow-orange range (~590 nm) and emission is collected in the red range (~620 nm).

  • Data Analysis: Changes in intracellular calcium are monitored by the change in fluorescence intensity at a single wavelength.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanism of AM ester-based calcium indicators and the general workflow for a calcium imaging experiment.

G Mechanism of AM Ester Loading and Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dye_AM Membrane-Permeant Dye-AM Ester Membrane Dye_AM->Membrane Diffusion Esterases Intracellular Esterases Membrane->Esterases Dye_Active Active, Membrane-Impermeant Dye Fluorescence Fluorescence Dye_Active->Fluorescence Binds Esterases->Dye_Active Cleavage Ca2 Ca²⁺ Ca2->Dye_Active Binding

Caption: Mechanism of AM ester dye loading and activation within a cell.

G General Calcium Imaging Workflow Start Start Cell_Culture Culture Cells on Coverslips Start->Cell_Culture Dye_Loading Load Cells with Dye-AM Ester Cell_Culture->Dye_Loading Washing Wash to Remove Excess Dye Dye_Loading->Washing Deesterification Allow for De-esterification Washing->Deesterification Imaging Acquire Baseline Fluorescence Deesterification->Imaging Stimulation Apply Stimulus (e.g., agonist) Imaging->Stimulation Record_Response Record Fluorescence Changes Stimulation->Record_Response Data_Analysis Analyze Data (Ratio or Intensity) Record_Response->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a typical calcium imaging experiment.

Conclusion

The choice between Rhod-590 AM and Fura-2 AM for calcium imaging depends on the specific experimental goals and available equipment. Fura-2 AM remains the gold standard for quantitative measurements of intracellular calcium due to its ratiometric properties, which correct for many common artifacts. However, its requirement for UV excitation can be a source of phototoxicity.

Rhod-590 AM, as a red fluorescent indicator, offers the significant advantages of reduced phototoxicity and minimal spectral overlap with green fluorophores, making it an excellent choice for long-term imaging experiments and for multiplexing with GFP-tagged proteins. As a non-ratiometric dye, it is more susceptible to variations in dye concentration and cell morphology, making it better suited for reporting the temporal dynamics of calcium changes rather than absolute quantification. Researchers should carefully consider these factors to select the most appropriate tool for their scientific inquiries.

References

Validating Calcium Signals: A Comparative Guide to Rhod-590 AM Ester and Other Key Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca2+) is paramount for understanding a vast array of cellular processes. The choice of a fluorescent indicator is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of Rhod-590 AM ester with other widely used calcium indicators, namely Fura-2 AM, Fluo-4 AM, and Rhod-2 AM, supported by experimental data and detailed protocols to aid in the validation of calcium signals.

Comparison of Key Performance Parameters

The selection of an appropriate calcium indicator depends on several key performance characteristics. Below is a summary of the essential quantitative data for Rhod-590 AM and its alternatives. It is important to note that direct quantitative values for Rhod-590 AM can be limited in the literature; therefore, data from the structurally and functionally similar Calbryte™ 590 is included as a close proxy where specified.

PropertyRhod-590 AM / Calbryte™ 590 AMFura-2 AMFluo-4 AMRhod-2 AM
Excitation (nm) ~574 nm340/380 nm~494 nm~553 nm
Emission (nm) ~588 nm~510 nm~516 nm~577 nm
Dissociation Constant (Kd) for Ca2+ ~561 nM (for Cal-590)~145 nM~345 nM~570 nM
Quantum Yield ~0.62 (for Cal-590, Ca2+-bound)0.23 (Ca2+-free), 0.49 (Ca2+-bound)~0.14 (Ca2+-bound)~0.1 (Ca2+-bound)
Signal-to-Noise Ratio HighHigh (Ratiometric)HighModerate
Cellular Localization Primarily CytosolicPrimarily CytosolicPrimarily CytosolicTends to compartmentalize in mitochondria
Indicator Type Non-RatiometricRatiometricNon-RatiometricNon-Ratiometric

Note: The performance of these indicators can vary depending on the cell type, loading conditions, and instrumentation.

Key Distinctions and Advantages

Rhod-590 AM and its close analog Calbryte™ 590 AM offer several advantages, particularly for specific experimental designs. They exhibit a significantly improved signal-to-noise ratio and better intracellular retention compared to the older red-emitting dye, Rhod-2 AM.[1][2][3] Unlike Rhod-2, which has a tendency to accumulate in mitochondria, Rhod-590 and Calbryte™ 590 are predominantly localized in the cytosol, providing a more accurate measure of global cytoplasmic calcium changes.[4] Their longer excitation and emission wavelengths make them ideal for multiplexing experiments with green fluorescent proteins (GFPs) or other green-fluorescing probes, minimizing spectral overlap.[5]

Fura-2 AM remains a popular choice due to its ratiometric nature. By measuring the ratio of fluorescence at two different excitation wavelengths, Fura-2 allows for more accurate quantification of intracellular calcium concentrations, as the ratio is largely independent of dye concentration, photobleaching, and cell thickness. However, it requires a specialized imaging setup capable of rapid wavelength switching.

Fluo-4 AM is a widely used green fluorescent indicator known for its high fluorescence intensity upon calcium binding, providing a large dynamic range and a high signal-to-noise ratio. Its excitation maximum at ~494 nm is well-suited for standard argon-ion laser lines.

Rhod-2 AM is a classic red fluorescent indicator. While it has been instrumental in many studies, it is often outperformed by newer red dyes like Rhod-590 and Calbryte-590 in terms of brightness and cytosolic retention. Its propensity for mitochondrial sequestration can be a disadvantage for cytosolic calcium measurements but can be leveraged for specifically studying mitochondrial calcium dynamics.

Experimental Protocols

To ensure the validity of calcium signals obtained with any fluorescent indicator, it is crucial to perform a series of validation experiments. Below are detailed protocols for key validation procedures.

Protocol 1: Determination of Signal-to-Noise Ratio (S/N)

Objective: To quantify the ability of the indicator to detect a calcium signal above the background noise.

Materials:

  • Cells of interest cultured on a suitable imaging plate (e.g., 96-well black wall/clear bottom)

  • Rhod-590 AM, Fura-2 AM, Fluo-4 AM, and Rhod-2 AM stock solutions (in anhydrous DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES)

  • Calcium ionophore (e.g., Ionomycin)

  • Agonist to induce calcium release (e.g., ATP for P2Y receptor activation)

  • Fluorescence microscope or microplate reader with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer for each indicator by diluting the AM ester stock solution in HBSS/HEPES to a final concentration of 1-5 µM.

    • Add Pluronic® F-127 (0.02-0.04% final concentration) to the loading buffer to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate at 37°C for 30-60 minutes.

  • Washing: Remove the loading buffer and wash the cells 2-3 times with fresh HBSS/HEPES to remove extracellular dye.

  • Baseline Fluorescence Measurement (Noise):

    • Acquire a series of baseline fluorescence images or readings for a period of 1-2 minutes before stimulation.

    • The standard deviation of this baseline fluorescence represents the noise.

  • Signal Measurement:

    • Add the agonist to stimulate an increase in intracellular calcium.

    • Record the peak fluorescence intensity following stimulation.

  • Calculation of S/N Ratio:

    • The signal is the difference between the peak fluorescence and the average baseline fluorescence.

    • S/N Ratio = (Peak Fluorescence - Average Baseline Fluorescence) / Standard Deviation of Baseline Fluorescence.

Protocol 2: Assessment of Photostability

Objective: To evaluate the resistance of the fluorescent indicator to photobleaching upon prolonged exposure to excitation light.

Materials:

  • Cells loaded with the calcium indicators as described in Protocol 1.

  • Confocal microscope or a widefield fluorescence microscope with a stable light source.

Procedure:

  • Image Acquisition:

    • Select a field of view with healthy, well-loaded cells.

    • Acquire a time-lapse series of images at a fixed frame rate (e.g., 1 frame per second) for an extended period (e.g., 5-10 minutes).

    • Use the same illumination intensity and exposure time that would be used in a typical calcium imaging experiment.

  • Data Analysis:

    • Select several regions of interest (ROIs) within the cells.

    • Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of the photostability of the dye. A slower decay indicates higher photostability.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G_GPCR_Pathway GPCR-Mediated Calcium Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_protein Gq Protein GPCR->G_protein 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_cytosol [Ca2+]i ↑ Ca_ER Ca2+ Store IP3R->Ca_ER 6. Channel Opening Ca_ER->Ca_cytosol 7. Ca2+ Release Agonist Agonist Agonist->GPCR 1. Binding

Caption: GPCR signaling cascade leading to intracellular calcium release.

G_Workflow Experimental Workflow for Calcium Indicator Validation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison cell_culture 1. Cell Culture dye_prep 2. Dye Preparation cell_culture->dye_prep dye_loading 3. Dye Loading dye_prep->dye_loading washing 4. Washing dye_loading->washing imaging 5. Fluorescence Imaging washing->imaging roi 6. ROI Selection imaging->roi snr 7. S/N Ratio Calculation roi->snr photostability 8. Photostability Assessment roi->photostability kinetics 9. Kinetics Analysis roi->kinetics comparison 10. Comparative Analysis snr->comparison photostability->comparison kinetics->comparison

Caption: Workflow for validating and comparing calcium indicators.

References

A Head-to-Head Battle of Red Calcium Indicators: Rhod-590 AM vs. Cal-590 for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the complexities of deep tissue imaging, the choice of a fluorescent calcium indicator is paramount. This guide provides a comprehensive comparison of two prominent red-shifted calcium indicators, Rhod-590 AM and Cal-590, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their in vivo calcium imaging needs.

Red fluorescent indicators have gained favor for deep tissue imaging due to the reduced light scattering of longer wavelength light, enabling greater penetration into tissue. Both Rhod-590 AM and Cal-590 have emerged as valuable tools in this domain. This guide delves into their performance characteristics, supported by experimental data, to offer a clear comparison.

At a Glance: Key Performance Metrics

A summary of the key photophysical and calcium binding properties of Rhod-590 and Cal-590 is presented below. It is important to note that direct, side-by-side quantitative comparisons in deep tissue imaging settings are limited in the available literature. The presented data for Rhod-590 AM is based on general specifications and data from closely related rhodamine dyes, while the data for Cal-590 is more extensively documented for two-photon deep tissue applications.

PropertyRhod-590 AMCal-590
One-Photon Excitation (nm) ~590-595~570-581
One-Photon Emission (nm) ~616-626~588-593
Two-Photon Excitation Peak (nm) Not explicitly reported, likely >1000 nm~1050-1060
Quantum Yield (Φ) Not explicitly reported for in vivo conditions0.62[1]
Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) Not explicitly reported78,000[1]
Calcium Dissociation Constant (Kd, nM) Not explicitly reported561[2][3]
Signal-to-Noise Ratio (SNR) Good (General)Good for single action potentials in deep cortical layers[2]
Photostability Generally good for rhodamine dyesSufficient for in vivo deep tissue imaging
Imaging Depth Not explicitly reported for deep tissueUp to 900 µm in mouse cortex

Deep Dive into Performance

Cal-590: A Proven Performer in the Deep

Cal-590 has been robustly characterized for deep tissue imaging, particularly using two-photon microscopy. A key advantage of Cal-590 is its long two-photon excitation wavelength, peaking around 1050-1060 nm. This falls within a spectral window where light scattering and absorption by tissue are minimized, facilitating imaging at greater depths. Studies have demonstrated successful calcium imaging in all six layers of the mouse cortex, reaching depths of up to 900 µm.

Furthermore, Cal-590 exhibits a good signal-to-noise ratio, enabling the detection of calcium transients elicited by single action potentials in deep cortical neurons. This high sensitivity is crucial for resolving fine neuronal activity in complex neural circuits. While having a relatively low affinity for calcium (Kd = 561 nM), it has been shown to be effective for in vivo experiments.

Rhod-590 AM: A Classic Red Indicator

Rhod-590 AM belongs to the well-established family of rhodamine-based calcium indicators. Rhodamine dyes are known for their general photostability and brightness. However, specific quantitative data on the two-photon excitation cross-section and performance of Rhod-590 AM in deep tissue imaging is not as readily available as for Cal-590. While rhodamine-based indicators are widely used in fluorescence microscopy, their application in deep tissue two-photon imaging requires specific characterization at longer excitation wavelengths. The AM ester form of rhodamine dyes can also have a tendency to compartmentalize within cells, particularly in mitochondria, which can be a consideration for cytosolic calcium measurements.

Experimental Protocols: A Guide to Implementation

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are summarized protocols for loading and imaging with Cal-590 AM in vivo, based on published studies. A general protocol for AM ester loading, applicable to Rhod-590 AM, is also provided.

In Vivo Two-Photon Calcium Imaging with Cal-590 AM in Mouse Cortex

This protocol is adapted from the study by Tischbirek et al. (2015), which successfully imaged neuronal activity in deep cortical layers of the mouse brain.

1. Dye Loading (Multicell Bolus Loading):

  • Preparation of Dye Solution: Dissolve 50 µg of Cal-590 AM in 4 µL of DMSO containing 20% Pluronic F-127. Add 36 µL of a saline solution containing (in mM): 150 NaCl, 2.5 KCl, and 10 HEPES (pH 7.4).

  • Craniotomy: Perform a small craniotomy (2-3 mm in diameter) over the cortical region of interest in an anesthetized mouse.

  • Dye Injection: Use a glass micropipette (tip diameter ~1-2 µm) to pressure-inject the dye solution into the desired cortical depth. Apply a pressure of 1-2 psi for 5-10 minutes.

  • Incubation: Allow the dye to load into the cells for 1-2 hours before imaging.

2. Two-Photon Imaging:

  • Microscope: A two-photon microscope equipped with a tunable femtosecond laser is required.

  • Excitation Wavelength: Use an excitation wavelength of 1050 nm for optimal excitation of Cal-590.

  • Laser Power: Adjust the laser power depending on the imaging depth. For deep layers (e.g., layer 6 at ~900 µm), laser powers of up to 160 mW under the objective may be necessary.

  • Detection: Collect the emitted fluorescence using a high-sensitivity photomultiplier tube (PMT).

General Protocol for Loading AM Esters (Applicable to Rhod-590 AM)

1. Prepare Stock Solution:

  • Dissolve the AM ester in high-quality, anhydrous DMSO to make a stock solution of 1-10 mM. Store desiccated at -20°C.

2. Prepare Loading Solution:

  • On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in a suitable buffer (e.g., artificial cerebrospinal fluid or Hanks' Balanced Salt Solution).

  • To aid in solubilization, the addition of a non-ionic detergent like Pluronic F-127 (final concentration 0.02-0.1%) is recommended.

3. Cell/Tissue Loading:

  • Incubate the cells or tissue with the loading solution for 30-60 minutes at a temperature suitable for the preparation (e.g., 37°C for cell cultures, room temperature for some tissue preparations).

  • Wash the preparation with fresh buffer to remove excess dye before imaging.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow Experimental Workflow for In Vivo Calcium Imaging cluster_Preparation Preparation cluster_Procedure Procedure cluster_Analysis Analysis Dye Solution Preparation Dye Solution Preparation Dye Loading Dye Loading Dye Solution Preparation->Dye Loading Animal Preparation Animal Preparation Craniotomy Craniotomy Animal Preparation->Craniotomy Craniotomy->Dye Loading Two-Photon Imaging Two-Photon Imaging Dye Loading->Two-Photon Imaging Data Acquisition Data Acquisition Two-Photon Imaging->Data Acquisition Image Processing Image Processing Data Acquisition->Image Processing Calcium Transient Analysis Calcium Transient Analysis Image Processing->Calcium Transient Analysis

Experimental workflow for in vivo calcium imaging.

Signaling_Pathway Intracellular Calcium Signaling Pathway Neuronal Activity Neuronal Activity Voltage-Gated Ca2+ Channels Voltage-Gated Ca2+ Channels Neuronal Activity->Voltage-Gated Ca2+ Channels Depolarization Ca2+ Influx Ca2+ Influx Voltage-Gated Ca2+ Channels->Ca2+ Influx Opening Increase in [Ca2+]i Increase in [Ca2+]i Ca2+ Influx->Increase in [Ca2+]i Indicator Binding Indicator Binding Increase in [Ca2+]i->Indicator Binding Rhod-590 or Cal-590 Fluorescence Emission Fluorescence Emission Indicator Binding->Fluorescence Emission

Simplified intracellular calcium signaling pathway.

Conclusion: Making an Informed Decision

For deep tissue imaging applications requiring high sensitivity and proven performance at significant depths, Cal-590 emerges as a strong contender with a wealth of supporting experimental data. Its optimal two-photon excitation at longer wavelengths makes it particularly well-suited for minimizing light scattering and maximizing penetration depth.

Rhod-590 AM remains a viable option as a red fluorescent calcium indicator, especially in experiments where its specific spectral properties are advantageous or when using one-photon excitation. However, researchers considering Rhod-590 AM for deep tissue two-photon imaging should be aware of the limited quantitative data available in this specific context and may need to perform their own characterization to determine its suitability for their experimental setup.

Ultimately, the choice between Rhod-590 AM and Cal-590 will depend on the specific requirements of the research, including the desired imaging depth, the need for quantitative two-photon data, and the sensitivity required to detect the calcium signals of interest. This guide provides a foundation of currently available data to help researchers make an informed decision for their deep tissue imaging endeavors.

References

A Researcher's Guide to the Spectral Compatibility of Rhod-590 AM and GFP

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Red Fluorescent Calcium Indicators for Use in GFP-Expressing Cells

For researchers navigating the intricate world of cellular signaling, the simultaneous visualization of protein localization and calcium dynamics is a frequently sought-after experimental goal. Green Fluorescent Protein (GFP) and its variants have become indispensable tools for tracking protein expression and localization, while fluorescent indicators are essential for measuring intracellular calcium (Ca2+) concentrations. This guide provides a comprehensive comparison of Rhod-590 AM, a red-shifted calcium indicator, and its alternatives for use in GFP-expressing cells, supported by experimental data and detailed protocols to aid in experimental design and execution.

Spectral Properties: Minimizing Overlap is Key

The primary challenge in dual-color imaging is minimizing spectral crosstalk, or "bleed-through," where the emission of one fluorophore is detected in the channel intended for the other. Enhanced Green Fluorescent Protein (EGFP), a common variant of GFP, has an excitation maximum at approximately 488 nm and an emission maximum at around 509 nm. To avoid spectral overlap, a calcium indicator with a significantly red-shifted spectrum is ideal.

Rhod-590 AM, after hydrolysis to its active form in the cell, exhibits an excitation maximum in the range of 590-595 nm and an emission maximum between 616-626 nm. This significant separation between the emission spectrum of EGFP and the excitation spectrum of Rhod-590 virtually eliminates the possibility of EGFP emission exciting Rhod-590. Furthermore, their emission spectra are well-separated, allowing for effective discrimination with appropriate filter sets.

An alternative red fluorescent calcium indicator, Cal-590, is often considered for these applications. It is spectrally very similar to Rhod-590 and is marketed as being well-separated from the spectra of GFP[1].

The following table summarizes the key spectral and photophysical properties of EGFP, Rhod-590, and Cal-590. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
EGFP ~488~50955,0000.6033,000
Rhod-590 ~590-595~616-626115,0000.89102,350
Cal-590 ~574~58878,0000.6248,360

Note: The exact spectral characteristics and quantum yields can vary depending on the cellular environment and measurement conditions.

Performance Comparison: Rhod-590 vs. Alternatives

Both Rhod-590 and Cal-590 are excellent candidates for co-imaging with GFP due to their red-shifted spectra. Based on the available data, Rhod-590 exhibits a higher molar extinction coefficient and quantum yield compared to Cal-590, resulting in a significantly greater intrinsic brightness. This higher brightness can be advantageous for detecting small or rapid changes in intracellular calcium concentration with a better signal-to-noise ratio.

While spectral overlap is minimal, it is still crucial to use optimized filter sets to ensure clean separation of the GFP and Rhod-590 signals. A typical filter set configuration would involve:

  • For EGFP: An excitation filter around 470-490 nm and an emission filter around 500-540 nm.

  • For Rhod-590: An excitation filter around 570-590 nm and an emission filter above 610 nm.

Experimental Protocol: Simultaneous Calcium Imaging and GFP Visualization

This protocol provides a general workflow for loading cultured mammalian cells expressing GFP with Rhod-590 AM and performing simultaneous fluorescence microscopy.

Materials:

  • GFP-expressing cells cultured on glass-bottom dishes or coverslips

  • Rhod-590 AM (Acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope equipped with appropriate filter sets for GFP and Rhod-590, and a camera.

Protocol:

  • Prepare Rhod-590 AM Stock Solution: Dissolve Rhod-590 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store any unused stock solution in small aliquots at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: On the day of the experiment, prepare a loading buffer by diluting the Rhod-590 AM stock solution into imaging buffer (e.g., HBSS) to a final concentration of 1-5 µM. To aid in dye loading, add Pluronic F-127 to the loading buffer at a final concentration of 0.02-0.04%. Vortex the solution thoroughly.

  • Cell Loading:

    • Wash the GFP-expressing cells once with pre-warmed imaging buffer.

    • Remove the buffer and add the Rhod-590 AM loading buffer to the cells.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type.

  • Wash: After incubation, wash the cells two to three times with pre-warmed imaging buffer to remove excess dye.

  • De-esterification: Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which activates the dye's calcium sensitivity.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Acquire images sequentially using the GFP and Rhod-590 filter sets.

    • To assess for any potential bleed-through, it is recommended to have control samples: GFP-expressing cells without Rhod-590 loading and non-transfected cells loaded with Rhod-590. Image these controls using both filter sets.

    • For dynamic calcium imaging, establish a baseline fluorescence for Rhod-590 and then stimulate the cells with your agonist of interest while continuously acquiring images in the Rhod-590 channel. The GFP channel can be imaged before and after the stimulation to monitor the cell's morphology and GFP localization.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams were generated using the DOT language.

Spectral_Overlap cluster_EGFP EGFP cluster_Rhod590 Rhod-590 EGFP_Ex Excitation ~488 nm EGFP_Em Emission ~509 nm EGFP_Ex->EGFP_Em Fluorescence Rhod590_Ex Excitation ~590-595 nm EGFP_Em->Rhod590_Ex Minimal Spectral Overlap Rhod590_Em Emission ~616-626 nm Rhod590_Ex->Rhod590_Em Fluorescence

Caption: Spectral separation of EGFP and Rhod-590.

Experimental_Workflow cluster_Preparation Cell & Dye Preparation cluster_Loading Dye Loading & Incubation cluster_Imaging Fluorescence Microscopy P1 Culture GFP-expressing cells L1 Wash cells P1->L1 P2 Prepare Rhod-590 AM loading buffer L2 Incubate with Rhod-590 AM P2->L2 L1->L2 L3 Wash to remove excess dye L2->L3 L4 De-esterification L3->L4 I1 Sequential imaging: GFP & Rhod-590 channels L4->I1 I2 Establish baseline (Rhod-590) I1->I2 I3 Stimulate cells I2->I3 I4 Record dynamic Ca2+ changes (Rhod-590) I3->I4

Caption: Experimental workflow for co-imaging.

References

A Head-to-Head Comparison: Selecting Between Rhod-590 AM and Rhod-4 AM for Intracellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to unraveling cellular signaling pathways and assessing the efficacy of novel therapeutics. Rhodamine-based fluorescent indicators are mainstays in this field, offering red-shifted spectra that minimize autofluorescence and allow for multiplexing with green fluorescent probes. This guide provides a comprehensive comparison of two popular red calcium indicators, Rhod-590 AM and Rhod-4 AM, to facilitate an informed choice for specific research applications.

This comparison delves into the key performance metrics of Rhod-590 AM and Rhod-4 AM, supported by quantitative data and detailed experimental protocols. We will explore their spectral properties, calcium binding affinities, and relative brightness to guide your selection process for applications such as high-throughput screening, confocal microscopy, and flow cytometry.

Quantitative Performance Comparison

The selection of a calcium indicator is critically dependent on its spectral characteristics and affinity for calcium. The following table summarizes the key quantitative data for Rhod-590 and Rhod-4 upon hydrolysis of their AM esters within the cell.

PropertyRhod-590Rhod-4
Excitation Maximum (Ca²⁺-bound) ~595 nm[1][2]~530 nm
Emission Maximum (Ca²⁺-bound) ~626 nm[1][2]~555 nm
Calcium Dissociation Constant (Kd) ~0.61 µM[3]~0.525 µM
Quantum Yield (Ca²⁺-bound) ~0.32 (estimated)¹~0.32

¹The quantum yield for Rhod-590 has been estimated based on the performance of the spectrally similar dye, Calbryte-590.

Deciphering the Data: Key Differences and Application Suitability

Spectral Properties: The most significant difference between the two dyes lies in their excitation and emission spectra. Rhod-590 AM, with its longer excitation and emission wavelengths, is advantageous for experiments where bleed-through from green fluorophores (like GFP) is a concern. Its red-shifted profile also minimizes cellular autofluorescence, which can be problematic in the lower wavelength regions of the visible spectrum. Rhod-4 AM, on the other hand, has an excitation maximum that is well-aligned with the commonly available 532 nm laser line, making it a convenient choice for many standard fluorescence microscopy setups.

Calcium Affinity: Both indicators exhibit sub-micromolar dissociation constants (Kd), indicating high affinity for Ca²⁺. This makes them well-suited for detecting the relatively small and transient changes in intracellular calcium concentrations that occur during many signaling events. Their similar Kd values suggest that both are capable of reporting physiological calcium signals with high sensitivity.

Experimental Protocols

Accurate and reproducible data acquisition relies on meticulous experimental execution. Below are detailed protocols for cell loading and a typical experimental workflow for measuring intracellular calcium changes.

Cell Loading with Rhod-590 AM or Rhod-4 AM

This protocol provides a general guideline for loading acetoxymethyl (AM) ester calcium indicators into adherent cells. Optimization of dye concentration and incubation time may be necessary for different cell types.

Materials:

  • Rhod-590 AM or Rhod-4 AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye leakage)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of Rhod-590 AM or Rhod-4 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Prepare Loading Solution:

    • For a final dye concentration of 1-5 µM, dilute the dye stock solution in a physiological buffer (e.g., HBSS).

    • To aid in dye solubilization, pre-mix the dye stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

    • If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Culture adherent cells on coverslips or in multi-well plates.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • After incubation, remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.

    • Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • The cells are now ready for imaging. Maintain the cells in the physiological buffer during the experiment.

Visualizing the Process: Experimental Workflow and Signaling Pathway

To better illustrate the experimental process and the underlying biological context, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture Adherent Cells wash_cells Wash with Buffer cell_culture->wash_cells prepare_loading_solution Prepare Loading Solution (Dye + Pluronic F-127) incubate_dye Incubate with Dye (30-60 min, 37°C) prepare_loading_solution->incubate_dye wash_deesterify Wash & De-esterify (30 min, 37°C) incubate_dye->wash_deesterify acquire_baseline Acquire Baseline Fluorescence wash_deesterify->acquire_baseline stimulate_cells Stimulate Cells (e.g., Agonist) acquire_baseline->stimulate_cells record_fluorescence Record Fluorescence Changes stimulate_cells->record_fluorescence analyze_data Analyze Fluorescence Intensity vs. Time record_fluorescence->analyze_data

Caption: Experimental workflow for intracellular calcium measurement.

This diagram outlines the key steps involved in measuring intracellular calcium changes using fluorescent indicators, from cell preparation to data analysis.

GPCR_Gq_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cytosol [Ca²⁺]i ↑ Ca_cytosol->PKC Activates Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release Ligand Ligand Ligand->GPCR Binds

Caption: GPCR-Gq signaling pathway leading to calcium release.

This diagram illustrates a common signaling cascade where the activation of a G-protein coupled receptor (GPCR) leads to the release of calcium from intracellular stores, a process that can be monitored by indicators like Rhod-590 AM and Rhod-4 AM.

Conclusion: Making the Right Choice

Both Rhod-590 AM and Rhod-4 AM are excellent high-affinity red fluorescent indicators for monitoring intracellular calcium dynamics. The optimal choice between them hinges on the specific requirements of the experiment.

  • Choose Rhod-590 AM for applications requiring longer excitation and emission wavelengths to minimize autofluorescence and for multiplexing experiments with green fluorescent probes like GFP. Its potentially higher signal-to-noise ratio, as suggested by similar dyes, makes it a strong candidate for detecting subtle calcium transients.

  • Choose Rhod-4 AM when using instrumentation with a standard 532 nm laser line and for general applications where a bright, high-affinity red calcium indicator is needed. Its well-characterized properties and proven performance make it a reliable choice for a wide range of cellular imaging experiments.

By carefully considering the spectral properties, calcium affinity, and the specific instrumentation available, researchers can confidently select the most appropriate red fluorescent calcium indicator to advance their studies of cellular signaling and drug discovery.

References

Choosing the Right Tool for the Job: A Comparative Guide to Rhod-590 AM Ester and Genetically Encoded Calcium Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) signaling is crucial for understanding cellular physiology and pathology. The two mainstays for visualizing these dynamic changes are synthetic chemical indicators, such as Rhod-590 AM ester, and genetically encoded calcium indicators (GECIs). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Key Performance Characteristics

The decision between a synthetic dye and a GECI often hinges on specific experimental requirements. The following table summarizes key quantitative performance metrics for this compound alongside several popular GECIs from the GCaMP6 and jGCaMP7 series.

ParameterThis compoundGCaMP6sGCaMP6mGCaMP6fjGCaMP7sjGCaMP7f
Ca²⁺ Affinity (Kd) ~570 nM[1]~144 nM[2]~247 nM~375 nM[2]~68 nM[3][4]~440 nM
Signal-to-Noise Ratio (ΔF/F₀) HighHighVery HighHighVery HighHigh
Kinetics (On-rate) Fastt₁/₂ rise ~58 mst₁/₂ rise ~40 mst₁/₂ rise ~26 mst₁/₂ rise ~50 mst₁/₂ rise ~26 ms
Kinetics (Off-rate) N/A (Effectively Irreversible)t₁/₂ decay ~455 mst₁/₂ decay ~700 mst₁/₂ decay ~140 mst₁/₂ decay ~1.0 st₁/₂ decay ~265 ms
Photostability ModerateModerateModerateModerateHighHigh
Excitation/Emission (nm) ~557 / 583~488 / 510~488 / 510~488 / 510~488 / 512~488 / 510

Fundamental Mechanisms and Experimental Approaches

The underlying principles and application methods for synthetic dyes and GECIs are fundamentally different, influencing experimental design and potential outcomes.

Signaling Pathway

Both indicator types ultimately translate a rise in intracellular Ca²⁺ into a change in fluorescence. For GECIs, Ca²⁺ binding to a calmodulin domain induces a conformational change in a fused fluorescent protein, enhancing its brightness. For Rhod-590, Ca²⁺ binding to a chelating moiety alters the electronic properties of the rhodamine fluorophore, causing it to fluoresce.

signaling_pathway cluster_cell Cellular Environment cluster_indicator Calcium Indicator Ca_source Ca²⁺ Source (e.g., ER, Extracellular) Ca_ion Free Intracellular Ca²⁺ Ca_source->Ca_ion Indicator_off Indicator (Low Fluorescence) Ca_ion->Indicator_off Binding Indicator_on Ca²⁺-Bound Indicator (High Fluorescence) Indicator_off->Indicator_on Indicator_on->Indicator_off Dissociation (GECIs) Fluorescence Detected Fluorescence Indicator_on->Fluorescence Emission Stimulus Cellular Stimulus Stimulus->Ca_source triggers release/influx

Caption: Generalized calcium indicator signaling pathway.

Experimental Workflows

The process of introducing the indicator into the cells is a major differentiating factor. Rhod-590 AM is a cell-permeant dye that is loaded via incubation, while GECIs require genetic methods for their expression.

experimental_workflows cluster_rhod590 This compound Workflow cluster_geci GECI Workflow Rhod_start Start Rhod_prepare Prepare Loading Solution (Rhod-590 AM + Pluronic F-127) Rhod_start->Rhod_prepare Rhod_load Incubate Cells with Dye (30-60 min) Rhod_prepare->Rhod_load Rhod_wash Wash to Remove Excess Dye Rhod_load->Rhod_wash Rhod_deesterify Allow for AM Ester Hydrolysis (approx. 30 min) Rhod_wash->Rhod_deesterify Rhod_image Image Calcium Dynamics Rhod_deesterify->Rhod_image Rhod_end Data Analysis Rhod_image->Rhod_end GECI_start Start GECI_transfect Introduce GECI DNA (Transfection/Transduction) GECI_start->GECI_transfect GECI_express Allow for Protein Expression (24-72 hours) GECI_transfect->GECI_express GECI_image Image Calcium Dynamics GECI_express->GECI_image GECI_end Data Analysis GECI_image->GECI_end

Caption: Comparison of experimental workflows.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in calcium imaging. Below are foundational protocols for the use of both this compound and GECIs.

Protocol for Loading this compound

This protocol is suitable for loading adherent cells in a 96-well plate format.

  • Cell Preparation: Seed adherent cells in a black-wall, clear-bottom 96-well plate at a density that will yield a near-confluent monolayer on the day of the experiment.

  • Preparation of Loading Buffer: Prepare a 2 to 5 mM stock solution of Rhod-590 AM in anhydrous DMSO. On the day of the experiment, prepare a working solution by diluting the stock solution to a final concentration of 4-5 µM in a buffer of your choice (e.g., Hanks and Hepes buffer). To aid in solubilization, the working solution should also contain 0.04% Pluronic® F-127.

  • Dye Loading: Remove the cell culture medium and add 100 µL of the Rhod-590 AM working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 to 60 minutes. This allows the AM ester to cross the cell membrane.

  • De-esterification and Washing: Following incubation, intracellular esterases will cleave the AM group, trapping the active Rhod-590 dye within the cells. Wash the cells with your preferred buffer to remove excess dye. The inclusion of an anion transporter inhibitor like probenecid in the wash buffer can help to reduce dye leakage from the cells.

  • Imaging: The cells are now ready for imaging. Use excitation and emission wavelengths appropriate for Rhod-590 (e.g., Ex: 557 nm, Em: 583 nm).

Protocol for Expression and Imaging of GECIs

This protocol provides a general outline for transient expression in cultured mammalian cells.

  • Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dish) to achieve 70-90% confluency at the time of transfection.

  • Transfection: Transfect the cells with a plasmid DNA encoding the GECI of interest using a commercially available transfection reagent. Follow the manufacturer's instructions for optimal transfection efficiency.

  • Protein Expression: Culture the cells for 24-72 hours post-transfection to allow for sufficient expression of the GECI. The optimal expression time can vary depending on the promoter driving GECI expression and the cell type.

  • Imaging Preparation: On the day of imaging, replace the cell culture medium with an appropriate imaging buffer (e.g., HBSS or a buffered salt solution).

  • Imaging: Visualize the GECI-expressing cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (e.g., Ex: 488 nm, Em: 510 nm). Record time-lapse images to capture fluorescence changes corresponding to intracellular calcium dynamics.

Concluding Remarks and Recommendations

The choice between this compound and a GECI is dictated by the specific demands of the experiment.

This compound is an excellent choice for:

  • High-throughput screening: The simple loading protocol is amenable to automation and large-scale experiments.

  • Acute experiments: When immediate imaging is required without the delay of protein expression.

  • Difficult-to-transfect cells: It provides a viable option for cell types where genetic manipulation is challenging.

However, researchers should be aware of its potential for compartmentalization within organelles like mitochondria, which can complicate the interpretation of cytosolic calcium signals. Its effectively irreversible binding to calcium means it is best suited for measuring the amplitude of calcium increases rather than dynamic fluctuations.

Genetically Encoded Calcium Indicators (GECIs) are the preferred tool for:

  • Targeted imaging: Their greatest advantage is the ability to be genetically targeted to specific cell types or subcellular compartments (e.g., nucleus, mitochondria, endoplasmic reticulum).

  • Long-term and in vivo studies: Stable expression allows for repeated imaging of the same cells over extended periods.

  • Studying complex dynamics: The reversible calcium binding of GECIs allows for the tracking of both increases and decreases in calcium concentration, providing a more complete picture of signaling events.

The primary limitation of GECIs is the requirement for genetic delivery and the associated expression time. Furthermore, high expression levels can lead to buffering of intracellular calcium, potentially altering the very signals being measured.

References

Cross-Validation of Rhod-590 AM Ester Data with Electrophysiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of intracellular calcium measurements obtained using the fluorescent indicator Rhod-590 AM ester with the gold-standard electrophysiological technique of patch-clamp recording. By presenting supporting experimental data from closely related red fluorescent calcium indicators and detailed methodologies, this document aims to equip researchers with the necessary information to critically evaluate and interpret their experimental findings.

Introduction

The measurement of intracellular calcium ([Ca2+]i) is a cornerstone of research in neuroscience, cardiology, and many other fields, as calcium ions are critical second messengers in a vast array of cellular processes. Fluorescent calcium indicators, such as this compound, offer a powerful method for visualizing and quantifying these dynamics across large cell populations with high spatial resolution. However, it is crucial to understand how these optical signals correlate with the underlying electrical activity of excitable cells, which is most accurately measured by electrophysiology.

This guide focuses on the cross-validation of data obtained from this compound with electrophysiological recordings. While direct, peer-reviewed comparisons for Rhod-590 AM are limited, we will draw upon data from structurally and spectrally similar red fluorescent calcium indicators, such as Cal-590, to provide a robust comparative analysis.

Principles of Detection

This compound: This acetoxymethyl (AM) ester derivative of the Rhod-590 dye is cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now cell-impermeant Rhod-590 dye. Upon binding to Ca2+, Rhod-590 exhibits a significant increase in fluorescence intensity, which can be monitored using fluorescence microscopy.

Electrophysiology (Patch-Clamp): This technique allows for the direct measurement of the electrical activity of a cell, including its membrane potential and the flow of ions through channels. In the context of this guide, we will focus on whole-cell patch-clamp recordings, which can measure action potentials, the primary electrical signals generated by excitable cells.

Data Presentation: Correlating Fluorescence with Electrical Activity

Number of Action PotentialsPeak Fluorescence Change (ΔF/F %)LinearityReference
1~5%Linear[1]
2~10%Linear[1]
3~15%Linear[1]
4~20%Linear[1]
5~25%Linear[1]

Note: The data presented is for Cal-590 AM and is intended to be a proxy for the expected performance of Rhod-590 AM due to their similar chemical structures and spectral properties.

Experimental Protocols

This compound Loading for Calcium Imaging

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound (e.g., from Biotium)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation: On the day of the experiment, dilute the Rhod-590 AM stock solution to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS). To aid in dispersion, Pluronic F-127 can be added to the working solution at a final concentration of 0.02-0.04%.

  • Cell Loading: Replace the cell culture medium with the Rhod-590 AM working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells two to three times with warm physiological buffer to remove excess dye.

  • De-esterification: Allow the cells to incubate in fresh buffer for an additional 30 minutes at room temperature to ensure complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging. Excite the cells with light at ~590 nm and collect the emission at ~620 nm.

Whole-Cell Patch-Clamp Electrophysiology

This is a generalized protocol and requires specialized equipment and expertise.

Materials:

  • Borosilicate glass capillaries

  • Micropipette puller

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Extracellular solution (e.g., artificial cerebrospinal fluid)

  • Intracellular solution (pipette solution)

Procedure:

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 3-7 MΩ.

  • Filling the Pipette: Fill the micropipette with the appropriate intracellular solution.

  • Cell Approach: Under microscopic guidance, carefully approach a target cell with the micropipette.

  • Seal Formation: Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Recording: Record the cell's membrane potential in current-clamp mode to observe action potentials or in voltage-clamp mode to measure ionic currents. Action potentials can be elicited by injecting depolarizing current through the patch pipette.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Rhod-590_AM This compound Rhod-590_AM_inside Rhod-590 AM Rhod-590_AM->Rhod-590_AM_inside Passive Diffusion Rhod-590 Rhod-590 Rhod-590_AM_inside->Rhod-590 Cleavage Esterases Esterases Esterases->Rhod-590_AM_inside Rhod-590_Ca Rhod-590-Ca²⁺ Complex (Fluorescent) Rhod-590->Rhod-590_Ca Ca2+ Ca²⁺ Ca2+->Rhod-590_Ca

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_imaging Calcium Imaging cluster_electrophysiology Electrophysiology Load_Cells Load Cells with Rhod-590 AM Wash Wash Excess Dye Load_Cells->Wash De_esterify De-esterification Wash->De_esterify Image_Fluorescence Record Fluorescence De_esterify->Image_Fluorescence Data_Comparison Correlate Fluorescence with Action Potentials Image_Fluorescence->Data_Comparison Simultaneous Recording Prepare_Pipette Prepare Patch Pipette Approach_Cell Approach Cell Prepare_Pipette->Approach_Cell Seal Form Giga-ohm Seal Approach_Cell->Seal Go_Whole_Cell Establish Whole-Cell Configuration Seal->Go_Whole_Cell Record_APs Record Action Potentials Go_Whole_Cell->Record_APs Record_APs->Data_Comparison Simultaneous Recording

Caption: Experimental workflow for cross-validation.

Conclusion

This compound is a valuable tool for monitoring intracellular calcium dynamics. While direct validation against electrophysiology is not extensively documented, data from the analogous red fluorescent indicator Cal-590 demonstrates a strong linear correlation between fluorescence intensity and the number of action potentials. This suggests that Rhod-590 AM can serve as a reliable reporter of neuronal firing activity.

For researchers and drug development professionals, the choice between calcium imaging and electrophysiology will depend on the specific experimental question. Calcium imaging with indicators like Rhod-590 AM provides excellent spatial resolution and is suitable for monitoring large populations of cells. Electrophysiology, on the other hand, offers unparalleled temporal resolution and provides direct measurement of electrical events. The most powerful approach often involves the simultaneous application of both techniques, allowing for a comprehensive understanding of cellular function. By understanding the principles and methodologies of both techniques, researchers can confidently design experiments and interpret their data to advance our understanding of cellular signaling in health and disease.

References

Safety Operating Guide

Proper Disposal of Rhod-590 AM Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Rhod-590 AM Ester, a fluorescent dye commonly used for intracellular calcium measurement, is critical for maintaining laboratory safety and ensuring environmental protection. As with many fluorescent dyes, this compound and its byproducts are considered hazardous chemical waste and require a dedicated disposal protocol. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste streams generated in a laboratory setting.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to consult your institution's specific safety protocols and the material safety data sheet (SDS) for the compound. If a specific SDS for this compound is unavailable, safety data for similar rhodamine compounds should be referenced as a precautionary measure.

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (butyl or nitrile rubber are recommended when working with DMSO), and safety glasses or goggles when handling this compound and its associated waste.[1]

Waste Identification and Segregation

All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1][2] This includes, but is not limited to:

  • Unused or expired this compound solid or solutions.

  • Stock solutions of this compound, typically dissolved in dimethyl sulfoxide (DMSO).

  • Aqueous solutions containing the hydrolyzed form of the dye (Rhod-590).

  • Contaminated labware, such as pipette tips, centrifuge tubes, flasks, and well plates.

  • Contaminated personal protective equipment, including gloves and disposable lab coats.

  • Spill cleanup materials.

Proper segregation of waste is crucial. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

Disposal Procedures for Different Waste Streams

The following table outlines the recommended disposal procedures for the various types of waste generated during the use of this compound.

Waste StreamDescriptionDisposal Procedure
Solid Waste Unused or expired this compound powder.Collect in a clearly labeled, sealed container. The original manufacturer's vial is ideal. Label as "Hazardous Waste: this compound (solid)".
Concentrated Liquid Waste Stock solutions of this compound, typically in DMSO.Collect in a designated, leak-proof, and chemically compatible container. Label as "Hazardous Waste: this compound in DMSO". Do not overfill the container.
Aqueous Liquid Waste Dilute aqueous solutions from experiments (e.g., cell culture media, buffer solutions). This waste will contain the hydrolyzed, fluorescent form of the dye.Collect in a separate, clearly labeled, leak-proof container. Label as "Hazardous Waste: Aqueous Rhod-590". Do not dispose of down the drain.
Contaminated Labware Pipette tips, plastic tubes, well plates, etc.Collect in a designated, puncture-resistant container lined with a plastic bag. Label as "Hazardous Waste: this compound Contaminated Labware".
Contaminated PPE Gloves, disposable lab coats, etc.Collect in a designated waste bag. Label as "Hazardous Waste: this compound Contaminated PPE".

Experimental Protocol for Waste Collection and Storage

  • Establish a Designated Satellite Accumulation Area (SAA): Within your laboratory, designate a specific area for the collection of hazardous waste. This area should be clearly marked and away from general laboratory traffic.

  • Use Appropriate Waste Containers: All waste containers must be in good condition, compatible with the waste they are holding, and have a secure, tight-fitting lid.

  • Label Containers Clearly: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound in DMSO"), and the date the container was first used for waste accumulation.

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.

  • Store Waste Appropriately: Store the sealed waste containers in your designated SAA pending pickup by your institution's EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_experiment Experimental Phase cluster_waste_segregation Waste Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Prepare this compound Stock Solution (in DMSO) B Perform Cellular Imaging Experiment A->B C Generate Waste Streams B->C D Solid Waste (Unused Dye) C->D Segregate E Concentrated Liquid Waste (DMSO Stock) C->E Segregate F Aqueous Liquid Waste (Buffers, Media) C->F Segregate G Contaminated Labware & PPE C->G Segregate H Collect in Labeled, Leak-Proof Containers D->H E->H F->H G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Contact Institutional EHS for Pickup I->J K Professional Hazardous Waste Disposal J->K G A This compound (Membrane Permeant, Non-fluorescent) B Cell Membrane A->B Passive Diffusion C Intracellular Esterases B->C Hydrolysis of AM Ester D Rhod-590 (Membrane Impermeant, Fluorescent) C->D F Fluorescent Signal D->F Binding E Ca²⁺ E->D

References

Safeguarding Your Research: A Guide to Handling Rhod-590 AM Ester

Author: BenchChem Technical Support Team. Date: November 2025

Researchers working with Rhod-590 AM Ester, a vital fluorescent dye in cellular imaging, must prioritize safety and proper handling to ensure both personal well-being and the integrity of their experiments. This guide provides essential, immediate safety protocols, operational steps for its use, and compliant disposal procedures.

Immediate Safety and Handling Protocols

This compound, like similar rhodamine-based dyes, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.Avoids inhalation, which may lead to respiratory tract irritation.
Skin and Body Protection A laboratory coat is required. Ensure it is fully buttoned.Protects skin and personal clothing from contamination.

Handling and Storage:

Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.

AspectProcedure
Receiving and Storage Upon receipt, store this compound at -20°C, protected from light, especially when in solution. Keep the container tightly closed in a dry, well-ventilated place.
Preparation of Stock Solutions Prepare a 1 to 10 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO). Warm both the DMSO and the AM ester to room temperature before mixing to avoid condensation, which can hydrolyze the AM ester.
Use Handle in a designated area, such as a chemical fume hood, to avoid the formation of dust and aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area prep_reagents Equilibrate Reagents to Room Temperature prep_area->prep_reagents prep_dissolve Dissolve this compound in Anhydrous DMSO prep_reagents->prep_dissolve handle_load Load Cells with Dye Solution prep_dissolve->handle_load Proceed to Experiment handle_incubate Incubate as per Protocol handle_load->handle_incubate handle_wash Wash Cells to Remove Excess Dye handle_incubate->handle_wash cleanup_decontaminate Decontaminate Work Surfaces handle_wash->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Figure 1. Safe Handling Workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

All materials contaminated with this compound are considered hazardous waste.

Waste TypeDisposal Procedure
Unused solid dye Collect in a clearly labeled, sealed container for hazardous chemical waste.
Stock solutions in DMSO Collect in a labeled, sealed container designated for flammable liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
Aqueous solutions (e.g., cell culture media) Collect in a labeled, sealed container for aqueous hazardous waste. Do not dispose of down the drain.
Contaminated labware (e.g., pipette tips, tubes) Collect in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of as solid hazardous waste.

All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.